Product packaging for 5-Chloro-2,3-dihydroquinolin-4(1H)-one(Cat. No.:CAS No. 21617-16-3)

5-Chloro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B1601007
CAS No.: 21617-16-3
M. Wt: 181.62 g/mol
InChI Key: IPGWKHAWNXWEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-2,3-dihydroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B1601007 5-Chloro-2,3-dihydroquinolin-4(1H)-one CAS No. 21617-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGWKHAWNXWEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505542
Record name 5-Chloro-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21617-16-3
Record name 5-Chloro-2,3-dihydro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21617-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 5-Chloro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2,3-dihydroquinolin-4(1H)-one, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its fundamental chemical and physical properties, outline established synthetic routes with a focus on the underlying mechanistic principles, and explore its reactivity. Furthermore, this guide highlights the role of the dihydroquinolinone scaffold as a "privileged structure" in the design of novel therapeutic agents and discusses the potential applications of this specific chlorinated analog. Safety protocols and detailed experimental procedures are also provided to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.

Introduction: The Dihydroquinolinone Scaffold in Modern Drug Discovery

The quinolinone and its reduced form, the dihydroquinolinone, represent a core structural motif in a vast array of biologically active compounds.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] The inherent structural features of the dihydroquinolinone core, including its hydrogen bonding capabilities and defined spatial arrangement, make it an ideal framework for the development of novel therapeutics.

Derivatives of this scaffold have demonstrated a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the dihydroquinolinone ring system allows for the fine-tuning of its physicochemical properties and biological activity, a key strategy in modern drug design.[1] Halogenation, in particular, is a common approach to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses specifically on the 5-chloro substituted derivative, this compound, a valuable intermediate and potential pharmacophore in its own right.[3]

Core Compound Identification and Properties

CAS Number: 21617-16-3

This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures the unambiguous identification of this compound in literature and chemical databases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to formulation development.

PropertyValueSource(s)
Molecular Formula C₉H₈ClNO[3][4]
Molecular Weight 181.62 g/mol [3][4]
Appearance Solid[3]
Melting Point 127-129 °CCommercial Suppliers
IUPAC Name This compound[3]
Spectral Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their splitting patterns influenced by the chlorine substituent. The two methylene groups in the heterocyclic ring will likely appear as triplets. The N-H proton will present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching, C=O (amide) stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Synthesis and Mechanistic Insights

The synthesis of 2,3-dihydroquinolin-4(1H)-ones is a well-established area of organic chemistry, with several effective strategies available.[5][6] The most direct and commonly employed method for the synthesis of this compound involves an intramolecular Friedel-Crafts acylation.[6]

Primary Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

This powerful C-C bond-forming reaction is ideally suited for the construction of the dihydroquinolinone ring system. The general workflow is depicted below:

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Intramolecular Cyclization 3-Chlorophenylamine 3-Chlorophenylamine N_aryl_beta_alanine 3-(3-chlorophenylamino)propanoic acid 3-Chlorophenylamine->N_aryl_beta_alanine Michael Addition Acrylic_acid Acrylic_acid Acrylic_acid->N_aryl_beta_alanine Final_Product This compound N_aryl_beta_alanine->Final_Product Friedel-Crafts Acylation Lewis_Acid Lewis Acid (e.g., PPA, Eaton's Reagent) Lewis_Acid->Final_Product

Figure 1: General synthetic workflow for this compound.

Causality Behind Experimental Choices:

The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), is critical for the success of the Friedel-Crafts cyclization.[6] These reagents act as both the solvent and the catalyst, promoting the formation of the acylium ion intermediate necessary for the intramolecular electrophilic aromatic substitution. The reaction is typically performed at elevated temperatures to overcome the activation energy of the cyclization step.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(3-chlorophenylamino)propanoic acid

  • In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in a suitable solvent such as water or a lower alcohol.

  • Add acrylic acid (1.1 eq) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(3-chlorophenylamino)propanoic acid.

Step 2: Synthesis of this compound

  • To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).

  • Heat the PPA to approximately 80-100 °C with stirring.

  • Slowly add 3-(3-chlorophenylamino)propanoic acid (1.0 eq) to the hot PPA.

  • Increase the temperature to 120-140 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by the functional groups present in its structure.

G cluster_reactivity Key Reactive Sites Core This compound NH N-H (Amide) Core->NH N-Alkylation, N-Arylation Carbonyl C=O (Carbonyl) Core->Carbonyl Reduction, Grignard Addition Aromatic Aromatic Ring Core->Aromatic Further Electrophilic Substitution Chlorine Chlorine Core->Chlorine Nucleophilic Aromatic Substitution (under harsh conditions)

Figure 2: Key reactive sites of this compound.

  • N-H Acidity and Substitution: The amide proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to introduce diversity at this position.

  • Carbonyl Group Reactivity: The carbonyl group can undergo typical ketone reactions, such as reduction to the corresponding alcohol or reaction with organometallic reagents.

  • Aromatic Ring Substitution: The benzene ring is deactivated towards further electrophilic aromatic substitution due to the presence of the electron-withdrawing amide group. However, under forcing conditions, further substitution may occur. The chlorine atom and the amide group will direct incoming electrophiles.

  • Reactivity of the Chlorine Substituent: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with appropriate catalytic systems, it may be displaced.

Applications in Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry.[3] The presence of the chlorine atom can enhance the pharmacological properties of the parent molecule.

As a Precursor to Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its reactive sites allow for the systematic introduction of various functional groups to build libraries of compounds for biological screening.[3]

Potential Pharmacological Activities

While specific biological data for this compound is limited in the public domain, the broader class of quinolone derivatives has shown significant promise in several therapeutic areas:

  • Anticancer Activity: Many quinolone derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[1]

  • Antimicrobial Activity: The quinolone core is famously the basis for a class of broad-spectrum antibiotics.[2] Chloro-substituted quinolones have also been explored for their antibacterial and antifungal properties.

The 5-chloro substitution can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved drug-like characteristics.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its well-defined structure, coupled with the presence of multiple reactive sites, makes it an attractive starting material for the synthesis of diverse chemical libraries. The established importance of the dihydroquinolinone scaffold in medicinal chemistry suggests that this chlorinated derivative warrants further investigation as a potential source of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

5-Chloro-2,3-dihydroquinolin-4(1H)-one structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2,3-dihydroquinolin-4(1H)-one

Introduction

The quinolinone scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] These nitrogen-containing heterocyclic compounds are integral to the development of agents with antibacterial, anticancer, and antiviral properties.[1][2] The dihydro derivative, specifically the 2,3-dihydroquinolin-4(1H)-one core, serves as a crucial intermediate in the synthesis of more complex quinolinones and also exhibits standalone medicinal properties.[3]

This technical guide focuses on a specific, halogenated derivative: This compound . The introduction of a chlorine atom onto the aromatic ring is a common and effective strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[4] This document provides a comprehensive overview of the structure, nomenclature, properties, synthesis, and potential applications of this compound for researchers and professionals in drug development.

Chemical Structure and Nomenclature

The fundamental identity of a chemical compound is established by its structure and systematic name. This compound is a bicyclic molecule featuring a benzene ring fused to a dihydropyridinone ring.

  • IUPAC Name: 5-Chloro-2,3-dihydro-4(1H)-quinolinone[5]

  • Synonyms: this compound

  • CAS Number: 21617-16-3[5][6]

  • Molecular Formula: C₉H₈ClNO[6]

The structure is characterized by a quinolinone core with a carbonyl group at position 4 and a chlorine substituent at position 5 of the aromatic ring. The "(1H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 1, and "2,3-dihydro" specifies the saturation of the bond between carbons 2 and 3.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 21617-16-3[5][6]
Molecular Formula C₉H₈ClNO[6]
Molecular Weight 181.62 g/mol [5][6]
Appearance Solid[7]
Melting Point 127-129 °C[6]
InChI Key IPGWKHAWNXWEPG-UHFFFAOYSA-N[5]

Synthesis Protocols

The synthesis of 2,3-dihydroquinolin-4(1H)-ones can be achieved through several established routes, often involving intramolecular cyclization reactions.[3][8] A common and effective method is the acid-catalyzed cyclization of an appropriately substituted precursor, such as an N-aryl-β-alanine derivative, which can be prepared via a domino Michael-SNAr reaction.[3]

Conceptual Synthetic Workflow

The synthesis logically proceeds by first constructing a linear precursor containing all the necessary atoms and functional groups, followed by an intramolecular reaction to form the final heterocyclic ring system.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Friedländer-type Synthesis

A practical approach for synthesizing substituted 2,3-dihydroquinolin-4(1H)-ones involves the condensation and cyclization of an ortho-aminoaryl ketone with a compound containing an activated methylene group. The following is a representative protocol adapted from general methodologies.[8]

Objective: To synthesize this compound from 2-amino-6-chloroacetophenone.

Materials:

  • 2-Amino-6-chloroacetophenone

  • An appropriate C2 synthon (e.g., a malonic acid derivative or equivalent)

  • Acid catalyst (e.g., polyphosphoric acid (PPA) or sulfuric acid)

  • Solvent (e.g., toluene or xylene, if necessary)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-chloroacetophenone (1.0 eq) and the C2 synthon.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., PPA, ~10x weight of the starting material) to the mixture. The addition may be exothermic and should be done with caution.

    • Causality: The strong acid protonates the carbonyl group of the acetophenone and facilitates the intramolecular aldol-type condensation and subsequent cyclization/dehydration to form the quinolinone ring.[3]

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Self-Validation: The formation of a precipitate at this stage is a strong indicator of successful product formation, as the neutral organic product is typically insoluble in the aqueous medium.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with the literature value (127-129 °C).[6]

Applications in Drug Discovery and Medicinal Chemistry

While this compound is primarily a building block or intermediate, its structural motifs are of high interest in drug development. The dihydroquinolinone core is a recognized pharmacophore, and the chloro-substituent provides a handle for both modulating biological activity and further synthetic elaboration.[3][4]

Key Application Areas:

  • Scaffold for Anticancer Agents: The quinolin-4-one framework is present in numerous compounds investigated for their antiproliferative effects.[1] This scaffold can be functionalized at the N1, C2, and C3 positions to generate libraries of compounds for screening against various cancer cell lines.

  • Intermediate for Kinase Inhibitors: Many small-molecule kinase inhibitors feature heterocyclic cores. The nitrogen and carbonyl groups of the quinolinone can act as hydrogen bond donors and acceptors, crucial for binding within the ATP pocket of protein kinases.

  • Precursor for CNS-Active Agents: Derivatives of dihydroquinolinones have been explored for treating conditions like Alzheimer's disease and pain.[3] The lipophilicity imparted by the chloro-substituent can be advantageous for crossing the blood-brain barrier.

Caption: Logical relationships in the drug discovery potential of the title compound.

Conclusion

This compound is a valuable heterocyclic compound that combines the privileged quinolinone scaffold with a strategically placed chlorine atom. Its well-defined structure and accessible synthesis make it an important intermediate for medicinal chemists. The insights provided in this guide on its properties, synthesis, and potential applications underscore its utility in the design and development of novel therapeutic agents targeting a range of diseases, from cancer to neurological disorders. As a readily available building block, it offers a reliable starting point for the exploration of new chemical space in the ongoing quest for more effective and safer medicines.

References

A Comprehensive Guide to the Spectroscopic Characterization of 5-Chloro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic profile of 5-Chloro-2,3-dihydroquinolin-4(1H)-one (CAS No. 21617-16-3). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data repository. It outlines the strategic methodologies for acquiring and, most critically, interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous structural confirmation and purity assessment of this important heterocyclic scaffold.

While published experimental spectra for this specific molecule are not widely available, this guide establishes a robust framework based on first principles of spectroscopy and data from analogous structures. It serves as both a predictive reference and a practical manual for the analytical chemist.

The Compound of Interest: Structure and Significance

This compound is a halogenated derivative of the 2,3-dihydroquinolin-4(1H)-one core. This heterocyclic system is a prevalent motif in medicinal chemistry, forming the backbone of various compounds with potential therapeutic applications. The introduction of a chlorine atom at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its precise characterization paramount.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number21617-16-3[1][2][3]
Molecular FormulaC₉H₈ClNO[1]
Molecular Weight181.62 g/mol [1]
Melting Point127-129 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like N-H.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm)[4].

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm)[4].

Predicted ¹H NMR Spectral Data and Interpretation

Disclaimer: The following data are predicted based on established substituent effects and are intended as a guide for interpretation.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Singlet (broad)1HNH -1The amide proton is expected to be downfield and may be broad due to quadrupole effects and exchange.
~7.50Triplet1HH -7This proton is coupled to H-6 and H-8, appearing as a triplet. Its chemical shift is influenced by the electron-donating amine and electron-withdrawing carbonyl group.
~7.15Doublet1HH -6Coupled to H-7. The ortho-position to the chlorine atom will experience a downfield shift.
~6.80Doublet1HH -8Coupled to H-7. This proton is ortho to the nitrogen, leading to an upfield shift compared to other aromatic protons.
~3.50Triplet2HCH₂ -2These methylene protons are adjacent to the nitrogen atom, resulting in a downfield shift. They will appear as a triplet due to coupling with the C-3 protons.
~2.70Triplet2HCH₂ -3These methylene protons are adjacent to the carbonyl group, causing a downfield shift. They will appear as a triplet due to coupling with the C-2 protons.
Predicted ¹³C NMR Spectral Data and Interpretation

Disclaimer: The following data are predicted based on established principles.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~195C -4 (C=O)The carbonyl carbon is significantly deshielded and appears far downfield.
~150C -8aA quaternary carbon attached to nitrogen in an aromatic system.
~135C -7Aromatic CH carbon, its shift is influenced by its position relative to the other substituents.
~128C -5A quaternary carbon directly attached to the electronegative chlorine atom.
~120C -6Aromatic CH carbon.
~118C -4aA quaternary carbon at the ring junction.
~115C -8Aromatic CH carbon ortho to the nitrogen.
~45C -2Aliphatic carbon adjacent to the nitrogen atom.
~38C -3Aliphatic carbon adjacent to the carbonyl group.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy provides rapid and definitive confirmation of the key functional groups present in the molecule.

Experimental Protocol for IR Data Acquisition

A modern and efficient method for solid samples is Attenuated Total Reflectance (ATR).

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Expected IR Absorption Bands and Interpretation

Table 4: Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3300 - 3150N-H StretchSecondary Amine (Amide)Moderate, sharp peak.
3100 - 3000C-H StretchAromaticWeak to moderate sharp peaks.
3000 - 2850C-H StretchAliphatic (CH₂)Weak to moderate sharp peaks.
1680 - 1650C=O StretchKetone (conjugated)Strong, sharp absorption. This is a key diagnostic peak.
1600 - 1450C=C StretchAromatic RingMultiple moderate, sharp peaks.
850 - 550C-Cl StretchAryl HalideModerate to strong peak in the fingerprint region[5].

The presence of a strong, sharp peak around 1660 cm⁻¹ would be compelling evidence for the conjugated ketone, while a distinct peak in the 3200 cm⁻¹ region would confirm the N-H group of the lactam ring[5][6].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Expected Mass Spectrum and Fragmentation Analysis

Molecular Ion (M⁺): The calculated exact mass of C₉H₈ClNO is 181.03. The most critical feature of the molecular ion peak will be the characteristic isotopic pattern of chlorine. There will be two peaks:

  • M⁺ at m/z 181 (corresponding to the ³⁵Cl isotope)

  • [M+2]⁺ at m/z 183 (corresponding to the ³⁷Cl isotope)

The relative intensity of the M⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom[7].

Key Fragmentation Pathways: The molecular ion can undergo several fragmentation reactions, providing clues to its structure.

G M [C₉H₈ClNO]⁺˙ m/z 181/183 F1 [M - CO]⁺˙ m/z 153/155 M->F1 - CO F2 [M - Cl]⁺ m/z 146 M->F2 - Cl• F3 [M - C₂H₄]⁺˙ (RDA) m/z 153/155 M->F3 - C₂H₄ (RDA)

Caption: Plausible fragmentation pathways for this compound under EI-MS.

  • Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones is the loss of a neutral CO molecule, which would lead to a fragment ion at m/z 153/155.

  • Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond would result in a fragment at m/z 146.

  • Retro-Diels-Alder (RDA) Reaction: The dihydro-pyridone ring could undergo an RDA reaction, leading to the loss of ethylene (C₂H₄) and resulting in a fragment at m/z 153/155.

The presence and relative abundance of these fragments would provide strong corroborating evidence for the proposed structure.

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS. This guide provides the foundational protocols and interpretive principles necessary to perform a comprehensive spectroscopic analysis. By understanding the predicted chemical shifts, characteristic vibrational frequencies, and likely fragmentation patterns, researchers can confidently confirm the identity and purity of this valuable chemical entity, ensuring the integrity of their subsequent scientific investigations.

References

Unlocking Therapeutic Potential: A Technical Guide to 5-Chloro-2,3-dihydroquinolin-4(1H)-one Analogs as Targeted Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. It provides a comprehensive exploration of the potential therapeutic targets of 5-Chloro-2,3-dihydroquinolin-4(1H)-one analogs, a promising class of small molecules with significant pharmacological potential. This document moves beyond a mere listing of data, offering a deep dive into the mechanistic rationale and experimental validation of these compounds as inhibitors of key pathological pathways.

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, bicyclic framework provides an excellent scaffold for the spatial presentation of various functional groups, enabling high-affinity interactions with a diverse range of biological targets. The introduction of a chlorine atom at the 5-position of the 2,3-dihydroquinolin-4(1H)-one ring system can significantly modulate the electronic and steric properties of the molecule, often leading to enhanced potency and selectivity for specific targets. This guide will illuminate the key therapeutic avenues where these analogs are poised to make a substantial impact.

I. The Anti-Cancer Armamentarium of this compound Analogs

The most profound and well-documented therapeutic potential of this compound analogs lies in the realm of oncology. These compounds have demonstrated the ability to potently inhibit several key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.

A. Targeting Angiogenesis through VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and dissemination.[3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several quinoline-containing compounds have already been approved as VEGFR-2 inhibitors.[1]

Mechanism of Action: this compound analogs are proposed to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By occupying the ATP-binding pocket, they prevent the phosphorylation of the receptor, thereby blocking the downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4]

Diagram: VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PI3K PI3K P1->PI3K Activation MAPK MAPK P2->MAPK Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation Analog 5-Chloro-2,3-dihydro- quinolin-4(1H)-one Analog Analog->VEGFR2

Caption: Inhibition of VEGFR-2 by this compound analogs.

B. Interruption of Oncogenic Signaling via c-Src and Abl Kinase Inhibition

c-Src and Abl are non-receptor tyrosine kinases that are frequently hyperactivated in various cancers, contributing to uncontrolled cell growth, invasion, and resistance to therapy.[1][5] The development of dual c-Src/Abl inhibitors has proven to be a successful therapeutic strategy, with dasatinib being a prominent clinical example.[1]

Mechanism of Action: The structural features of this compound analogs make them suitable candidates for targeting the ATP-binding sites of both c-Src and Abl kinases. By inhibiting these kinases, the analogs can disrupt downstream signaling pathways that control cell proliferation and survival.[6]

C. Overcoming Resistance through EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another crucial receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous cancers.[7] While several generations of EGFR inhibitors have been developed, acquired resistance remains a significant clinical challenge.[8]

Mechanism of Action: Quinazolinone and quinolinone scaffolds are present in many approved EGFR inhibitors.[9][10] this compound analogs can be designed to target both wild-type and mutant forms of EGFR, offering a potential strategy to overcome resistance mechanisms.[11]

D. Disrupting Cell Division by Targeting Microtubule Polymerization

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy.[12] Several natural and synthetic compounds, including some quinoline derivatives, exert their cytotoxic effects by interfering with microtubule dynamics.[12][13]

Mechanism of Action: Certain quinolinone analogs have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12] The this compound scaffold can be functionalized to enhance its interaction with the colchicine-binding site on tubulin, thereby preventing microtubule formation.[14]

E. Modulating Cell Survival through the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[15][16] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[17]

Mechanism of Action: Quinoline-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway.[18][19] By targeting key kinases within this pathway, such as PI3K or mTOR, this compound analogs can effectively suppress cancer cell survival and induce apoptosis.

Diagram: PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth, Proliferation, & Survival mTOR->Proliferation Analog 5-Chloro-2,3-dihydro- quinolin-4(1H)-one Analog Analog->PI3K Inhibition Analog->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

II. Emerging Applications in Neurodegenerative and Infectious Diseases

While the primary focus of research on this compound analogs has been on cancer, preliminary evidence suggests their potential utility in other therapeutic areas.

A. Neurodegenerative Disorders

Quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action in this context include the inhibition of key enzymes like acetylcholinesterase and the modulation of signaling pathways involved in neuronal survival.

B. Antimicrobial and Antituberculosis Activity

The quinoline scaffold is the basis for several antimalarial and antibacterial drugs. Analogs of this compound have demonstrated antimicrobial activity, including efficacy against Mycobacterium tuberculosis. This suggests that this class of compounds could be a valuable starting point for the development of novel anti-infective agents.

III. Experimental Protocols for Target Validation and Compound Characterization

The following section provides detailed, step-by-step methodologies for key experiments essential for the evaluation of this compound analogs.

A. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[20][21][22]

Principle: The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, which is detected by a luciferase-based system, generating a luminescent signal.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the this compound analog in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted compound or DMSO (vehicle control) to the wells.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and contains luciferase and luciferin.

  • Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Diagram: In Vitro Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Start Prep_Analog Prepare Serial Dilution of Analog Start->Prep_Analog Setup_Reaction Set up Kinase Reaction (Kinase, Substrate, Buffer) Start->Setup_Reaction Add_Analog Add Analog/DMSO to Wells Prep_Analog->Add_Analog Setup_Reaction->Add_Analog Add_ATP Add ATP to Initiate Reaction Add_Analog->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Detection Add ATP Detection Reagent Incubate->Add_Detection Measure_Lum Measure Luminescence Add_Detection->Measure_Lum Analyze_Data Calculate IC50 Measure_Lum->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

B. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

C. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[27][28][29][30]

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that depicts the cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound analog at a concentration around its IC50 value for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

  • Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

IV. Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel targeted therapeutics. The extensive research into their anticancer properties has identified several key molecular targets, providing a solid foundation for further optimization and preclinical development. The emerging data on their potential in neurodegenerative and infectious diseases opens up exciting new avenues of investigation.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.[31][32]

  • In Vivo Efficacy Studies: Evaluation of the most promising analogs in relevant animal models of cancer and other diseases.

  • Target Deconvolution: For compounds with unknown mechanisms of action, employing advanced techniques to identify their specific molecular targets.

  • Combination Therapies: Investigating the synergistic effects of these analogs with existing therapeutic agents.

This technical guide provides a robust framework for researchers to advance the discovery and development of this compound analogs as the next generation of targeted therapies.

References

The Quinolinone Scaffold: A Technical Guide to its Discovery, Significance, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinolinone core, a bicyclic heterocyclic scaffold, represents one of the most significant and versatile frameworks in modern medicinal chemistry. Its unique physicochemical properties have established it as a "privileged scaffold," capable of interacting with a multitude of biological targets with high affinity and specificity. This guide provides an in-depth analysis of the quinolinone scaffold, tracing its historical discovery from early antibiotic research to its current status in a wide array of therapeutic agents. We will explore its fundamental chemical properties, key synthetic strategies, and profound pharmacological significance through case studies of blockbuster drugs. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing detailed, actionable protocols and data.

Introduction: The Emergence of a Privileged Scaffold

Historical Perspective: From Serendipity to Rational Design

The story of the quinolinone scaffold in medicine begins not with a targeted design, but with a serendipitous discovery. In the early 1960s, while attempting to synthesize the antimalarial agent chloroquine, George Lesher and his colleagues at Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[1] This compound, nalidixic acid, was technically a naphthyridine but is widely considered the predecessor of all quinolone antibiotics.[1][2] Its introduction in 1962 for treating urinary tract infections marked the birth of the quinolone class of antibiotics and the first major therapeutic application of this structural type.[2][3][4]

The true potential of the scaffold was unlocked in the 1970s and 80s with the introduction of a fluorine atom at the C6 position and a piperazine ring at C7, giving rise to the highly potent fluoroquinolones like ciprofloxacin.[3][5] This structural modification dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties, cementing the quinolinone core's place in the antimicrobial armamentarium.[3][4] Since then, over 10,000 analogs have been synthesized, demonstrating the scaffold's immense value and synthetic accessibility.[2]

The Quinolinone Core: Structure and Physicochemical Properties

The quinolinone scaffold consists of a benzene ring fused to a pyridinone ring. The position of the carbonyl group defines the specific isomer, with 2(1H)-quinolone and 4(1H)-quinolone being the most significant in medicinal chemistry.[6] This seemingly simple structure possesses a sophisticated combination of chemical features that make it an ideal pharmacophore.

  • Structural Rigidity and Planarity: The fused aromatic system provides a rigid, planar backbone that minimizes conformational entropy upon binding to a target, a thermodynamically favorable event. This rigidity also allows for predictable, vectoral projection of substituents into the binding pocket.

  • Hydrogen Bonding Capability: The lactam moiety within the pyridinone ring features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling crucial interactions with biological targets like protein backbones or amino acid side chains.

  • Aromatic System: The benzene ring provides a platform for pi-pi stacking and hydrophobic interactions, which are critical for anchoring the molecule within a protein's active site.

  • Synthetic Tractability: The quinolinone core is readily synthesized through several classic organic reactions and is amenable to functionalization at multiple positions.[7][8][9] This allows for extensive chemical modification to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

These attributes collectively contribute to the quinolinone framework's status as a privileged scaffold —a molecular structure that is capable of binding to multiple, unrelated biological targets with high affinity.[7][8][10][11]

Physicochemical Properties and "Drug-Likeness"

The drug-like properties of quinolinone derivatives are highly tunable. The core itself has an intermediate hydrophobicity, but this can be precisely modulated by adding substituents.[6] For instance, incorporating basic moieties like piperazine enhances aqueous solubility and allows for salt formation, improving bioavailability.[6] The antibacterial activity and penetration into bacterial cells are influenced by the molecule's ionization state, which is dependent on the presence of ionizable groups and the surrounding pH.[12]

PropertySignificance in Drug DesignTypical Modulation Strategy
LogP (Hydrophobicity) Affects solubility, permeability, and metabolism. Intermediate values (2-5) are often desired.[6]Addition of polar (e.g., hydroxyl, amine) or nonpolar (e.g., alkyl, aryl) substituents.
pKa (Ionization) Influences solubility, cell penetration, and target binding. Most quinolones are zwitterionic at physiological pH.[12]Incorporation of acidic (e.g., carboxylic acid) and basic (e.g., piperazine) functional groups.
Hydrogen Bond Donors/Acceptors Critical for specific, high-affinity interactions with biological targets.The core provides a donor/acceptor pair; additional groups can be added via substitution.
Molecular Weight Generally kept below 500 Da to ensure good membrane permeability and oral bioavailability.Judicious selection of substituents.

Pharmacological Significance and Key Therapeutic Areas

The versatility of the quinolinone scaffold is evident in the broad range of FDA-approved drugs that contain this core, targeting everything from bacterial infections to cancer and central nervous system disorders.[9][11][13]

Case Study: Fluoroquinolones in Antibacterial Therapy

The most famous application of the quinolinone scaffold is in the fluoroquinolone class of antibiotics.

Mechanism of Action: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme in its cleaving state, leading to double-strand DNA breaks and rapid cell death.

G cluster_bacterium Bacterial Cell FQ Fluoroquinolone (e.g., Ciprofloxacin) Gyrase DNA Gyrase / Topoisomerase IV FQ->Gyrase Enters Cell & Binds Complex Ternary Complex (FQ-Enzyme-DNA) FQ->Complex DNA Bacterial DNA Gyrase->DNA Binds & Cleaves Gyrase->Complex DNA->Complex DSB Double-Strand DNA Breaks Complex->DSB Traps Enzyme Death Cell Death DSB->Death Leads to

Mechanism of Fluoroquinolone Action.
Case Study: Aripiprazole in CNS Disorders

Aripiprazole is a widely prescribed atypical antipsychotic for treating schizophrenia and bipolar disorder. Its quinolinone (specifically, a dihydroquinolinone) core is central to its unique pharmacological profile.

Mechanism of Action: Aripiprazole functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" profile is key to its efficacy. In brain regions with excessive dopamine (hyperdopaminergic), its partial agonism reduces the full effect of dopamine, acting as a functional antagonist. In areas with low dopamine (hypodopaminergic), it provides sufficient stimulation to increase dopaminergic activity. This modulation helps to stabilize the system without causing the severe side effects associated with full antagonists.

Emerging Therapeutic Areas: Oncology

More recently, the quinolinone scaffold has become a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors.[7][8][14] The scaffold acts as an excellent "hinge-binding" motif, interacting with the ATP-binding site of various kinases.

DrugTarget(s)FDA-Approved Indication(s)
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KITThyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[13]
Cabozantinib MET, VEGFR2, RET, KIT, AXLMedullary Thyroid Cancer, Renal Cell Carcinoma[13][15]
Bosutinib SRC, ABLChronic Myeloid Leukemia (CML)[13]

Synthetic Strategies and Chemical Space

The synthetic accessibility of the quinolinone scaffold is a primary reason for its widespread use.[8] Several named reactions are foundational to its construction.

Core Synthesis Methodologies
  • Gould-Jacobs Reaction: This is one of the most versatile methods. It involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.

  • Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. The reaction conditions (temperature) dictate whether a 2-quinolone or a 4-quinolone is formed.

  • Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

G cluster_synthesis General Quinolinone Synthesis Workflow Start Starting Materials (e.g., Aniline, β-Ketoester) Cond Condensation/ Substitution Reaction Start->Cond Step 1 Cyclize Thermal or Acid-Catalyzed Cyclization (Intramolecular) Cond->Cyclize Step 2 Core Quinolinone Core Scaffold Cyclize->Core Step 3 Func Further Functionalization (e.g., Halogenation, N-Alkylation, Cross-Coupling) Core->Func Step 4 (Optional) Final Final Bioactive Molecule Func->Final

Generalized Synthetic Workflow.
Detailed Experimental Protocol: Synthesis of 4-hydroxy-2(1H)-quinolone

This protocol describes a representative synthesis of a key quinolinone intermediate via the condensation of aniline with diethyl malonate, followed by cyclization.

Objective: To synthesize 4-hydroxy-2(1H)-quinolone, a common precursor for more complex derivatives.

Materials:

  • Aniline (9.3 g, 0.1 mol)

  • Diethyl malonate (32 g, 0.2 mol)

  • Diphenyl ether (as high-boiling solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Condensation:

    • A mixture of aniline (9.3 g, 0.1 mol) and diethyl malonate (32 g, 0.2 mol) is heated at 140-150 °C for 2 hours. The ethanol produced during the reaction is distilled off.

    • Causality: This step forms the intermediate malonanilate through nucleophilic acyl substitution. Using an excess of diethyl malonate drives the reaction to completion.

  • Step 2: Cyclization:

    • The reaction temperature is raised to 240-250 °C. The mixture is heated for an additional 2 hours. The excess diethyl malonate is removed by vacuum distillation.

    • The remaining reaction mixture is cooled to 100 °C, and diphenyl ether is added. The mixture is heated to boiling (approx. 250 °C) for 30 minutes to ensure complete cyclization.

    • Causality: The high temperature provides the activation energy needed for the intramolecular cyclization (a Dieckmann-type condensation) to form the pyridinone ring. Diphenyl ether acts as a non-reactive, high-boiling solvent to maintain the required temperature.

  • Step 3: Isolation and Purification:

    • The reaction mixture is cooled to room temperature, and petroleum ether is added to precipitate the product.

    • The crude product is collected by filtration and washed with petroleum ether to remove the diphenyl ether solvent.

    • The solid is then recrystallized from ethanol or treated with aqueous sodium hydroxide followed by acidification with HCl to yield pure 4-hydroxy-2(1H)-quinolone.

    • Causality: The product is insoluble in nonpolar petroleum ether, allowing for its precipitation away from the high-boiling solvent. Recrystallization or acid-base workup removes any remaining impurities.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR spectroscopy (to confirm the structure), mass spectrometry (to confirm the molecular weight), and melting point analysis (to assess purity).

Future Perspectives and Conclusion

The quinolinone scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its journey from an accidental antibiotic discovery to a mainstay in oncology and CNS drug design highlights its remarkable adaptability.[10][11] Future research will undoubtedly focus on several key areas:

  • Novel Therapeutic Targets: Exploring the utility of quinolinones against new targets, such as in viral diseases and neurodegenerative disorders.[10][16][17]

  • Combating Drug Resistance: Designing new generations of quinolone antibiotics and kinase inhibitors that can overcome established resistance mechanisms.[18]

  • Hybrid Molecules: Creating hybrid molecules that combine the quinolinone scaffold with other pharmacophores to achieve multi-target activity or improved drug delivery.[9][11]

References

5-Chloro-2,3-dihydroquinolin-4(1H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

In-Depth Technical Guide: 5-Chloro-2,3-dihydroquinolin-4(1H)-one

A Note from the Senior Application Scientist: Crafting a comprehensive technical guide requires a foundation of verifiable, peer-reviewed data. For the specific compound, this compound (CAS 21617-16-3), detailed public information regarding its specific synthesis protocols, complete spectroscopic characterization, and direct applications in late-stage drug development is limited. This guide, therefore, provides the core established data for this molecule and contextualizes its significance by drawing upon well-documented chemistry and applications of the broader dihydroquinolinone class of compounds, which are pivotal in modern medicinal chemistry.

Introduction to the Dihydroquinolinone Scaffold

The quinolinone and dihydroquinolinone skeletons are foundational structures in medicinal chemistry, recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets. The 2,3-dihydroquinolin-4(1H)-one core, in particular, serves as a crucial synthetic intermediate for a variety of biologically active molecules. These compounds are explored for therapeutic potential in areas such as oncology, neurology, and infectious diseases.[1] The presence of a chlorine atom at the 5-position, as in the title compound, significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block for generating novel drug candidates with potentially enhanced pharmacokinetic profiles.

Core Physicochemical Properties

The fundamental molecular properties of this compound have been established and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

PropertyValueSource(s)
Chemical Formula C₉H₈ClNO[1][2]
Molecular Weight 181.62 g/mol [1][2]
CAS Number 21617-16-3[1][2]
Appearance Powder or liquid[3]
Melting Point 127-129 °C[1]

Synthesis Strategy: A Representative Protocol

The logical precursor for this compound would be 3-(2-amino-6-chlorophenyl)propanoic acid. The synthesis involves an intramolecular Friedel-Crafts-type acylation where the carboxylic acid is activated by a strong acid, allowing the electrophilic acylium ion to be attacked by the aniline ring, leading to cyclization.

Representative Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization

This protocol is a representative methodology based on established chemical principles for this class of compounds and should be adapted and optimized for the specific substrate.

  • Reaction Setup: To a flask equipped with a magnetic stirrer and a reflux condenser, add the precursor, 3-(2-amino-6-chlorophenyl)propanoic acid (1.0 equivalent).

  • Solvent/Catalyst: Add a suitable acid catalyst and solvent, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), in sufficient quantity to ensure efficient mixing and reaction.

  • Heating: Heat the reaction mixture, typically between 80-120 °C, under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or into a cold, aqueous sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Causality Note: The choice of a strong acid like PPA is critical as it serves a dual role: it protonates the carbonyl oxygen of the carboxylic acid, making it a potent electrophile, and acts as a dehydrating agent to drive the cyclization equilibrium toward the product.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_process Reaction cluster_end Product SM 3-(2-amino-6-chlorophenyl)propanoic acid Reagents Polyphosphoric Acid (PPA) Heat (80-120 °C) SM->Reagents 1. Cyclization Intramolecular Friedel-Crafts Acylation Reagents->Cyclization 2. Product This compound Cyclization->Product 3.

Caption: Workflow for the synthesis of the target compound via acid-catalyzed cyclization.

Spectroscopic Characterization (Predicted)

Definitive spectral data for this compound is not available in public databases. However, based on the structure and data from analogous compounds, the expected ¹H and ¹³C NMR spectra can be reliably predicted. Such predictions are a routine part of structure confirmation in drug discovery.[4][5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • Aromatic Protons (H6, H7, H8): Three protons would be observed in the aromatic region (δ 6.8-7.8 ppm).

    • H8: Expected to be a doublet of doublets, coupled to H7.

    • H7: Expected to be a triplet (or doublet of doublets), coupled to H6 and H8.

    • H6: Expected to be a doublet of doublets, coupled to H7. The electron-withdrawing chlorine at C5 will influence the chemical shifts of these protons, particularly H6.

  • N-H Proton: A broad singlet is expected between δ 4.5-5.5 ppm, though its position is highly dependent on solvent and concentration.

  • Methylene Protons (H2, H3): Two signals corresponding to the two CH₂ groups.

    • -CH₂-CO- (C2 protons): A triplet around δ 2.8-3.0 ppm.

    • -CH₂-NH- (C3 protons): A triplet around δ 3.6-3.8 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • Carbonyl Carbon (C4): The ketone carbonyl carbon is expected to be the most downfield signal, around δ 195-198 ppm.

  • Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): Six signals are expected in the aromatic region (δ 115-155 ppm).

    • C5: The carbon directly attached to chlorine will have a characteristic shift around δ 125-130 ppm.

    • C4a and C8a: The quaternary bridgehead carbons will likely be weaker in intensity.

  • Aliphatic Carbons (C2, C3):

    • C2: Methylene carbon alpha to the carbonyl, expected around δ 38-42 ppm.

    • C3: Methylene carbon alpha to the nitrogen, expected around δ 45-50 ppm.

Chemical Reactivity and Applications in Drug Development

The this compound scaffold contains two primary reactive sites: the secondary amine (N1) and the ketone (C4). This dual functionality allows for diverse chemical modifications to build molecular complexity.

  • N-Alkylation/Arylation: The secondary amine can be readily alkylated, acylated, or used in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce a wide variety of substituents at the N1 position. This is a common strategy to modulate a compound's solubility, lipophilicity, and target engagement.

  • Carbonyl Chemistry: The ketone at C4 can undergo reactions such as reduction to an alcohol, reductive amination to introduce a new amino group, or conversion to an enolate for subsequent alpha-functionalization.

  • Aromatization: The dihydroquinolinone can be oxidized to the corresponding quinolin-4-one, a scaffold present in numerous antibacterial agents (fluoroquinolones).

The broader 3,4-dihydro-2(1H)-quinolinone scaffold (an isomer) is found in several FDA-approved drugs, highlighting the therapeutic importance of this heterocyclic system.[6] Examples include:

  • Aripiprazole: An atypical antipsychotic used for schizophrenia and bipolar disorder.

  • Cilostazol: A phosphodiesterase inhibitor used to treat intermittent claudication.

  • Carteolol: A beta-blocker used for glaucoma.

These examples underscore the value of the dihydroquinolinone core in constructing molecules with finely tuned pharmacological activities.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 21617-16-3 is not publicly available. However, based on the toxicological profiles of related chlorinated aromatic and quinoline-based compounds, the following precautions are advised.[7][8]

  • Hazard Classification (Anticipated): May cause skin irritation, serious eye damage, and respiratory irritation. Handle as a potentially hazardous chemical.[9]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

This information is provided as a general guideline. Always consult a specific and current SDS for the material being handled and perform a thorough risk assessment before commencing any experimental work.

References

Methodological & Application

Protocol for silver-catalyzed synthesis of 2,3-dihydroquinolin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Robust and Efficient Protocol for the Silver-Catalyzed Synthesis of 2,3-Dihydroquinolin-4-ones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2,3-Dihydroquinolin-4-ones and the Role of Silver Catalysis

The 2,3-dihydroquinolin-4-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and natural products. These structures form the core of molecules exhibiting a wide range of pharmacological properties, including antifungal and potential succinate dehydrogenase inhibitory activities.[1] Consequently, the development of efficient and versatile synthetic methodologies to access these valuable compounds is of paramount importance in medicinal chemistry and drug discovery.

Traditionally, the synthesis of quinolinones has involved multi-step procedures, often requiring harsh reaction conditions. Modern synthetic organic chemistry has seen a shift towards more atom-economical and environmentally benign catalytic methods. In this context, silver catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks. Silver catalysts, particularly silver(I) salts like silver triflate (AgOTf), are attractive due to their mild reaction conditions, high efficiency, and tolerance to a broad range of functional groups.[2]

This application note provides a detailed protocol for the silver-catalyzed synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones via a one-pot reaction between ortho-aminoacetophenones and aromatic aldehydes.[2] We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss key parameters for reaction optimization, product characterization, and safety.

Reaction Mechanism: A Silver-Catalyzed Domino Reaction

The synthesis proceeds through a domino sequence initiated by the silver(I)-catalyzed reaction. While the precise mechanism can vary with the specific silver catalyst and substrates, a plausible pathway for the reaction between an o-aminoacetophenone and an aromatic aldehyde is outlined below. The silver(I) catalyst acts as a Lewis acid, activating the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the amino group of the o-aminoacetophenone. This is followed by an intramolecular cyclization and dehydration to yield the final 2,3-dihydroquinolin-4-one product.

The key steps are:

  • Aldol Condensation: The reaction is initiated by a base-catalyzed aldol condensation between the o-aminoacetophenone and the aromatic aldehyde to form an o-aminochalcone intermediate.

  • Lewis Acid Activation: The silver(I) catalyst coordinates to the carbonyl oxygen of the chalcone, enhancing its electrophilicity.

  • Intramolecular Michael Addition (Cyclization): The amino group then undergoes an intramolecular conjugate addition to the α,β-unsaturated ketone system.

  • Protonation/Tautomerization: Subsequent protonation and tautomerization yield the stable 2,3-dihydroquinolin-4-one.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Silver-Catalyzed Cyclization cluster_product Final Product o-aminoacetophenone o-Amino- acetophenone chalcone o-Amino- chalcone o-aminoacetophenone->chalcone aldehyde Aromatic Aldehyde aldehyde->chalcone Aldol Condensation activated_chalcone Ag(I)-Activated Chalcone chalcone->activated_chalcone Ag(I) Catalyst cyclized_intermediate Cyclized Intermediate activated_chalcone->cyclized_intermediate Intramolecular Michael Addition product 2,3-Dihydro- quinolin-4-one cyclized_intermediate->product Protonation/ Tautomerization experimental_workflow start Start setup 1. Reaction Setup (o-Aminoacetophenone + Aldehyde) start->setup add_reagents 2. Add Solvent and AgOTf Catalyst setup->add_reagents reaction 3. Stir and Heat (Monitor by TLC) add_reagents->reaction workup 4. Cool and Concentrate reaction->workup extraction 5. Extraction (Ethyl Acetate, H₂O, Brine) workup->extraction purification 6. Purification (Column Chromatography) extraction->purification characterization 7. Characterization (NMR, IR, HRMS) purification->characterization end End characterization->end

References

Application Notes & Protocols: High-Yield Synthesis of 5-Chloro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. This application note provides a detailed, high-yield protocol for the synthesis of 5-Chloro-2,3-dihydroquinolin-4(1H)-one. The described methodology is based on a robust two-step sequence involving a Michael addition to form a β-anilinopropanoic acid precursor, followed by an efficient acid-catalyzed intramolecular Friedel-Crafts acylation. This guide is designed for researchers in synthetic organic chemistry and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reliable and scalable production of this key building block.

Introduction and Scientific Rationale

This compound is a heterocyclic ketone of significant interest in pharmaceutical research. The presence of the chloro substituent on the aromatic ring provides a handle for further functionalization through cross-coupling reactions, while the dihydroquinolinone core is prevalent in molecules targeting a range of biological pathways.

Traditional methods for quinolinone synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, typically yield the fully unsaturated 4-quinolone.[1] To achieve the 2,3-dihydro analogue in high yield, a more direct approach is required. The most effective and scalable strategy involves the intramolecular cyclization of a 3-(arylamino)propanoic acid. This method is advantageous due to the use of readily available starting materials and the highly efficient nature of intramolecular Friedel-Crafts reactions for forming six-membered rings.[2]

The selected protocol employs polyphosphoric acid (PPA) as the cyclizing agent. PPA serves as both a powerful Brønsted acid catalyst and a solvent, promoting the formation of an acylium ion intermediate which then undergoes electrophilic aromatic substitution onto the aniline ring. The ortho-directing nature of the amino group and the electronic properties of the chloro-substituent favor cyclization at the C-6 position relative to the nitrogen, leading regioselectively to the desired 5-chloro product.

Overall Synthetic Scheme

The synthesis is a two-step process starting from 3-chloroaniline and acrylic acid.

Step 1: Michael Addition

3-Chloroaniline reacts with acrylic acid via a conjugate addition to form the key precursor, 3-((3-chlorophenyl)amino)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

The precursor undergoes acid-catalyzed cyclization using polyphosphoric acid (PPA) to yield the final product, this compound.

Experimental Protocols

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular WeightSupplier Notes
3-Chloroaniline108-42-9127.57 g/mol Reagent grade, ≥99%
Acrylic Acid79-10-772.06 g/mol Stabilized, ≥99%
Polyphosphoric Acid (PPA)8017-16-1N/A115% H₃PO₄ basis
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Saturated aqueous solution
Ethyl Acetate141-78-688.11 g/mol ACS grade
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol For drying
Deionized Water7732-18-518.02 g/mol

Table 2: Required Equipment

EquipmentPurpose
250 mL Round-bottom flaskReaction vessel
Reflux condenserFor Step 1
Heating mantle with stirrerHeating and mixing
Thermometer / Temperature probeMonitoring reaction temperature
1 L BeakerFor quenching the reaction
Buchner funnel and filter flaskFiltration
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Glass column for chromatographyPurification
Step-by-Step Protocol

Protocol 1: Synthesis of 3-((3-chlorophenyl)amino)propanoic acid (Precursor)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-chloroaniline (12.75 g, 0.10 mol) and acrylic acid (7.21 g, 0.10 mol).

  • Heating: Heat the mixture gently in an oil bath to 80-90 °C. The reaction is exothermic, and the temperature should be controlled. Maintain this temperature with stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. A solid mass should form. Add 100 mL of deionized water and stir vigorously to break up the solid.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with two 50 mL portions of cold deionized water to remove any unreacted acrylic acid.

  • Purification: The crude solid is typically of sufficient purity for the next step. If desired, it can be recrystallized from an ethanol/water mixture. Dry the white to off-white solid under vacuum. The expected yield is 85-95%.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, place polyphosphoric acid (approx. 100 g). Heat the PPA to 90 °C with mechanical or vigorous magnetic stirring to ensure it is fluid.

  • Addition of Precursor: Slowly and carefully add the dried 3-((3-chlorophenyl)amino)propanoic acid (10.0 g, 0.05 mol) to the hot PPA in portions.

  • Cyclization: Increase the temperature of the reaction mixture to 120-130 °C and maintain it for 2-3 hours. The color of the mixture will darken.

  • Quenching: After the reaction is complete (monitored by TLC), allow the mixture to cool slightly to around 80-90 °C. In a well-ventilated fume hood, carefully and slowly pour the hot reaction mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring. This step is highly exothermic.

  • Neutralization and Extraction: Once the ice has melted, slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate as a solid or oily residue. Extract the aqueous mixture three times with 150 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a crystalline solid. The expected yield is 75-85%.

Visualization of Mechanism and Workflow

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The mechanism involves the protonation of the carboxylic acid by PPA, followed by the loss of water to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and yield the final product.

G A Precursor (Carboxylic Acid) B Protonated Intermediate A->B + H⁺ (from PPA) C Acylium Ion Electorphile + H₂O B->C - H₂O D Intramolecular Attack (Electrophilic Aromatic Substitution) C->D E Sigma Complex (Cationic Intermediate) D->E F Final Product (this compound) E->F - H⁺

Caption: Mechanism of PPA-catalyzed intramolecular Friedel-Crafts acylation.

Experimental Workflow

This diagram outlines the complete process from starting materials to the purified final product.

G start Starting Materials (3-Chloroaniline, Acrylic Acid) step1 Step 1: Michael Addition (80-90°C, 4-6h) start->step1 workup1 Work-up & Isolation (Water Wash, Filtration) step1->workup1 precursor Intermediate: 3-((3-chlorophenyl)amino)propanoic acid workup1->precursor step2 Step 2: Cyclization (PPA, 120-130°C, 2-3h) precursor->step2 quench Quenching (Ice-Water) step2->quench extract Neutralization & Extraction (NaHCO₃, Ethyl Acetate) quench->extract purify Purification (Recrystallization or Chromatography) extract->purify product Final Product: This compound purify->product

Caption: High-level experimental workflow for the two-step synthesis.

Troubleshooting and Optimization

Table 3: Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Extend reaction time. Ensure temperature is maintained at 80-90 °C. Use a slight excess (1.05 eq) of acrylic acid.
Polymerization of acrylic acid.Ensure acrylic acid contains a stabilizer. Do not overheat.
Low yield in Step 2 Insufficiently dried precursor.Dry the precursor thoroughly under vacuum before adding to PPA, as water can hinder the reaction.
Reaction temperature too low/high.Optimize temperature. Temperatures below 120 °C may be too slow; above 140 °C can lead to charring and side products.
Inefficient quenching/extraction.Ensure the reaction mixture is fully decomposed by ice. Perform thorough extractions (3x) and check the pH to confirm neutralization.
Product difficult to purify Charring or side-product formation.Lower the cyclization temperature and monitor the reaction closely to avoid over-running.
Incomplete removal of PPA.Stir vigorously during quenching and ensure complete neutralization before extraction.

Conclusion

The two-step synthesis protocol detailed herein provides a reliable and high-yielding route to this compound. By leveraging a Michael addition followed by a robust intramolecular Friedel-Crafts acylation, this method avoids harsh reagents and complex purification procedures. The causality-driven explanations and troubleshooting guide offer researchers the necessary tools to consistently achieve high yields, facilitating the production of this valuable intermediate for applications in drug discovery and development.

References

Application Note: A Systematic Approach to the Purification of Quinolinone Derivatives by Analytical and Preparative HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Principle and Scope

Quinoline and its derivatives represent a cornerstone class of nitrogen-containing heterocyclic compounds, with a structure featuring a benzene ring fused to a pyridine ring.[1][2][3] This scaffold is prevalent in a vast array of biologically active molecules, including antimalarial, antibacterial, and anticancer agents.[1][3] Given their therapeutic potential, the synthesis of novel quinolinone derivatives is a major focus in medicinal chemistry and drug development.[2]

The isolation and purification of these target molecules from complex reaction mixtures is a critical step to ensure their identity, purity, and suitability for downstream applications. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high-resolution separation for both analytical assessment and preparative-scale purification.[4][5][6]

This guide provides a comprehensive framework for developing robust analytical HPLC methods for quinolinone derivatives and systematically scaling them for preparative purification. We will delve into the causal relationships behind methodological choices, from stationary phase selection to mobile phase optimization, ensuring a logical and efficient workflow for researchers.

Foundational HPLC Method Development Strategy

The successful purification of quinolinone derivatives hinges on a systematic method development approach. The primary goal is to achieve adequate resolution between the target compound and any impurities, which can then be scaled to larger columns for purification.[7] The basic nitrogen atom in the quinoline ring is the key structural feature that dictates the chromatographic strategy.[8]

Causality in Column and Mobile Phase Selection

The interaction between the analyte, the stationary phase, and the mobile phase governs the separation. For quinolinone derivatives, a reversed-phase (RP) approach is typically the most effective starting point.

  • Stationary Phase (Column) Selection: The choice of column is the most critical factor influencing selectivity.[9][10]

    • C18 Columns: A C18-bonded silica column is the workhorse for RP-HPLC and the recommended starting point.[11] It separates compounds based on hydrophobicity. Quinolinone derivatives, with their aromatic structure, generally exhibit good retention on C18 phases. Modern, end-capped C18 columns with low silanol activity are preferred to minimize undesirable secondary interactions.[12][13]

    • Alternative Reversed Phases: If a C18 column does not provide adequate selectivity, columns with different bonded phases, such as Phenyl-Hexyl or Biphenyl, can offer alternative separation mechanisms through π-π interactions with the aromatic quinolinone core.

    • Chiral Stationary Phases (CSPs): Many quinolone derivatives are chiral and their biological activity is often enantioselective.[14][15] For separating enantiomers, specialized CSPs are required. Polysaccharide-based (e.g., Chiralcel) and macrocyclic glycopeptide-based (e.g., Chirobiotic) columns are highly effective and can be operated in reversed-phase, normal-phase, or polar organic modes.[9][16]

  • Mobile Phase Optimization: The mobile phase composition is adjusted to control retention and improve peak shape.

    • The Challenge of Peak Tailing: The basic nitrogen on the quinolinone ring can interact with acidic residual silanol groups on the silica stationary phase surface, leading to significant peak tailing.[17] This is a common issue for basic heterocyclic compounds.

    • The Solution: Mobile Phase pH Control: To mitigate tailing, the mobile phase pH should be adjusted to a low value (typically pH 2.5-3.5).[17] At this pH, the quinolinone's basic nitrogen is protonated, carrying a positive charge. Simultaneously, the ionization of the acidic silanol groups is suppressed. This minimizes the secondary ionic interactions, leading to sharper, more symmetrical peaks.[17] Common acidic modifiers include Trifluoroacetic Acid (TFA) or Formic Acid at a concentration of 0.1% (v/v). Formic acid is preferred for mass spectrometry (MS) compatibility.[12][13]

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.[6][11] ACN is generally the first choice due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff.[17] However, switching to methanol can significantly alter selectivity and may provide a better separation for certain quinolinone derivatives and their impurities.[6][17]

    • Competing Base Additives: An alternative strategy to reduce tailing is to add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[17] TEA preferentially interacts with the active silanol sites, effectively masking them from the quinolinone analyte.[17]

Detection

Quinolinone derivatives possess a strong UV-absorbing aromatic structure, making UV detection highly effective.[1] A photodiode array (PDA) detector is recommended during method development to screen across a range of wavelengths and identify the optimal wavelength for detecting the target compound and all potential impurities. A common starting point for detection is 225 nm.[18]

Visualizing the Method Development Workflow

A logical progression of steps is key to efficient method development. The following diagram outlines the decision-making process for creating a robust analytical method.

HPLC_Method_Development start Start: Crude Sample Analysis screen1 Initial Screening Column: C18 (e.g., 4.6x150 mm, 5µm) Mobile Phase: ACN/H2O w/ 0.1% TFA Gradient: 5-95% ACN in 20 min start->screen1 eval1 Evaluate Resolution & Peak Shape screen1->eval1 tailing_q Peak Tailing? eval1->tailing_q Symmetrical Peaks eval1->tailing_q Asymmetrical Peaks resolution_q Poor Resolution? tailing_q->resolution_q No ph_adjust Optimize Mobile Phase - Lower pH (2.5-3.0) - Add Competing Base (TEA) tailing_q->ph_adjust Yes modifier_change Change Organic Modifier Try Methanol instead of ACN resolution_q->modifier_change Yes optimized Optimized Analytical Method resolution_q->optimized No (Resolution OK) ph_adjust->eval1 Re-evaluate modifier_change->eval1 Re-evaluate column_change Screen Alternative Column - Phenyl-Hexyl - Chiral (if applicable) modifier_change->column_change Still poor column_change->eval1 Re-evaluate scale_up Proceed to Preparative Scale-Up optimized->scale_up

Caption: Workflow for HPLC method development for quinolinone derivatives.

Experimental Protocols

Protocol 1: Analytical Method Development

This protocol outlines a systematic approach to developing a high-resolution separation method at the analytical scale.

  • Sample Preparation:

    • Dissolve the crude quinolinone derivative sample in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.[18]

  • Initial Screening Conditions:

    • HPLC System: Standard analytical HPLC with UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • Detection: PDA scan 200-400 nm, extract chromatogram at λmax or 225 nm.

    • Gradient Program:

      Time (min) % B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Method Optimization:

    • Analyze the Initial Chromatogram: Assess the resolution between the main peak and impurities. Check for peak tailing (asymmetry factor > 1.5).

    • Adjust Gradient: If peaks are poorly resolved, lengthen the gradient time. If the target elutes very late, increase the starting %B. A focused gradient around the elution point of the target can improve resolution and shorten run times.

    • Address Tailing: If significant tailing is observed, switch the mobile phase modifier to 0.1% TFA or add 0.1% TEA (note: TEA is not MS-compatible and has a high UV cutoff).

    • Test Selectivity: If resolution is still insufficient, replace Acetonitrile (Mobile Phase B) with Methanol and repeat the screening gradient. This change in solvent can alter the elution order and improve separation.[17]

    • Test Alternative Columns: If necessary, screen on a Phenyl-Hexyl or other column with different selectivity.

Protocol 2: Scale-Up to Preparative Purification

Once an optimized analytical method is established, it can be scaled to a larger column for purification. The key is to maintain the linear velocity of the mobile phase and scale the injection volume appropriately to preserve the separation quality.[7][19]

  • Select a Preparative Column: Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column.[7] A common dimension is 19 x 150 mm.

  • Calculate Scaled Parameters: Use geometric scaling rules to adjust the method.

    • Flow Rate Scaling:

      • F_prep = F_analyt × (d_prep² / d_analyt²)

      • Where F is the flow rate and d is the column inner diameter.

      • Example: Scaling from a 1.0 mL/min flow on a 4.6 mm ID column to a 19 mm ID column:

        • F_prep = 1.0 mL/min × (19² / 4.6²) ≈ 17.1 mL/min

    • Injection Volume Scaling:

      • V_prep = V_analyt × (d_prep² × L_prep) / (d_analyt² × L_analyt)

      • Where V is the injection volume and L is the column length. If column lengths are the same, the formula simplifies.

      • Example: Scaling a 10 µL injection from a 4.6x150 mm column to a 19x150 mm column:

        • V_prep = 10 µL × (19² / 4.6²) ≈ 171 µL

  • Perform a Loading Study:

    • The calculated injection volume is a starting point. To maximize throughput, a loading study is performed to determine the maximum amount of sample that can be injected without compromising the resolution of the target peak from its nearest impurity.[20]

    • Prepare a concentrated sample solution (e.g., 50-100 mg/mL).

    • Perform a series of injections on the preparative column, incrementally increasing the injection volume until the resolution between the target and a critical impurity falls below an acceptable level (e.g., Rs < 1.5).

  • Preparative Run and Fraction Collection:

    • Run the preparative method using the optimized load.

    • Collect fractions corresponding to the target peak based on UV signal.

    • Analyze the collected fractions using the initial analytical method to confirm purity.

    • Pool the pure fractions and remove the solvent via rotary evaporation or lyophilization.

Data Summary and Visualization

Table 1: Typical Scale-Up Parameters

This table illustrates the geometric scaling from a standard analytical column to a semi-preparative column, assuming identical column length and particle size.

ParameterAnalytical ColumnPreparative ColumnScaling Factor (d_prep²/d_analyt²)
Inner Diameter 4.6 mm19 mm17.1
Flow Rate 1.0 mL/min17.1 mL/min17.1
Injection Vol. 20 µL342 µL17.1
Mass Load (est.) 20 µg (at 1 mg/mL)342 µg (at 1 mg/mL)17.1

Diagram: The Logic of Chromatographic Scale-Up

Scale_Up_Logic analytical Analytical Method (4.6 mm ID) params Key Parameters analytical->params preparative Preparative Method (19 mm ID) preparative->params flow Flow Rate (F) params->flow volume Injection Volume (V) params->volume formula Scaling Formula: Factor = (d_prep / d_analyt)² flow->formula volume->formula goal Goal: Maintain Resolution by keeping Linear Velocity constant formula->goal

Caption: Relationship of parameters in analytical to preparative HPLC scale-up.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing Strong interaction between the basic quinolinone and acidic silica surface.[17]Lower mobile phase pH to 2.5-3.0 with TFA or Formic Acid. Use a modern, high-purity, end-capped column. Consider adding a competing base like 0.1% TEA to the mobile phase.[17]
Poor Resolution Insufficient selectivity between the target and impurities.Change the organic modifier (e.g., from ACN to MeOH).[6][17] Test a column with a different stationary phase (e.g., Phenyl-Hexyl). Optimize the gradient slope to be shallower around the eluting peaks.
Peak Fronting in Preparative Run Column overload; sample solvent is much stronger than the mobile phase.[17]Reduce the injected mass (lower the concentration or volume). Dissolve the sample in the mobile phase or a weaker solvent if possible.[17]
Low Recovery After Purification Compound precipitation on the column or during collection. Adsorption to system components.Ensure the sample remains soluble in the mobile phase at the injected concentration. Check for compound stability at the mobile phase pH.

References

Application of 5-Chloro-2,3-dihydroquinolin-4(1H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold in Modern Medicinal Chemistry

The quinolinone motif is a cornerstone in the architecture of numerous biologically active compounds, recognized for its versatile pharmacological profile.[1][2] This heterocyclic system is prevalent in a wide array of therapeutic agents, demonstrating activities that span from antibacterial to anticancer and beyond.[2][3] The inherent planarity and rich electronic nature of the quinoline ring system allow it to effectively interact with various biological targets, often through π-π stacking and hydrogen bonding.

Within this privileged class of compounds, 5-Chloro-2,3-dihydroquinolin-4(1H)-one emerges as a particularly valuable building block in drug discovery. The introduction of a chlorine atom at the 5-position significantly modulates the electronic properties of the quinoline core, enhancing its binding affinity to target proteins and improving pharmacokinetic properties such as metabolic stability and cell permeability. This strategic halogenation can lead to a substantial increase in the potency and selectivity of the resulting drug candidates. This application note will delve into the utility of this compound as a key intermediate in the synthesis of potent kinase inhibitors, providing detailed protocols and mechanistic insights for researchers in the field.

Core Application: A Versatile Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The quinolinone scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[5][6]

The Rationale for this compound in Targeting Src Kinase

Src family kinases (SFKs) are non-receptor tyrosine kinases that are crucial regulators of cell proliferation, differentiation, survival, and migration.[4] Aberrant Src signaling is frequently implicated in the progression and metastasis of various cancers. The development of small molecule inhibitors that target the ATP-binding site of Src is a validated therapeutic strategy.

The this compound scaffold is an ideal starting point for the synthesis of Src kinase inhibitors. The quinolinone core can be readily functionalized at various positions to optimize interactions within the kinase domain. The chlorine atom at the 5-position can form favorable halogen bonds or other non-covalent interactions with amino acid residues in the active site, thereby enhancing binding affinity and selectivity.[4]

Signaling Pathway: Src Kinase and Downstream Effectors

The following diagram illustrates the central role of Src kinase in cellular signaling and the points of therapeutic intervention by quinolinone-based inhibitors.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 Migration Migration Src->Migration Quinolinone_Inhibitor 5-Chloro-quinolinone Derivative Quinolinone_Inhibitor->Src Inhibition Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

References

Application Note: A Researcher's Guide to the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aryl-2,3-dihydroquinolin-4(1H)-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. This core structure is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antiviral, and antidiabetic properties.[1][2] The versatile nature of this scaffold makes it a valuable building block for the development of novel therapeutic agents. This guide provides an in-depth exploration of the most robust and widely employed synthetic strategies for constructing these valuable molecules, with a focus on mechanistic understanding, practical experimental protocols, and optimization strategies.

Strategic Approaches and Mechanistic Insights

The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones is most commonly achieved through the intramolecular cyclization of a 2'-aminochalcone precursor. This precursor can be synthesized and isolated in a two-step process or generated in situ in a more efficient one-pot reaction.

Primary Synthetic Route: The Aza-Michael Addition Pathway

The most prevalent and versatile method involves two key transformations: the formation of a 2'-aminochalcone intermediate followed by its intramolecular cyclization.

  • Step 1: 2'-Aminochalcone Formation (Claisen-Schmidt Condensation) This step involves the base-catalyzed condensation of a 2'-aminoacetophenone with an aromatic aldehyde. The reaction proceeds via an enolate intermediate, which attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. The choice of base (e.g., NaOH, KOH) and solvent (typically ethanol or methanol) is crucial for driving the reaction to completion.

  • Step 2: Intramolecular Aza-Michael Cyclization The crucial ring-closing step is the intramolecular conjugate addition of the aniline nitrogen atom onto the enone system of the chalcone. This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby activating the β-carbon toward nucleophilic attack by the weakly basic amino group. This cyclization forms the six-membered dihydropyridinone ring, yielding the final 2-aryl-2,3-dihydroquinolin-4(1H)-one product.[3] Various acids, from simple Brønsted acids like HCl to Lewis acids such as indium(III) chloride or zirconyl nitrate, can be employed to facilitate this transformation, often with significant effects on reaction time and yield.[3]

Two_Step_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Intramolecular Aza-Michael Addition SM1 2'-Aminoacetophenone Chalcone 2'-Aminochalcone (Intermediate) SM1->Chalcone Base (e.g., KOH) Ethanol SM2 Aromatic Aldehyde SM2->Chalcone Product 2-Aryl-2,3-dihydroquinolin-4(1H)-one Chalcone->Product Acid Catalyst (e.g., HCl, InCl3) Aza_Michael_Mechanism Chalcone 2'-Aminochalcone Protonated Protonated Intermediate Chalcone->Protonated + H+ TransitionState Intramolecular Attack (Transition State) Protonated->TransitionState Ring Closure Cyclized Cyclized Intermediate TransitionState->Cyclized Product Final Product + H+ Cyclized->Product - H+ (Tautomerization) One_Pot_Synthesis Reactants 2'-Aminoacetophenone + Aromatic Aldehyde Catalyst Single Catalyst (e.g., AgOTf) Reactants->Catalyst Product 2-Aryl-2,3-dihydroquinolin-4(1H)-one Catalyst->Product One-Pot Reaction (Condensation + Cyclization)

References

Molecular docking protocol for quinoline derivatives against protein targets

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Molecular Docking Protocol for Quinoline Derivatives Against Protein Targets

For: Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Molecular Docking of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antiparasitic effects.[1][2] Molecular docking, a powerful in-silico method, is central to modern drug discovery, enabling the prediction of binding interactions and affinities of small molecules like quinoline derivatives to their protein targets.[1][3] This guide provides a detailed protocol for performing molecular docking of quinoline derivatives, grounded in scientific integrity and practical, field-proven insights.

I. Foundational Principles: The "Why" Behind the "How"

Before delving into the step-by-step protocol, it is crucial to understand the foundational principles that ensure a robust and reliable docking study. A successful docking experiment is not merely about generating a low binding score; it is about creating a computationally predictive model that reflects biological reality. This requires careful consideration of each stage of the process, from preparing the molecules to interpreting the results.

II. Prerequisites: Assembling Your Computational Toolkit

A successful molecular docking study requires a suite of specialized software and adequate hardware. The following table summarizes commonly used tools, noting their strengths and accessibility.

Software SuiteKey ProgramsFunctionLicensing
Schrödinger Maestro, LigPrep, Protein Preparation Wizard, GlideComprehensive drug discovery suite for ligand and protein preparation, and high-precision docking.Commercial
AutoDock AutoDock Vina, AutoDockTools (ADT)Widely-used, open-source tools for docking and preparing molecules.[4]Open-Source
PyRx -A user-friendly interface that combines AutoDock Vina with other tools for virtual screening.[4]Open-Source
Discovery Studio -Visualization and analysis of molecular interactions.Commercial
UCSF Chimera -Molecular visualization and analysis.Free for non-commercial use
PyMOL -High-quality molecular graphics system.Open-Source/Commercial

For this protocol, we will focus on a workflow that primarily utilizes the widely accessible and validated AutoDock Vina, supplemented with other freely available tools for preparation and analysis.[4]

III. The Docking Workflow: A Step-by-Step Protocol

The molecular docking process can be systematically broken down into several key stages. The following diagram illustrates the overall workflow.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Running the Docking Algorithm grid_gen->docking results_analysis Results Analysis & Visualization docking->results_analysis validation Validation & Post-Docking Analysis results_analysis->validation

Caption: A generalized workflow for molecular docking studies.

Step 1: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of the quinoline derivative and to assign correct atomic charges.

Protocol:

  • Obtain 2D Structure: Sketch the quinoline derivative using chemical drawing software like ChemDraw or MarvinSketch. Save the structure in a common format like SDF or MOL.

  • Convert to 3D: Use a program like Open Babel or the LigPrep module in Maestro to convert the 2D structure to a 3D conformation.[5]

  • Energy Minimization: This is a critical step to relieve any steric clashes and find a stable conformation. This can be performed using various force fields, such as Merck Molecular Force Field (MMFF94) or Optimized Potentials for Liquid Simulations (OPLS).[6][7] The choice of force field can influence the outcome and should be selected based on the nature of the molecule.[7][8]

  • Assign Charges: Assign appropriate partial charges to each atom. Gasteiger charges are a common choice for their speed and reasonable accuracy.[9]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the molecule. This allows the docking software to explore different conformations during the simulation.

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure should be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type definitions.

Causality: An improperly prepared ligand with high internal energy or incorrect charges will lead to inaccurate binding energy calculations and unrealistic binding poses.

Step 2: Protein Preparation

The protein target must be carefully prepared to remove extraneous molecules and to ensure it is in a state suitable for docking.

Protocol:

  • Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Choose a high-resolution crystal structure (ideally < 2.5 Å) with a bound ligand if possible, as this helps in identifying the active site.[6]

  • Clean the PDB File:

    • Remove Water Molecules: Water molecules are typically removed from the binding site unless they are known to play a crucial role in ligand binding.

    • Remove Co-factors and Existing Ligands: Unless studying their specific interactions, co-factors and the original ligand are removed.

    • Select the Correct Chain: If the protein is a multimer, select the chain(s) relevant to the binding site of interest.

  • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. These must be added, and their positions optimized, as they are critical for forming hydrogen bonds.

  • Assign Charges: Assign partial charges to the protein atoms. Kollman charges are a standard choice for proteins.[9]

  • Repair Missing Residues/Atoms: Some PDB structures may have missing residues or side-chain atoms. Tools like the Protein Preparation Wizard in Maestro or SWISS-MODEL can be used to model these missing parts.[10]

  • Save in PDBQT Format: Similar to the ligand, the prepared protein structure needs to be saved in the PDBQT format for AutoDock Vina.

Trustworthiness: A properly cleaned and prepared protein structure is fundamental to the validity of the docking simulation. Failing to remove irrelevant molecules or to add hydrogens correctly can lead to erroneous results.

Step 3: Grid Box Generation

The grid box defines the search space for the docking algorithm on the protein target.

Protocol:

  • Identify the Binding Site: The binding site can be identified in several ways:

    • From a Co-crystallized Ligand: If the PDB structure contains a bound ligand, the grid box can be centered on this ligand.

    • From Literature: Published studies on the protein will often describe the key active site residues.[11]

    • Using Binding Site Prediction Tools: Servers like CASTp or SiteHound can predict potential binding pockets.

  • Define Grid Box Dimensions: The size of the grid box should be large enough to accommodate the quinoline derivative in various orientations but not so large that it unnecessarily increases computation time. A margin of 10-15 Å around the binding site is a good starting point.

  • Set Grid Center and Spacing: The center of the box should be at the geometric center of the identified binding site. The grid spacing is typically set to 1 Å.

Grid_Box_Generation cluster_protein Protein Target cluster_site Binding Site protein Protein Structure binding_site Active Site Residues grid_box Grid Box (Search Space) binding_site->grid_box Defines Center & Dimensions

Caption: The relationship between the protein, binding site, and grid box.

Step 4: Running the Molecular Docking Simulation

With the prepared ligand, protein, and defined grid box, the docking simulation can now be executed.

Protocol:

  • Configure Docking Parameters: In AutoDock Vina, a configuration file specifies the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the output file name. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set (a value of 8 is a common default).

  • Execute the Docking Run: Launch the docking simulation from the command line using the Vina executable and the configuration file.

  • Generate Output: The software will generate an output file (typically in PDBQT or Vina output format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

IV. Analysis and Validation: Interpreting the Results

Analyzing Docking Results
Analysis TypeDescriptionTools
Binding Affinity (Score) A lower binding energy (more negative value) generally indicates a more favorable binding interaction.[12] This score is the primary metric for ranking different quinoline derivatives.AutoDock Vina output, PyRx
Binding Pose The predicted 3D orientation and conformation of the ligand within the protein's binding site.Discovery Studio, PyMOL, UCSF Chimera
Molecular Interactions Identification of specific interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.[5][13]Discovery Studio, LigPlot+

Protocol for Analysis:

  • Examine Binding Scores: Rank the docked quinoline derivatives based on their binding affinities.

  • Visualize the Best Poses: Load the protein and the top-scoring ligand poses into a molecular visualization tool.

  • Analyze Key Interactions: Investigate the 2D and 3D interaction diagrams to identify which amino acid residues are interacting with the quinoline derivative.[5] Pay close attention to interactions with residues known to be critical for the protein's function.

Validation of the Docking Protocol

A crucial step to ensure the trustworthiness of your results is to validate the docking protocol.

Protocol for Validation:

  • Re-docking the Native Ligand: If a crystal structure with a co-crystallized ligand is available, a common validation method is to extract this ligand and then dock it back into the protein's binding site.

  • Calculate Root Mean Square Deviation (RMSD): The RMSD between the docked pose of the native ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[6][14]

Post-Docking Analysis:

For promising candidates, further computational analyses can provide deeper insights and strengthen the findings:

  • Molecular Dynamics (MD) Simulations: MD simulations can be performed on the docked protein-ligand complex to assess the stability of the binding pose over time.[15]

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the quinoline derivatives can be predicted using computational tools like SwissADME or QikProp to assess their drug-likeness.[11][12][16]

V. Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the molecular docking of quinoline derivatives against protein targets. By understanding the rationale behind each step and adhering to rigorous preparation and validation procedures, researchers can generate reliable in-silico data to guide their drug discovery efforts. Molecular docking, when performed thoughtfully, is an invaluable tool for prioritizing compounds for synthesis and biological testing, ultimately accelerating the development of novel therapeutics.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling for Quinolinone-Based Therapeutics

Quinolinone derivatives represent a promising and versatile class of heterocyclic compounds in modern drug discovery, with demonstrated efficacy in oncology and other therapeutic areas.[1][2][3][4] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive cancer cell proliferation.[5][6] A crucial step in the preclinical development of these potent agents is the accurate and comprehensive assessment of their cytotoxic effects. This ensures a thorough understanding of their therapeutic window and potential off-target toxicities.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of robust cell viability assays for evaluating quinolinone compounds. We will delve into the mechanistic basis of three widely adopted yet distinct assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Caspase-Glo® 3/7 assay. This multi-assay approach provides a holistic view of a compound's cytotoxic profile by measuring metabolic activity, membrane integrity, and apoptosis induction, respectively.

For each assay, we provide not only a step-by-step protocol but also the scientific rationale behind key steps, potential interferences specific to quinolinone chemistry, and troubleshooting guidance. This document is designed to empower researchers to generate reliable, reproducible data, thereby accelerating the journey of promising quinolinone derivatives from the bench to the clinic.

Foundational Considerations for Robust Cytotoxicity Testing

Before embarking on specific assay protocols, it is imperative to establish a solid experimental framework. The quality and reliability of your cytotoxicity data are directly dependent on the careful selection of cell lines and the optimization of assay parameters.

Strategic Selection of Cell Lines

The choice of cell line is a critical determinant of the biological relevance of your findings.[7][8] Consider the following factors:

  • Disease Relevance: Select cell lines that are representative of the cancer type or disease you are targeting. For example, if developing a lung cancer therapeutic, the A549 cell line could be a relevant choice.[5]

  • Genetic Background: Be aware of the genetic characteristics of your chosen cell lines, such as p53 status or the presence of specific oncogenic mutations, as these can significantly influence sensitivity to your quinolinone compounds.

  • Inclusion of a Non-Cancerous Control: To assess the selectivity of your compounds, it is highly recommended to include a non-cancerous cell line, such as a fibroblast line (e.g., NHDF-Neo), in your screening panel.[9][10] This allows for the determination of a therapeutic index, a key indicator of a drug's safety profile.

  • Authentication and Mycoplasma Testing: Always source cell lines from reputable cell banks to ensure their authenticity.[7] Regularly test your cultures for mycoplasma contamination, as this can profoundly impact cellular metabolism and drug response, leading to unreliable data.[7]

Optimizing Seeding Density and Compound Exposure Time
  • Cell Seeding Density: It is crucial to determine the optimal cell seeding density for each cell line to ensure they are in the exponential growth phase during the compound treatment period.[11] Over- or under-confluent cells can exhibit altered metabolic rates and drug sensitivities.

  • Compound Incubation Time: The duration of compound exposure should be optimized based on the anticipated mechanism of action. Short incubation times (e.g., 24 hours) may be sufficient for acutely toxic compounds, while longer incubations (e.g., 48-72 hours) may be necessary to observe effects from compounds that induce cell cycle arrest or apoptosis.[1][9]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability by measuring metabolic activity.[12]

Principle of the MTT Assay

The core principle of the MTT assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, to a purple, insoluble formazan product.[13][14][15] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[12][16] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Workflow for the MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Readout Seed 1. Seed Cells (96-well plate) Incubate_Attach 2. Incubate (24h) (Allow attachment) Treat 3. Treat with Quinolinone Cmpds Incubate_Attach->Treat Incubate_Treat 4. Incubate (e.g., 24-72h) Add_MTT 5. Add MTT Reagent (0.5 mg/mL final conc.) Incubate_Treat->Add_MTT Incubate_MTT 6. Incubate (2-4h) (Formazan formation) Solubilize 7. Solubilize Formazan (e.g., DMSO, SDS) Read 8. Measure Absorbance (570 nm) LDH_Workflow cluster_prep Plate Setup cluster_assay LDH Reaction cluster_readout Measurement Seed_Cells 1. Seed Cells & Treat (Same as MTT) Prepare_Controls 2. Prepare Controls: - Spontaneous Release - Maximum Release Transfer_Supernatant 3. Transfer Supernatant to a new plate Prepare_Controls->Transfer_Supernatant Add_Reaction_Mix 4. Add LDH Reaction Mixture Incubate_Reaction 5. Incubate (30 min) (Room Temperature) Add_Stop 6. Add Stop Solution Incubate_Reaction->Add_Stop Read_Absorbance 7. Measure Absorbance (490 nm & 680 nm) Caspase_Workflow cluster_prep Plate Setup cluster_assay Assay Reaction cluster_readout Measurement Seed_Treat 1. Seed Cells & Treat (Opaque-walled plate) Equilibrate 2. Equilibrate Plate to Room Temp. Seed_Treat->Equilibrate Add_Reagent 3. Add Caspase-Glo® 3/7 Reagent (1:1 ratio) Mix_Incubate 4. Mix & Incubate (e.g., 1-2 hours) Read_Luminescence 5. Measure Luminescence Mix_Incubate->Read_Luminescence

References

Application Note: Microwave-Assisted Synthesis of 2,3-Dihydroquinolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave Chemistry

The 2,3-dihydroquinolin-4(1H)-one, sometimes referred to as a hydroquinolinone, represents a "privileged structure" in medicinal chemistry.[1] This heterocyclic scaffold is a core component in a multitude of biologically active compounds, making it a focal point in drug discovery and development.[2] Traditional syntheses of these vital compounds often suffer from long reaction times, harsh conditions, and the use of hazardous reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[3][4] By utilizing microwave irradiation, MAOS offers rapid, uniform, and highly efficient heating of reaction mixtures.[5][6] This technology dramatically reduces reaction times—often from hours to mere minutes—while simultaneously improving product yields and purity.[5][6][7] This application note provides a comprehensive guide to the principles, protocols, and advantages of leveraging microwave technology for the efficient synthesis of 2,3-dihydroquinolin-4(1H)-ones.

Reaction Mechanism and Principles: The Power of Dielectric Heating

The synthesis of 2,3-dihydroquinolin-4(1H)-ones can be achieved through several pathways, most notably via the Friedländer annulation or related intramolecular cyclizations. A common and effective strategy involves the acid-catalyzed condensation and subsequent cyclization of an ortho-aminoaryl ketone with a compound containing an active methylene group.

The key to microwave assistance lies in the principle of dielectric heating. Microwaves interact directly with polar molecules and ionic intermediates within the reaction mixture, causing rapid oscillations and friction, which generates heat.[5] This volumetric heating is instantaneous and uniform, eliminating the thermal gradients and localized overheating common with conventional oil bath heating.[5] For the synthesis of quinolinones, this translates to:

  • Accelerated Reaction Rates: Polar intermediates and transition states are stabilized and more rapidly formed, significantly speeding up the cyclization step.[3]

  • Enhanced Yields: The rapid reaction times minimize the formation of degradation products and other side reactions, leading to cleaner reaction profiles and higher isolated yields.[4][6]

  • Solvent Efficiency: Microwave heating can enable the use of high-boiling, less hazardous solvents or even solvent-free conditions, aligning with the principles of green chemistry.[3][7]

A prominent method involves a three-component reaction of isatoic anhydride, an amine (or ammonium acetate), and an aldehyde. The plausible mechanism involves the initial formation of anthranilamide, which then condenses with the aldehyde to form a Schiff base. A final intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon completes the cyclization to yield the 2,3-dihydroquinazolin-4(1H)-one ring system.[1]

Experimental Protocols and Methodologies

This section details a general, robust protocol for the synthesis of 2,3-dihydroquinolin-4(1H)-ones via a microwave-assisted three-component reaction. This method is notable for its efficiency and operational simplicity under solvent-free conditions.

Protocol: Catalyst- and Solvent-Free Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

This protocol is adapted from a highly efficient, environmentally benign procedure that leverages the inherent reactivity of the starting materials under microwave irradiation without the need for a catalyst or solvent.[8]

Materials and Reagents:

  • Isatoic Anhydride (1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Ammonium Acetate (2.0 mmol)

  • Ethanol (for crystallization)

  • Dedicated monomode microwave reactor (e.g., CEM Discover) with appropriate reaction vessels and pressure caps.

Microwave Reactor Setup & Procedure:

  • Vessel Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine isatoic anhydride (1.0 mmol, 163 mg), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol, 154 mg).

  • Mixing: Intimately mix the solid reactants using a spatula.

  • Microwave Irradiation: Place the open vessel into the microwave reactor cavity. Irradiate the mixture at a constant temperature of 60°C (power output typically around 300 W) for 3-5 minutes. Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal irradiation time.

  • Cooling & Work-up: Once the reaction is complete, carefully remove the vessel from the reactor and allow it to cool to room temperature.

  • Purification: The resulting solid reaction mixture is typically of high purity. Recrystallize the crude product directly from ethanol to yield the pure 2,3-dihydroquinolin-4(1H)-one.[8]

Experimental Workflow Diagram

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Microwave Synthesis cluster_workup 3. Product Isolation prep1 Weigh Isatoic Anhydride, Aldehyde, and Ammonium Acetate prep2 Add Reagents to Microwave Vessel prep1->prep2 Combine synthesis Irradiate in Reactor (e.g., 60°C, 300W, 3-5 min) prep2->synthesis workup1 Cool Reaction Mixture to RT synthesis->workup1 workup2 Recrystallize from Ethanol workup1->workup2 workup3 Filter and Dry Pure Product workup2->workup3 end Final Product: 2,3-Dihydroquinolin-4(1H)-one workup3->end Characterization (NMR, MS, MP)

Caption: Workflow for Microwave-Assisted Quinolinone Synthesis.

Comparative Analysis of Methodologies

Microwave irradiation consistently outperforms conventional heating methods, as demonstrated by a variety of reported protocols. The following table summarizes key findings from the literature, showcasing the dramatic reduction in reaction times and the high yields achieved.

Catalyst / ConditionsReactantsTimeYield (%)Reference
Microwave-Assisted
None (Solvent-Free)Isatoic Anhydride, Aldehyde, NH₄OAc3 min90-97%[8]
Cu-CNTs (Solvent-Free)Isatoic Anhydride, Aldehyde, Amine5-23 min87-99%[9]
Indium(III) Chloride / SiO₂2-Aminochalcones1-2 min82-94%[10]
Acetic Acid (Solvent & Catalyst)2-Aminobenzophenone, Ketone5 minExcellent[11]
Conventional Heating
None (Solvent-Free)Isatoic Anhydride, Aldehyde, NH₄OAc20-30 min87-96%
L-Proline / H₂OIsatoic Anhydride, Aldehyde, Amine1-2 h85-95%[1]
Iodine / EtOAcAnthranilamide, Aldehyde6-15 h66-95%[1]

Optimization and Troubleshooting

While microwave-assisted synthesis is robust, optimization can lead to improved outcomes.

  • Solvent Choice: For reactants that are not solids or for scaling up, a high-boiling polar solvent like DMF or acetic acid can be effective.[12][13] These solvents couple efficiently with microwave energy, ensuring rapid heating.

  • Temperature vs. Power Control: Modern microwave reactors allow for either power-controlled or temperature-controlled reactions. For reproducibility and safety, temperature control is highly recommended. A reaction that is too slow can be accelerated by increasing the set temperature.

  • Catalyst Screening: While many reactions proceed without a catalyst, acidic or Lewis acid catalysts (e.g., p-TsOH, InCl₃) can be beneficial for less reactive substrates.[10][14] Solid-supported catalysts are particularly advantageous as they can be easily filtered off post-reaction, simplifying purification.[10]

  • Pressure Monitoring: When heating solvents above their atmospheric boiling point in sealed vessels, pressure will build. Ensure that the reaction pressure does not exceed the safety limits of the vessel. Using larger vessels can provide more headspace and reduce pressure buildup.

Conclusion

Microwave-assisted synthesis represents a superior, modern approach for the rapid and efficient construction of 2,3-dihydroquinolin-4(1H)-ones. This technology aligns with the principles of green chemistry by drastically reducing reaction times, minimizing energy consumption, and often obviating the need for hazardous solvents.[3][6] The protocols and data presented herein demonstrate that MAOS is not merely an alternative but a significant advancement over conventional methods, empowering researchers to accelerate the discovery and development of novel therapeutics based on this privileged heterocyclic scaffold.

References

Application Notes & Protocols: In Vitro Testing of 5-Chloro-2,3-dihydroquinolin-4(1H)-one Immunosuppressive Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of the immunosuppressive potential of 5-Chloro-2,3-dihydroquinolin-4(1H)-one. The quinolinone scaffold is a recognized pharmacophore with diverse biological activities, and its derivatives have shown promise as modulators of immune responses.[1][2] This document outlines detailed protocols for assessing the compound's effects on lymphocyte proliferation, cytokine production, and its potential mechanism of action via the NF-κB signaling pathway. The methodologies are designed to be robust and reproducible, incorporating essential controls and data analysis frameworks to ensure scientific integrity.

Introduction: The Rationale for Investigating this compound

The quest for novel immunosuppressive agents is driven by the need for more effective and safer therapies for autoimmune diseases and organ transplantation.[3][4] Quinolinone derivatives have emerged as a promising class of compounds, with some analogues demonstrating potent inhibition of T-cell mediated responses, such as the suppression of Interleukin-2 (IL-2).[1] The specific compound, this compound, has been synthesized and warrants investigation for its potential immunomodulatory effects. This guide provides the foundational in vitro assays to characterize its activity profile.

Scientific Premise: The central hypothesis is that this compound will exhibit immunosuppressive properties by inhibiting the proliferation of activated lymphocytes and modulating the production of key inflammatory cytokines, potentially through the inhibition of the NF-κB signaling pathway, a critical regulator of immune responses.[5][6]

Preliminary Assessment: Cytotoxicity Profiling

Before assessing immunosuppressive activity, it is crucial to determine the cytotoxic profile of this compound to ensure that any observed inhibition of immune cell function is not merely a result of cell death. The MTT assay is a reliable and widely used colorimetric method for this purpose.[7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a relevant lymphocyte cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

  • Add 100 µL of solubilization solution to each well.[9]

  • Incubate the plate in the dark at room temperature for 4 hours or overnight to ensure complete solubilization of formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot cell viability against compound concentration to determine the 50% cytotoxic concentration (CC₅₀). For subsequent immunosuppressive assays, use concentrations well below the CC₅₀ value.

Table 1: Expected Cytotoxicity Data for this compound

Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
Vehicle Control1.250100%
0.11.24599.6%
11.23098.4%
101.19095.2%
500.98078.4%
1000.61048.8%

Assessment of Immunosuppressive Activity: Lymphocyte Proliferation Assay

A hallmark of an effective immune response is the proliferation of lymphocytes upon activation. Therefore, a key indicator of immunosuppressive activity is the inhibition of this proliferation.

Principle of the Lymphocyte Proliferation Assay

This assay measures the ability of T-lymphocytes to proliferate in response to a mitogenic stimulus, such as Phytohaemagglutinin (PHA) or anti-CD3/CD28 antibodies. The proliferation can be quantified using methods like the MTT assay or BrdU incorporation.

Protocol: Mitogen-Induced Lymphocyte Proliferation Assay

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated by Ficoll-Hypaque density gradient centrifugation.

  • Complete RPMI-1640 medium

  • Phytohaemagglutinin (PHA) at a pre-determined optimal concentration (e.g., 5 µg/mL)

  • This compound at non-toxic concentrations

  • MTT assay reagents (as described in Section 2.2)

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Plate 1 x 10⁵ PBMCs per well in a 96-well plate.

  • Add various non-toxic concentrations of this compound.

  • Add the mitogen (PHA) to all wells except the unstimulated control.

  • Include the following controls:

    • Unstimulated cells (no PHA, no compound)

    • Stimulated cells (PHA, no compound)

    • Vehicle control (PHA, DMSO)

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell proliferation using the MTT assay as described in Section 2.2.

Data Analysis and Interpretation

Calculate the percentage of proliferation inhibition for each compound concentration relative to the stimulated control. Plot the percentage of inhibition against the compound concentration to determine the 50% inhibitory concentration (IC₅₀).

Table 2: Expected Lymphocyte Proliferation Inhibition Data

TreatmentMean Absorbance (570 nm)% Proliferation% Inhibition
Unstimulated Control0.1500%-
Stimulated Control (PHA)1.150100%0%
Compound (1 µM) + PHA0.95080%20%
Compound (10 µM) + PHA0.65050%50%
Compound (50 µM) + PHA0.35020%80%

Mechanistic Insight: Cytokine Production Analysis

To understand how this compound modulates the immune response, it is essential to measure its effect on the production of key cytokines. Pro-inflammatory cytokines like TNF-α and IL-2, and anti-inflammatory cytokines like IL-10 are critical mediators of immune function.

Principle of ELISA for Cytokine Measurement

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein concentrations in biological samples.[10] A sandwich ELISA format is typically used for cytokine analysis, where the cytokine of interest is "sandwiched" between a capture antibody coated on the plate and a detection antibody.[11]

Protocol: Cytokine ELISA

Materials:

  • Cell culture supernatants from the lymphocyte proliferation assay (Section 3.2)

  • Cytokine-specific ELISA kits (e.g., for human IL-2, TNF-α, IL-10)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Collect supernatants from the lymphocyte proliferation assay before adding the MTT reagent.

  • Perform the ELISA according to the manufacturer's protocol.[12] A general workflow is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Block the plate to prevent non-specific binding. c. Add standards and cell culture supernatants to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash and add streptavidin-horseradish peroxidase (HRP) conjugate. f. Wash and add the substrate (e.g., TMB). g. Stop the reaction and measure the absorbance at the appropriate wavelength.

Data Analysis and Interpretation

Generate a standard curve for each cytokine using the provided standards.[11] Use the standard curve to calculate the concentration of each cytokine in the experimental samples. Compare the cytokine levels in compound-treated samples to the stimulated control.

Table 3: Expected Cytokine Modulation Profile

TreatmentIL-2 (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
Unstimulated Control< 15< 20< 10
Stimulated Control (PHA)1500800200
Compound (10 µM) + PHA750450250
Compound (50 µM) + PHA300150300

Delving Deeper: Investigating the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses, including pro-inflammatory cytokines.[6] Inhibition of NF-κB is a known mechanism for immunosuppression.[13]

Principle of NF-κB Activation Assay

NF-κB activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[14] This can be assessed by measuring the levels of phosphorylated IκBα or by using a reporter gene assay.

Protocol: NF-κB Reporter Gene Assay

Materials:

  • A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or SEAP) (e.g., HEK-Blue™ NF-κB cells)

  • TNF-α (as an NF-κB activator)

  • This compound

  • Appropriate reporter assay detection reagents

Procedure:

  • Seed the NF-κB reporter cell line in a 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL).

  • Include unstimulated, stimulated, and vehicle controls.

  • Incubate for 6-24 hours.

  • Measure the reporter gene activity according to the manufacturer's instructions.

Data Analysis and Interpretation

Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α stimulated control. A dose-dependent decrease in reporter activity would suggest that this compound inhibits the NF-κB signaling pathway.

Visualizing the Workflow and Putative Mechanism

Experimental Workflow Diagram

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Activity Assessment cluster_2 Phase 3: Mechanism of Action Cytotoxicity Cytotoxicity Profiling (MTT Assay) Determine_CC50 Determine CC50 Cytotoxicity->Determine_CC50 Proliferation Lymphocyte Proliferation Assay (PBMCs + Mitogen) Determine_CC50->Proliferation Use Non-Toxic Concentrations Cytokine Cytokine Production Analysis (ELISA for IL-2, TNF-α, IL-10) Proliferation->Cytokine Collect Supernatants Determine_IC50 Determine IC50 Proliferation->Determine_IC50 NFkB NF-κB Signaling Assay (Reporter Gene Assay) Determine_IC50->NFkB Use Active Concentrations Pathway_Analysis Pathway Inhibition Analysis NFkB->Pathway_Analysis G cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB IκBα NFkB_active NF-κB NFkB_complex->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Compound This compound Compound->IKK Inhibits?

References

Troubleshooting & Optimization

Technical Support Center: Cyclization of o-Aminochalcones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of heterocyclic compounds derived from o-aminochalcones. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of intramolecular cyclization reactions. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the cyclization of an o-aminochalcone?

The intramolecular cyclization of an o-aminochalcone, where the nucleophile is the ortho-amino group on one of the aromatic rings, predominantly yields nitrogen-containing heterocycles. The most common products are from the quinoline family, including 2,3-dihydroquinolin-4(1H)-ones (flavanone analogues) or, after subsequent dehydration/oxidation, various substituted quinolines.[1][2][3] The specific outcome is highly dependent on the reaction conditions and the substitution pattern of the chalcone.

Q2: What is the fundamental mechanism governing the acid-catalyzed cyclization to a quinoline?

This reaction often proceeds via a pathway analogous to the Friedländer annulation.[4] The general mechanism involves three key stages:

  • Activation: The acid catalyst protonates the carbonyl oxygen of the α,β-unsaturated ketone system, increasing the electrophilicity of the β-carbon.

  • Intramolecular Cyclization: The lone pair of the ortho-amino group acts as a nucleophile, attacking the activated β-carbon in an intramolecular aza-Michael addition. This forms a six-membered ring intermediate.

  • Dehydration/Aromatization: Tautomerization followed by the elimination of a water molecule leads to the formation of the stable, aromatic quinoline ring system.

Below is a generalized visualization of this acid-catalyzed pathway.

G cluster_start Step 1: Carbonyl Activation cluster_cyclization Step 2: Intramolecular Aza-Michael Addition cluster_end Step 3: Dehydration & Aromatization A o-Aminochalcone B Protonated Chalcone (Activated Electrophile) A->B  Protonation H_plus H+ C Cyclized Intermediate (Tetrahydroquinolinone precursor) B->C  Nucleophilic Attack  by Amino Group D Hydroxytetrahydroquinoline C->D Tautomerization E Quinoline Product D->E  Dehydration (-H₂O) G Start Low Yield Observed CheckPurity 1. Verify Purity of o-Aminochalcone (NMR, m.p.) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Purify Purify via Recrystallization or Column Chromatography IsPure->Purify No ReviewConditions 2. Review Reaction Conditions IsPure->ReviewConditions Yes Purify->CheckPurity Re-check OptimizeTemp Optimize Temperature & Time ReviewConditions->OptimizeTemp OptimizeSolvent Screen Solvents ReviewConditions->OptimizeSolvent AnalyzeCrude 3. Analyze Crude Product (NMR, LC-MS) OptimizeTemp->AnalyzeCrude OptimizeSolvent->AnalyzeCrude SideProducts Side Products Identified? AnalyzeCrude->SideProducts OptimizeCatalyst Optimize Catalyst Type & Loading SideProducts->OptimizeCatalyst Yes Success Improved Yield SideProducts->Success No (Incomplete Reaction) OptimizeCatalyst->Success

References

Technical Support Center: Synthesis of 5-Chloro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Chloro-2,3-dihydroquinolin-4(1H)-one. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights to help you overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we understand that nuances in experimental conditions are critical, and this document explains the causality behind each recommendation.

Introduction: The Synthetic Challenge

The synthesis of this compound is most commonly achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(3-chlorophenylamino)propanoic acid. This cyclization is a powerful C-C bond-forming reaction but is highly sensitive to reaction conditions.[1][2] The electron-withdrawing nature of the chlorine substituent deactivates the aromatic ring, making the electrophilic aromatic substitution step inherently challenging and susceptible to failure if not properly controlled. This guide addresses the most frequent issues encountered during this synthesis, focusing on the widely used Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as the cyclizing agent.[3]

Core Troubleshooting: Question & Answer Guide

This section is structured to address specific experimental observations. Identify your issue and consult the corresponding expert advice.

Symptom 1: Low or No Product Formation

Q1: My reaction shows no conversion, and the TLC plate only displays the starting material spot. What is the likely cause?

A1: This issue almost always points to a problem with the activation of the carboxylic acid, which is the prerequisite for cyclization. The primary culprits are the quality and quantity of the cyclizing agent and the reaction temperature.

  • Inactive Eaton's Reagent: Eaton's reagent is highly hygroscopic.[4] Phosphorus pentoxide (P₂O₅) reacts readily with atmospheric moisture, which significantly reduces the reagent's dehydrating power and catalytic activity.[5]

    • Solution: Always use freshly prepared Eaton's reagent or a newly opened bottle of commercial reagent. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Insufficient Reaction Temperature: Intramolecular Friedel-Crafts reactions have a significant activation energy barrier. Without adequate thermal energy, the cyclization will not proceed at an appreciable rate.

    • Solution: While milder conditions are a benefit of Eaton's reagent, some systems require heating.[5] If your reaction is stagnant at room temperature, begin by incrementally increasing the temperature in 10-20 °C intervals (e.g., start at 50 °C, then move to 70 °C), monitoring progress by TLC at each stage. Be aware that excessively high temperatures can promote side reactions.[6]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction medium, the reaction will be slow and inefficient.

    • Solution: Eaton's reagent is generally an excellent solvent for many organic compounds. If you observe poor solubility, a gentle increase in temperature should help. Ensure vigorous stirring to maximize contact between the substrate and the reagent.[5]

Q2: The reaction starts but seems to stop at partial conversion, leaving both starting material and product. How can I drive it to completion?

A2: Stalled reactions suggest that the conditions are borderline for overcoming the activation energy or that the reagent has been consumed or deactivated prematurely.

  • Extend Reaction Time: Some reactions are simply slow. Before making drastic changes, extend the reaction time and continue to monitor by TLC or LC-MS.

  • Increase Reagent Stoichiometry: It's possible that the amount of Eaton's reagent is insufficient to both act as a solvent and effectively drive the dehydration and cyclization. In contrast to truly catalytic reactions, the product ketone can form a complex with the Lewis acidic components, consuming the reagent.[1]

    • Solution: Increase the volume of Eaton's reagent relative to the starting material. A common starting point is a 1:10 weight ratio of substrate to Eaton's reagent.

  • Increase Temperature: As with a complete lack of reaction, a stalled reaction can often be pushed to completion with additional thermal energy. Carefully increase the temperature and monitor the consumption of the starting material.[4]

Symptom 2: Significant Impurity Formation (Multiple Spots on TLC)

Q3: My TLC shows the product spot, but also several other significant spots. What are these byproducts and how can I avoid them?

A3: Side reactions are common in Friedel-Crafts chemistry, especially with activated or deactivated substrates. The key is to control the reaction conditions to favor the desired intramolecular pathway.

  • Intermolecular Acylation/Polymerization: At high concentrations, the activated acylium ion intermediate can be attacked by the amine of another molecule of starting material, leading to dimers or polymer chains.

    • Solution: The principle of high dilution favors intramolecular reactions. While Eaton's reagent often serves as the solvent, ensure the substrate concentration is not excessively high. If you suspect this is an issue, perform the reaction in a larger volume of the reagent.

  • Sulfonation: Methanesulfonic acid, the solvent in Eaton's reagent, can act as a sulfonating agent at elevated temperatures, leading to the formation of sulfonic acid byproducts on the aromatic ring.[3]

    • Solution: This is a clear indication that the reaction temperature is too high. Reduce the temperature and extend the reaction time if necessary. If sulfonation persists, consider an alternative cyclizing agent like Polyphosphoric Acid (PPA), which does not contain a sulfonating component, though it is more viscous and can be harder to work with.[3][4]

  • Regioisomeric Cyclization (Incorrect Isomer Formation): While the chlorine at the meta-position relative to the amine strongly directs the cyclization to the 5-chloro position (ortho to the amine and para to the chlorine), extreme conditions could potentially lead to trace amounts of the 7-chloro isomer.

    • Solution: Adhering to the mildest possible conditions (lowest effective temperature) will maximize regioselectivity. The electronic and steric factors strongly favor the desired product. If isomeric impurities are confirmed, they must be removed via careful chromatography.

Data & Workflow Visualization

Table 1: Effect of Reaction Parameters on Synthesis Outcome
ParameterConditionExpected Impact on YieldPotential Negative Side EffectsRecommended Action
Temperature Too Low (< 50 °C)Low to NoneIncomplete reactionIncrease temperature in 20 °C increments
Optimal (70-90 °C)HighMinimalMonitor reaction closely by TLC
Too High (> 120 °C)DecreasingSulfonation, Degradation[3][5]Reduce temperature immediately
Eaton's Reagent Old/Moisture-ExposedLow to NoneInactive reagent[4][5]Use fresh, anhydrous reagent
Insufficient VolumeLow / StalledIncomplete reactionIncrease reagent volume (e.g., 10x weight of substrate)
Reaction Time Too ShortLow / IncompleteUnreacted starting materialExtend time and monitor by TLC
Too LongNo change or decreasePotential for product degradationStop reaction once starting material is consumed

Diagram 1: Reaction Mechanism of Intramolecular Friedel-Crafts Acylation

G cluster_0 Activation cluster_1 Cyclization & Rearomatization SM 3-(3-chlorophenylamino)propanoic acid ER Eaton's Reagent (P₂O₅/MeSO₃H) SM->ER Protonation & Dehydration AI Acylium Ion Intermediate (Resonance Stabilized) ER->AI SC Sigma Complex (Non-aromatic) AI->SC Intramolecular Electrophilic Attack Prod This compound SC->Prod Deprotonation & Rearomatization

Caption: Key steps in the synthesis of the target compound.

Diagram 2: Logical Troubleshooting Workflow

G cluster_0 TLC Analysis cluster_1 Corrective Actions Start Low Yield Observed TLC Analyze Reaction Mixture by TLC Start->TLC OnlySM Predominantly Starting Material TLC->OnlySM Observation SM_Prod Mixture of Starting Material & Product TLC->SM_Prod Observation Multi_Spots Multiple Unidentified Spots + Product TLC->Multi_Spots Observation Action1 1. Check Reagent Freshness 2. Increase Temperature 3. Increase Reaction Time OnlySM->Action1 Action2 1. Increase Temperature 2. Extend Reaction Time 3. Increase Reagent Stoichiometry SM_Prod->Action2 Action3 1. Lower Reaction Temperature 2. Check Substrate Purity 3. Consider High Dilution Multi_Spots->Action3

Caption: A decision tree for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q4: Can I use a different acid catalyst, like sulfuric acid or PPA? A4: Yes, Polyphosphoric Acid (PPA) is a classic reagent for this type of cyclization and can be an effective alternative to Eaton's Reagent.[3][4] It can be advantageous if sulfonation is a persistent issue. However, PPA is extremely viscous and can make stirring and product workup more difficult. Concentrated sulfuric acid can also work but carries a much higher risk of sulfonation and charring.

Q5: My final product is a dark, oily residue that is difficult to purify. What are your recommendations for purification? A5: Dark coloration often indicates some level of product or starting material degradation. Purification can typically be achieved by one of two methods:

  • Column Chromatography: This is the most reliable method for separating the desired product from impurities. A silica gel column using a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is semi-solid, you can attempt recrystallization. Try dissolving the crude material in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and allowing it to cool slowly. If it oils out, adding a non-polar co-solvent (like hexanes) to the hot solution (trituration) can sometimes induce crystallization.

Q6: How do I properly quench a reaction run in Eaton's reagent? A6: This is a critical safety and procedural point. The workup of Eaton's reagent is highly exothermic.

  • Procedure: Allow the reaction mixture to cool to room temperature. Prepare a separate large beaker with a substantial amount of crushed ice and water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. Do not add water to the reaction flask. The addition will generate significant heat, but the large volume of ice will absorb it. Once the quench is complete, the mixture can be neutralized with a base (e.g., solid NaHCO₃ or aqueous NaOH) before extraction with an organic solvent like ethyl acetate or dichloromethane.

Experimental Protocol: Synthesis via Eaton's Reagent

This protocol is a self-validating system. Adherence to these steps, particularly the anhydrous conditions and controlled workup, is critical for success.

1. Preparation and Reagent Handling:

  • Ensure all glassware (round-bottom flask, condenser, stir bar) is oven-dried or flame-dried and cooled under a stream of inert gas (N₂ or Ar).

  • Prepare Eaton's Reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅) to methanesulfonic acid (1:10 w/w ratio) with cooling and stirring, or use a fresh bottle of commercial reagent.[4] Handle exclusively in a fume hood with appropriate personal protective equipment.

2. Reaction Setup:

  • To the dried flask under an inert atmosphere, add 3-(3-chlorophenylamino)propanoic acid (1.0 eq).

  • Add freshly prepared Eaton's Reagent (approx. 10 times the weight of the starting material).

  • Equip the flask with a condenser and place it in a heating mantle on a stirrer hotplate.

3. Reaction Execution and Monitoring:

  • Begin stirring the mixture. Heat the reaction to 80 °C.

  • Monitor the reaction progress every 1-2 hours by TLC. To take a sample, carefully withdraw a small aliquot and quench it in a vial containing ice and ethyl acetate. Neutralize with saturated NaHCO₃ solution, separate the organic layer, and spot it on a TLC plate.

  • Continue heating until the starting material is no longer visible by TLC (typically 2-4 hours).

4. Work-up and Extraction:

  • Allow the reaction to cool to room temperature.

  • In a separate, large beaker, prepare a slurry of crushed ice and water.

  • Slowly pour the reaction mixture into the vigorously stirred ice slurry. Caution: Highly exothermic.

  • Once the quench is complete, slowly neutralize the acidic solution by adding a saturated aqueous solution of NaHCO₃ or cautiously adding solid NaHCO₃ until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., 10-30% ethyl acetate in hexanes) to afford the pure this compound.

References

Side-product formation in Friedländer annulation for quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Side-Product Formation in Quinololine Synthesis

Introduction

The Friedländer annulation, first reported by Paul Friedländer in 1882, is a cornerstone reaction in synthetic organic chemistry for the construction of quinoline scaffolds.[1][2] This reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is prized for its efficiency and versatility in creating polysubstituted quinolines, which are key structural motifs in numerous pharmaceuticals and biologically active compounds.[3][4]

Despite its utility, the classical Friedländer synthesis is often plagued by side reactions, leading to complex product mixtures, difficult purifications, and reduced yields.[3] These challenges arise from the often harsh reaction conditions (e.g., high temperatures, strong acids or bases) required to drive the condensation.[1] This guide serves as a technical resource to diagnose, understand, and overcome the most common side-product formations encountered during the Friedländer annulation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in a Friedländer synthesis?

A1: The most prevalent side products are typically:

  • Aldol Condensation Products: The ketone reactant can undergo self-condensation, particularly under basic conditions, to form α,β-unsaturated ketones and other related impurities.[5][6]

  • Regioisomers: When using an unsymmetrical ketone (e.g., 2-butanone), the reaction can occur on either side of the carbonyl group, resulting in a mixture of isomeric quinolines that can be difficult to separate.[6]

  • Starting Material Degradation Products: The 2-aminoaryl aldehyde or ketone can be unstable under harsh conditions, leading to decomposition and the formation of tar-like substances.[3][6]

Q2: How does my choice of catalyst (acid vs. base) influence the formation of side products?

A2: The catalyst choice is critical and directly influences the side-product profile.

  • Base catalysts (e.g., KOH, NaOH, KOtBu) are highly effective at promoting the initial aldol condensation step but significantly increase the likelihood of the ketone reactant undergoing self-condensation, which is also a base-catalyzed process.[1][5]

  • Acid catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids) protonate the carbonyl group of the 2-aminoaryl ketone, activating it for nucleophilic attack.[6] While this can circumvent the aldol self-condensation issue, strong acids and high temperatures can lead to the degradation of sensitive starting materials.[3]

Q3: Can I avoid side reactions by simply running the reaction at a lower temperature?

A3: Lowering the temperature is a key strategy, but it's often a trade-off. While reducing the temperature can decrease the rate of side reactions and prevent degradation, it may also significantly slow down the desired Friedländer annulation, leading to incomplete conversion.[3] The solution is often not just lowering the temperature but coupling it with a more efficient and milder catalytic system.[1][4]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and solving common issues related to side-product formation.

Problem 1: Low Yield of Desired Quinoline with a Complex Mixture of Impurities
  • Symptom: Your reaction yields a complex mixture, confirmed by TLC or LC-MS. The ¹H NMR spectrum of the crude product is difficult to interpret, showing multiple unexpected signals, potentially in the alkene region.

  • Primary Suspect: Aldol self-condensation of the ketone starting material.

Root Cause Analysis: The Aldol Condensation Pathway

Under basic conditions, the α-protons of your ketone reactant are acidic. The base can deprotonate the ketone to form an enolate, which then acts as a nucleophile, attacking another molecule of the ketone. This leads to a β-hydroxy ketone (aldol adduct), which can then dehydrate to form a stable α,β-unsaturated ketone. This side reaction consumes your starting material and complicates purification.[5]

Aldol_Side_Reaction Mechanism: Ketone Self-Condensation Side Reaction ketone1 Ketone (R-CH2-CO-R') enolate Enolate Intermediate ketone1->enolate + Base base Base (e.g., OH⁻) ketone2 Ketone (R-CH2-CO-R') adduct β-Hydroxy Ketone (Aldol Adduct) enolate->adduct + Ketone side_product α,β-Unsaturated Ketone (Side Product) adduct->side_product - H₂O

Caption: Base-catalyzed self-condensation of the ketone reactant.

Solutions & Mitigation Protocols

Strategy A: Switch to a Milder Acid Catalyst By avoiding a strong base, you can significantly suppress the ketone self-condensation pathway. Molecular iodine and p-toluenesulfonic acid (p-TsOH) are excellent, mild catalysts for this purpose.[7]

Protocol 1: Iodine-Catalyzed Friedländer Annulation [3]

  • Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq.), the active methylene compound (1.2 eq.), and molecular iodine (10 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C. If reactants are solid, the reaction can often be run neat (solvent-free).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Dissolve the crude material in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the product via column chromatography or recrystallization.

Strategy B: Modify the Procedure If a base catalyst is required, procedural changes can minimize side reactions.

  • Slow Addition: Slowly add the ketone reactant to the heated mixture of the 2-aminoaryl ketone and base catalyst using a syringe pump.[5] This keeps the instantaneous concentration of the ketone low, favoring the cross-reaction over self-condensation.

Strategy C: Substrate Modification For particularly stubborn cases under alkaline conditions, modifying the starting material can be highly effective.

  • Use an Imine Analog: Instead of the 2-aminoaryl ketone, use its corresponding imine. This modification prevents the aldol pathway from initiating.[1]

Problem 2: Formation of Undesired Regioisomers
  • Symptom: You are using an unsymmetrical ketone (e.g., ethyl methyl ketone) and obtain a mixture of two or more quinoline isomers that are challenging to separate chromatographically.

  • Primary Suspect: Lack of regiocontrol during the initial condensation step.

Root Cause Analysis: Kinetic vs. Thermodynamic Control

An unsymmetrical ketone can form two different enolates (or enamines), leading to cyclization at two different positions. The ratio of these products depends on whether the reaction is under kinetic (less substituted, faster-forming enolate) or thermodynamic (more substituted, more stable enolate) control. Traditional high-temperature methods often favor the thermodynamic product, but achieving high selectivity can be difficult.[6][8]

Solutions & Mitigation Protocols

Strategy A: Catalyst-Directed Regioselectivity The choice of catalyst can profoundly influence which enolate is formed, thereby directing the regioselectivity.

Catalyst TypeTypical ConditionsPredominant ProductRationale
Strong Base (e.g., KOH, NaH) High TemperatureThermodynamicFavors the formation of the more substituted, thermodynamically stable enolate.[8]
Amine Catalyst (e.g., Pyrrolidine) Milder TemperatureKineticOften favors the formation of the less substituted enamine (kinetic product) leading to the corresponding quinoline.[6]
Ionic Liquids Moderate TemperatureCan be tunedCertain ionic liquids have been shown to provide high regioselectivity, potentially through organized transition states.[1]

Protocol 2: Amine-Catalyzed Regioselective Synthesis [6]

  • Setup: To a solution of the 2-aminoaryl ketone (1.0 eq.) in a suitable solvent (e.g., Toluene), add the amine catalyst (e.g., pyrrolidine, 20 mol%).

  • Reagent Addition: Slowly add the unsymmetrical ketone (1.5 eq.) to the mixture at room temperature.

  • Reaction: Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor by TLC.

  • Workup & Purification: After completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to isolate the desired regioisomer.

Strategy B: Substrate-Directed Regioselectivity Introducing a temporary directing group on the ketone can force the reaction to proceed in a specific direction.

  • Use of a Phosphoryl Group: Introducing a phosphoryl group on one of the α-carbons of the ketone can effectively block that side from reacting, leading to a single regioisomer. The directing group can be removed in a subsequent step.[1]

Troubleshooting Workflow

This decision tree can help guide your experimental choices when encountering side-product issues.

Troubleshooting_Workflow Troubleshooting Decision Tree for Friedländer Annulation start Reaction Start: Low Yield or Impure Product q_ketone Is the ketone reactant symmetrical? start->q_ketone symptom_tar Symptom: Dark, tarry mixture and/or complex NMR (aldol products) q_ketone->symptom_tar Yes symptom_isomers Symptom: Mixture of regioisomers (difficult to separate) q_ketone->symptom_isomers No sym_path YES cause_harsh Likely Cause: Harsh conditions (strong base/acid, high temp) leading to aldol condensation or degradation. symptom_tar->cause_harsh solution_mild Solution: 1. Use milder catalyst (p-TsOH, Iodine). 2. Lower reaction temperature. 3. Consider microwave irradiation to reduce time. cause_harsh->solution_mild unsym_path NO cause_regio Likely Cause: Lack of regiocontrol in enolate/enamine formation. symptom_isomers->cause_regio solution_regio Solution: 1. Use a directing amine catalyst (e.g., pyrrolidine). 2. Experiment with ionic liquids. 3. Introduce a directing group on the ketone. cause_regio->solution_regio

Caption: A decision tree for troubleshooting Friedländer side reactions.

References

Technical Support Center: Catalyst Selection for Efficient 2,3-Dihydroquinolin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydroquinolin-4-ones, also known as 4-quinolones. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science. However, achieving efficient, high-yield synthesis is critically dependent on appropriate catalyst selection. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses the most common strategic decisions researchers face when designing a synthetic route to 2,3-dihydroquinolin-4-ones.

Q1: What are the primary catalytic strategies for synthesizing 2,3-dihydroquinolin-4-ones?

The synthesis of the 2,3-dihydroquinolin-4-one core is most commonly achieved via the Friedländer annulation or related cyclocondensation reactions.[1] The choice of catalyst is pivotal and generally falls into three main categories:

  • Acid Catalysis: Brønsted acids (like p-toluenesulfonic acid) and Lewis acids (like metal triflates or halides) are widely used to activate the carbonyl groups, facilitating the key condensation and cyclization steps.[1][2][3]

  • Base Catalysis: Strong bases such as NaOH, KOtBu, or NaOEt can also promote the reaction, typically by facilitating the initial aldol-type condensation between the reactants.[1][3][4]

  • Metal Catalysis: A broad range of metal catalysts, including those based on iron, indium, silver, and gold, have been developed.[1][5][6] These often function as Lewis acids but can offer unique reactivity, milder reaction conditions, and improved selectivity.

Q2: How do I decide between an acid or a base catalyst for my specific reaction?

The decision hinges on your substrate's electronic properties and stability, as well as your desired reaction conditions (e.g., solvent, temperature).

  • Choose an Acid Catalyst when:

    • Your starting materials (e.g., the 2-aminoaryl ketone) are stable under acidic conditions.

    • You need to enhance the electrophilicity of a carbonyl partner in the reaction.

    • You are working with substrates that may be prone to side reactions under basic conditions (e.g., self-condensation of the methylene ketone). Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid, and various Lewis acids like In(OTf)₃.[5]

  • Choose a Base Catalyst when:

    • Your starting materials are sensitive to acid.

    • The key step relies on the formation of an enolate from the active methylene component.

    • Classical conditions using catalysts like NaOH or piperidine are well-documented for simpler substrates.[3][4] However, be aware that strong bases can sometimes lead to lower yields or more side products with complex molecules.[4]

Q3: When should I consider using a more specialized metal catalyst?

Specialized metal catalysts are often employed to overcome the limitations of traditional acid/base catalysis. Consider a metal catalyst for:

  • Improved Selectivity: In reactions where multiple outcomes are possible (e.g., Friedländer vs. non-Friedländer products), a carefully chosen metal Lewis acid can direct the reaction toward the desired quinolinone.[5] For instance, In(OTf)₃ has been shown to be highly effective for selectively forming the Friedländer product.[5]

  • Milder Reaction Conditions: Many modern metal-catalyzed methods operate at lower temperatures and under neutral pH, which is ideal for sensitive or highly functionalized substrates.[1]

  • Green Chemistry: Heterogeneous or recyclable catalysts, such as zirconyl nitrate or silica-supported catalysts, align with green chemistry principles by simplifying purification and allowing for catalyst reuse.[6]

  • Asymmetric Synthesis: For the synthesis of chiral 2,3-dihydroquinolin-4-ones, chiral metal complexes (e.g., Sc(III)-pybox) are essential.[7]

Q4: What are the most common starting materials for this synthesis?

The classical Friedländer approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or β-ketoester).[1] Alternative domino reactions may start from precursors like o-alkynylanilines or 2-nitroarylketones, which undergo in situ transformation to form the necessary intermediates for cyclization.[8][9]

Part 2: Troubleshooting Guide for Common Issues

Even with a well-chosen catalyst, experimental challenges can arise. This guide provides a systematic approach to troubleshooting.

Problem 1: Low or No Product Yield

Q: My reaction isn't working. TLC/LC-MS shows only starting materials. What should I check first?

  • Catalyst Activity: Is your catalyst active?

    • Brønsted/Lewis Acids: If using a solid acid like p-TsOH, ensure it is not hydrated, as water can inhibit the catalyst. For Lewis acids, moisture can lead to hydrolysis and deactivation.

    • Heterogeneous Catalysts: Ensure the catalyst has not been poisoned from previous use and that it was activated correctly if required.

  • Reaction Temperature: The Friedländer annulation can be sluggish. While some modern catalysts work at room temperature, many protocols require heating (reflux) to drive the reaction to completion.[3] Cautiously increase the temperature while monitoring for decomposition.

  • Solvent Choice: The solvent can dramatically impact the reaction. Polar aprotic solvents like DCM are common for acid catalysis, while non-polar solvents like toluene may be used for base-mediated reactions.[1] Ensure your solvent is anhydrous.

Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed check_catalyst Verify Catalyst Activity - Anhydrous? - Correct Loading? - Not Expired? start->check_catalyst check_conditions Review Reaction Conditions - Temperature too low? - Incorrect solvent? - Anhydrous conditions? check_catalyst->check_conditions Catalyst OK optimize Systematic Optimization - Increase catalyst loading - Screen solvents - Increase temperature check_catalyst->optimize Issue Found & Corrected check_sm Analyze Starting Materials - Purity? - Correct Stoichiometry? check_conditions->check_sm Conditions OK check_conditions->optimize Issue Found & Corrected check_sm->optimize SMs OK check_sm->optimize Issue Found & Corrected new_catalyst Consider Alternative Catalyst - Stronger Lewis Acid? - Different Metal? optimize->new_catalyst No Improvement

A decision tree for troubleshooting low-yield reactions.

Problem 2: Significant Side Product Formation

Q: I'm getting my product, but also a major byproduct. How do I improve selectivity?

  • Identify the Byproduct: Before you can solve the problem, you must identify the side product. Common byproducts include N-acylated starting material, self-condensation products of the methylene ketone, or products from alternative cyclization pathways.

  • Adjust Stoichiometry: Ensure the molar ratio of your reactants is correct. An excess of one reactant can lead to side reactions.

  • Change the Catalyst: This is the most powerful tool for improving selectivity. If you are forming undesired isomers or byproducts, switching from a Brønsted acid to a specific Lewis acid like In(OTf)₃ or Sc(OTf)₃ may provide the necessary steric or electronic control to favor the desired pathway.[5]

  • Lower the Temperature: Side reactions often have higher activation energies than the main reaction. Running the reaction at a lower temperature for a longer time can sometimes dramatically improve the product-to-byproduct ratio.

Problem 3: Catalyst Removal and Product Purification

Q: My reaction worked, but I'm struggling to remove the catalyst and purify the product.

  • Homogeneous Catalysts (e.g., p-TsOH, InCl₃): These require a standard aqueous workup. An acidic catalyst can be removed by washing with a mild base (e.g., saturated NaHCO₃ solution), while a basic catalyst can be removed with a dilute acid wash.

  • Heterogeneous Catalysts: The primary advantage here is easy removal by simple filtration. If you are having purification issues, consider switching to a solid-supported catalyst like silica gel impregnated with indium(III) chloride or a polymer-supported sulfonic acid.[6][10] This simplifies the workup to just filtration and solvent evaporation before column chromatography.

Part 3: Data Summary & Experimental Protocols
Table 1: Comparison of Common Catalytic Systems
Catalyst TypeExample CatalystTypical ConditionsAdvantagesDisadvantages
Brønsted Acid p-TsOHToluene or EtOH, RefluxInexpensive, readily availableCan require harsh conditions, moderate selectivity
Base NaOH, KOtBuEtOH, RefluxEffective for simple substratesCan promote side reactions, not suitable for sensitive groups
Lewis Acid In(OTf)₃, Sc(OTf)₃Solvent-free or DCM, 80-100 °CHigh selectivity, milder conditionsHigher cost, moisture sensitive
Heterogeneous Zirconyl NitrateWater or EtOH, Mild heatRecyclable, easy workup, "green"May have lower activity than homogeneous counterparts
Organocatalyst L-prolineEtOH, RTMild, potential for asymmetryCan require higher catalyst loading, limited scope
Protocol 1: General Procedure using a Lewis Acid Catalyst (Indium(III) Triflate)

This protocol is a representative example for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminoaryl ketone (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the carbonyl compound containing an active methylene group (1.1 mmol, 1.1 equiv).

  • Catalyst Addition: Add Indium(III) triflate (In(OTf)₃) (0.05 mmol, 5 mol%).

  • Reaction: The reaction can often be run under solvent-free conditions. Heat the mixture in an oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dissolve the residue in dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydroquinolin-4-one.

Protocol 2: Procedure using a Heterogeneous "Green" Catalyst (Zirconyl Nitrate)

This protocol is adapted for the intramolecular cyclization of an o-aminochalcone precursor.

  • Preparation: In a round-bottom flask, dissolve the o-aminochalcone (1.0 mmol, 1.0 equiv) in ethanol or water (5 mL).

  • Catalyst Addition: Add zirconyl nitrate [ZrO(NO₃)₂·xH₂O] (0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Workup: Upon completion, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography. The aqueous filtrate containing the catalyst may potentially be reused after characterization.

Part 4: Mechanistic Overview

The Friedländer synthesis proceeds through a cascade of condensation and cyclization reactions. While two pathways are debated, both converge on the final quinolinone product.

// Nodes for Reactants R1 [label="2-Aminoaryl Ketone"]; R2 [label="α-Methylene Ketone"];

// Nodes for Intermediates Aldol [label="Aldol Adduct"]; Enone [label="α,β-Unsaturated Ketone\n(Chalcone Intermediate)"]; Imine [label="Intramolecular Imine"];

// Node for Product Product [label="2,3-Dihydroquinolin-4-one", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {R1, R2} -> Aldol [label=" Aldol Condensation\n(Acid or Base Cat.)"]; Aldol -> Enone [label=" Dehydration"]; Enone -> Imine [label=" Intramolecular\nConjugate Addition"]; Imine -> Product [label=" Tautomerization"]; }

References

Technical Support Center: Purification of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the purification of chlorinated heterocyclic compounds presents a unique and often frustrating set of challenges. The interplay between the heterocyclic core and the chloro-substituent(s) introduces issues of stability, reactivity, and difficult-to-separate impurities that can impede research and development timelines.

This guide is structured to provide direct, actionable solutions to common problems. We will move from high-level frequently asked questions to specific, in-depth troubleshooting guides for common laboratory techniques, supported by detailed protocols and data.

Section 1: Frequently Asked questions (FAQs)

This section addresses foundational questions that are crucial for planning your purification strategy.

Q1: What makes chlorinated heterocyclic compounds so challenging to purify?

The difficulties arise from a combination of factors:

  • Compound Stability: Many heterocyclic rings are sensitive to acidic or basic conditions. The electron-withdrawing nature of chlorine can sometimes exacerbate this, making the compound susceptible to degradation or decomposition on standard purification media like silica gel.[1] Some compounds may even undergo dechlorination under certain catalytic conditions.[2][3]

  • Reactivity and Side Reactions: During synthesis, side reactions such as over-chlorination, incomplete chlorination, or the formation of isomers are common.[4][5] Additionally, nitrogen heterocycles can undergo transformations like N-chlorination during synthesis or workup, leading to unstable intermediates that can hydrolyze or fragment.[6]

  • Solubility Profiles: These compounds often have unique solubility characteristics that can make traditional single-solvent recrystallization difficult, frequently leading to a substance "oiling out" rather than crystallizing.[7]

  • Similar Polarity of Impurities: A significant challenge is that key impurities, such as unreacted starting materials or dechlorinated by-products, often have very similar polarities to the desired product.[8] This makes separation by standard chromatography particularly difficult.

Q2: I have a crude reaction mixture. What is the very first step in designing a purification strategy?

The first step is always analysis. Before attempting any large-scale purification, you must understand the composition of your crude material.

  • Thin-Layer Chromatography (TLC): Run a TLC plate with your crude product alongside the starting materials. This is the quickest way to visualize the number of components and get a preliminary idea of their relative polarities.[9]

  • Solubility Tests: Take a small amount of your crude solid and test its solubility in various common solvents at both room temperature and at boiling. A good recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[10][11]

  • Analytical Spectroscopy (LC-MS or GC-MS): If available, obtaining a mass spectrum of your crude product is invaluable. It helps identify the masses of your desired product and major impurities, confirming if you have issues like residual starting material, or by-products from dechlorination or over-chlorination.[12]

Q3: How can I definitively assess the purity of my final compound?

A combination of methods provides the most reliable assessment of purity.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a quantitative measure of purity by peak area.[13]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for identifying the presence of small amounts of impurities with distinct signals. The absence of signals from starting materials or known by-products is a strong indicator of purity.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can be coupled with LC or GC for powerful impurity profiling.[12][14]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl), which should match the theoretical values for a pure compound.

Q4: What are the most critical safety precautions when handling these compounds and their purification processes?

Safety must be the top priority.

  • Ventilation: Always handle chlorinated compounds and the solvents used for their purification inside a certified chemical fume hood to avoid inhalation of potentially toxic vapors.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield if necessary, a lab coat, and chemically resistant gloves.[16]

  • Handling Chlorine Gas: If your synthesis involves chlorine gas, ensure you are fully trained in its use. It is a highly toxic and corrosive oxidizer. Cylinders must be secured, and specialized regulators used.[16][17]

  • Waste Disposal: Dispose of chlorinated waste in designated containers according to your institution's environmental health and safety guidelines. Do not discharge it into drains.[15]

  • Emergency Preparedness: Know the location of safety showers, eyewash stations, and fire extinguishers. Have an emergency plan in case of a spill or exposure.[18][19]

Section 2: Troubleshooting Guides by Technique

This section provides direct answers to specific problems you may encounter during purification.

Chromatography (Column/Flash)

Q: My chlorinated product and a key impurity have very similar Rf values on TLC and are co-eluting from my column. What can I do?

This is a classic problem stemming from similar polarities.

  • Change Solvent System Selectivity: Simply increasing or decreasing the polarity of your current solvent system (e.g., more or less ethyl acetate in hexane) may not be enough. You need to change the nature of the solvent interactions. Try switching to a completely different solvent system. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.[20]

  • Use a Different Stationary Phase: Silica gel is acidic. If your compounds are basic (e.g., chlorinated pyridines or imidazoles), they can interact strongly and streak. Consider using neutral or basic alumina as the stationary phase.[20] For separating chlorinated hydrocarbons, deactivated silica gel can also be effective.[21]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC, especially using a reverse-phase column (like C18), can provide the resolution needed. Reverse-phase HPLC separates compounds based more on hydrophobicity, which can effectively resolve compounds that are inseparable on normal-phase silica.[22]

Q: My basic nitrogen-containing heterocycle is streaking badly on the silica gel column, leading to poor separation and low recovery. How do I fix this?

Streaking, or tailing, is a common issue for basic compounds on acidic silica gel.

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide are added to the mobile phase.[20] This neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with your basic compound.

  • Switch to Alumina: As mentioned above, using neutral or basic alumina instead of silica gel can completely prevent this issue.[20]

Q: I suspect my compound is decomposing on the column. My fractions are showing new spots on TLC that weren't in the crude material. What's happening?

This indicates your compound is unstable on the stationary phase, a known issue for some sensitive heterocycles.[1]

  • Deactivate the Silica: You can "deactivate" the silica gel by pre-treating it with your mobile phase containing triethylamine before packing the column. This helps to passivate the acidic sites.

  • Run the Column "Fast": Minimize the time your compound spends on the column. Use a slightly more polar solvent system than you normally would to push the compound through more quickly. Applying positive pressure (flash chromatography) is highly recommended over gravity chromatography.

  • Use a Milder Stationary Phase: Switch to neutral alumina or consider using a different chromatographic technique altogether if the compound is extremely sensitive.

Recrystallization

Q: I dissolved my compound in hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What should I do?

"Oiling out" is a common problem that occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or when cooled too quickly.[20]

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.[20]

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or leaving it in the warm heating mantle (turned off) can promote slow crystal growth. Do not disturb the solution as it cools.[23]

  • Use a Mixed-Solvent System: If the problem persists, your compound may be too soluble. A mixed-solvent system, where the compound is soluble in one solvent ("good" solvent) and insoluble in the other ("poor" solvent), is often the solution. (See Protocol 2).

Q: My solution is cold, but no crystals have formed. Is my product lost?

Not necessarily. Crystal formation often requires an initiation event, known as nucleation.

  • Scratch the Flask: Use a clean glass rod to gently scratch the inside surface of the flask at the meniscus.[20] The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a tiny crystal of the pure compound from a previous batch, add it to the cold solution.[20] This provides a perfect template for further crystallization.

  • Reduce the Volume: You may have used too much solvent. Gently evaporate some of the solvent using a rotary evaporator or a stream of nitrogen and then attempt to cool and crystallize again.[20]

Q: My final crystals are still colored, even after recrystallization. How do I remove colored impurities?

Colored impurities are often large, conjugated molecules that can get trapped in the crystal lattice.

  • Charcoal Treatment: Add a very small amount (1-2% by weight of your compound) of activated charcoal to the hot solution before filtration.[7] The charcoal has a high surface area and will adsorb the colored impurities.

  • Caution with Charcoal: Use charcoal sparingly, as it can also adsorb your desired product, reducing your yield. You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]

Section 3: Protocols & Methodologies

Protocol 1: Step-by-Step Guide to Selecting a Solvent System for Column Chromatography
  • Prepare TLC Chamber: Add a small amount of a starting solvent system (e.g., 20% Ethyl Acetate in Hexane) to a TLC chamber with a filter paper wick. Close the lid and let the atmosphere saturate.

  • Spot the Plate: On a silica gel TLC plate, spot your crude material, your starting material(s), and any available standards of expected by-products.

  • Develop and Visualize: Place the plate in the chamber and allow the solvent to run up the plate. Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Analyze the Result:

    • Ideal Rf: The desired compound should have an Rf value between 0.25 and 0.35 for good separation on a column.

    • Rf too High (>0.5): The solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., move from 20% to 10% Ethyl Acetate in Hexane).[20]

    • Rf too Low (<0.1): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 20% to 40% Ethyl Acetate in Hexane).[20]

    • Poor Spot Separation: If spots are clustered together, change the solvent system entirely to one with different selectivity (e.g., Dichloromethane/Methanol).[20]

  • Iterate: Repeat steps 1-4 with adjusted solvent systems until you achieve good separation between your product and impurities with an ideal Rf value.

Protocol 2: Performing a Recrystallization with a Mixed-Solvent System

This technique is ideal when no single solvent has the desired solubility properties.[7]

  • Choose Solvents: Identify a "good" solvent in which your compound is very soluble and a "poor" solvent in which it is nearly insoluble. The two solvents must be miscible. (e.g., Methanol/Water, Dichloromethane/Hexane).

  • Dissolve: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating until the solid just dissolves. Use the absolute minimum amount of hot "good" solvent.[10]

  • Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise. You will see the solution become cloudy (turbid), indicating it has reached the saturation point.

  • Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures you are at the perfect saturation point for crystallization upon cooling.

  • Cool and Isolate: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[24]

  • Collect Crystals: Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold "poor" solvent to remove any remaining soluble impurities.[23]

Section 4: Data & Visualizations

Data Presentation

Table 1: Common Impurities in Chlorinated Heterocycle Synthesis & Their Origins

Impurity TypeCommon OriginPurification ChallengeRecommended Strategy
Unreacted Starting MaterialIncomplete reactionOften has a very different polarity; can be easy or hard to separate.Optimize reaction conditions; Chromatography.[25]
Dechlorinated By-productReductive side-reactions, catalyst-induced.[2]Polarity is often very close to the desired product.High-resolution chromatography (prep-HPLC).[8]
Over-chlorinated By-productNon-selective chlorinating agent, harsh conditions.Polarity may be similar; can be difficult to separate.Careful control of stoichiometry; Chromatography.
Isomeric ProductsPoor regioselectivity of the chlorination reaction.Physical and chemical properties are nearly identical.Specialized chiral chromatography or derivatization.
Ring-Opened ProductsHydrolysis of unstable intermediates.[6]Polarity is usually very different (more polar).Aqueous workup; Chromatography.
Residual SolventsTrapped in the crystal lattice during workup.Can be difficult to remove without melting the product.High-vacuum drying; Recrystallization.[26]

Table 2: Solvent Selection Guide for Normal-Phase Chromatography

This table lists common solvents in order of increasing polarity (dielectric constant) to aid in the rational selection of a mobile phase.

SolventPolarity Index (ε)Role in Mobile Phase
n-Hexane1.9Non-polar base
Toluene2.4Non-polar base with some aromatic interaction
Dichloromethane (DCM)9.1Medium polarity base or polar modifier
Diethyl Ether4.3Medium polarity modifier
Ethyl Acetate (EtOAc)6.0Common polar modifier
Acetone21Polar modifier
Acetonitrile37.5Polar modifier (often in reverse-phase)
Methanol (MeOH)33.0Highly polar modifier

Experimental Workflows & Diagrams

Purification_Strategy_Decision_Tree start Crude Chlorinated Heterocycle state What is the physical state? start->state solid Solid state->solid Solid liquid Liquid / Oil state->liquid Liquid purity_check Initial Purity? (TLC/LCMS) high_purity High Purity (>90%) purity_check->high_purity >90% low_purity Low Purity (<90%) purity_check->low_purity <90% solid->purity_check chromatography Column Chromatography liquid->chromatography recrystallization Recrystallization high_purity->recrystallization low_purity->chromatography final_product Pure Product recrystallization->final_product chromatography->final_product distillation Distillation / Kugelrohr (if thermally stable) distillation->final_product

Caption: Purification Strategy Decision Tree.

Chromatography_Troubleshooting start Poor Separation in Column Chromatography issue What is the primary issue? start->issue streaking Streaking / Tailing issue->streaking overlap Overlapping Peaks (Similar Rf) issue->overlap no_elution Compound Stuck on Column issue->no_elution sol_streaking1 Add 0.1-1% Triethylamine to Eluent streaking->sol_streaking1 sol_streaking2 Switch to Neutral or Basic Alumina streaking->sol_streaking2 sol_overlap1 Change Solvent Selectivity (e.g., Hex/EtOAc -> DCM/MeOH) overlap->sol_overlap1 sol_overlap2 Use Preparative HPLC (Reverse Phase) overlap->sol_overlap2 sol_no_elution1 Drastically Increase Eluent Polarity (Gradient) no_elution->sol_no_elution1 sol_no_elution2 Check for Decomposition (Use milder stationary phase) no_elution->sol_no_elution2

Caption: Chromatography Troubleshooting Flowchart.

References

Technical Support Center: Optimizing Solvent Systems for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the critical role of solvent systems in achieving successful synthetic outcomes. Our focus is to move beyond mere procedural steps and delve into the causality behind solvent selection, ensuring robust and reproducible results.

Troubleshooting and FAQs: Navigating Common Hurdles in Quinolinone Synthesis

This section directly addresses specific issues that may arise during your experiments, with a focus on how the solvent system is often a key factor.

Q1: My reaction yield is consistently low. Where should I start troubleshooting my solvent system?

A1: Low yield is a frequent challenge and can often be traced back to the reaction's solvent environment.[1] Here are the primary parameters to investigate:

  • Solubility of Reactants: Poor solubility of one or more starting materials is a common culprit. If your reactants are not fully dissolved, the reaction kinetics will be significantly hindered.

    • Solution: Switch to a solvent with a polarity that better matches your substrates. For instance, in many Friedländer syntheses, moving to a more polar solvent like DMF or ethanol can improve solubility and, consequently, the yield, especially in microwave-assisted reactions.[2]

  • Reaction Temperature and Solvent Boiling Point: Many classical quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures for the cyclization step, often exceeding 250°C.[3][4]

    • Solution: Ensure your chosen solvent has a sufficiently high boiling point to achieve the required reaction temperature without pressurizing the system. High-boiling, inert solvents like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can dramatically improve yields in such thermal cyclizations compared to running the reaction neat.[3][4][5]

  • Catalyst Activity and Solvent Interaction: The solvent can influence the efficacy of your catalyst.

    • Solution: For acid-catalyzed reactions like the Friedländer synthesis, polar aprotic solvents such as chlorobenzene or dichloromethane (DCM) are often effective.[6] Conversely, base-mediated reactions may perform better in non-polar solvents like toluene.[6]

Q2: I am observing significant side product formation. How can the solvent choice help minimize this?

A2: Side product formation is often linked to harsh reaction conditions and competing reaction pathways, which can be mitigated by judicious solvent selection.

  • Minimizing Self-Condensation: In reactions like the Friedländer synthesis, self-condensation of the ketone (an aldol condensation) can be a significant competing reaction that reduces the yield of the desired quinolinone.[2]

    • Solution: Milder reaction conditions, often facilitated by the right solvent and catalyst combination, can minimize these side reactions.[3] Sometimes, a solvent-free approach or using a green solvent like water or ethanol can lead to cleaner reactions.[7][8]

  • Controlling Regioselectivity: The formation of isomeric products is a common issue, particularly with unsymmetrical starting materials in reactions like the Camps cyclization.

    • Solution: The choice of solvent, in conjunction with the base and temperature, can significantly influence which cyclization pathway is favored. For instance, in the Camps cyclization, the solvent can affect the equilibrium of the enolization step, thereby directing the regioselectivity.[3]

Q3: My reaction is very slow or incomplete. Can a change in solvent help?

A3: Absolutely. The solvent plays a crucial role in reaction kinetics.

  • Polarity and Transition State Stabilization: The polarity of the solvent can stabilize or destabilize the transition state of the rate-determining step. For many cyclization reactions leading to quinolinones, a polar solvent can help stabilize charged intermediates, thus accelerating the reaction.

  • Microwave-Assisted Synthesis: In microwave-assisted synthesis, the choice of solvent is critical for efficient energy absorption. Polar solvents like ethanol, water, or even neat acetic acid can dramatically reduce reaction times from hours or days to mere minutes.[9][10] For instance, using neat acetic acid as both solvent and catalyst with microwave irradiation at 160°C can achieve excellent yields in the Friedländer synthesis in just 5 minutes.[9]

Q4: I'm trying to develop a "greener" synthesis. What are my solvent options?

A4: The push towards sustainable chemistry has led to the exploration of several environmentally benign solvent systems for quinolinone synthesis.[11][12]

  • Water: For certain reactions like the Friedländer synthesis, water has been shown to be an excellent solvent, sometimes even eliminating the need for a catalyst.[8] Its high polarity can enhance reaction efficiency compared to solvents like ethanol.[8]

  • Ethanol and Ethanol/Water Mixtures: Ethanol is a widely used green solvent that can be effective for many quinolinone syntheses.[7] Mixtures of ethanol and water have also been successfully employed.[7][13]

  • Glycerol: As a non-toxic, biodegradable liquid with a high boiling point, glycerol is a promising green solvent for organic synthesis.[14]

  • Solvent-Free Conditions: In some cases, the reaction can be run neat (without a solvent), particularly with microwave assistance.[15][16][17] This approach minimizes waste and can lead to very efficient reactions.[15]

Fundamentals of Solvent System Optimization

The ideal solvent for your quinolinone synthesis will depend on the specific reaction, substrates, and desired outcome. Here are some key principles to guide your selection.

The Role of the Solvent in Key Quinolinone Syntheses
  • Friedländer Synthesis: This reaction involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[18][19] The solvent must be able to dissolve the reactants and the catalyst, and its polarity can influence the reaction rate.[6] Aprotic polar solvents are often beneficial for stabilizing intermediates.[20]

  • Conrad-Limpach Synthesis: This synthesis involves the thermal condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[21][22][23] The critical step is a high-temperature cyclization, making high-boiling, inert solvents like mineral oil essential for achieving high yields.[5][21][24]

  • Camps Cyclization: This is the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. The solvent, in combination with the base, plays a crucial role in determining the regioselectivity of the cyclization by influencing which proton is abstracted.[3][5]

Data Presentation: Common Solvents in Quinolinone Synthesis

The following table provides a summary of commonly used solvents and their relevant properties for quinolinone synthesis.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Applications in Quinolinone SynthesisNotes
Toluene 1112.4Base-mediated reactions.[6]Non-polar, good for azeotropic removal of water.
Ethanol 7824.5Green solvent option, base-catalyzed reactions.[7][25]Protic, can participate in hydrogen bonding.
Water 10080.1Green solvent, catalyst-free Friedländer synthesis.[8]Highly polar, can promote certain reactions.
Dichloromethane (DCM) 409.1Acid-catalyzed Friedländer synthesis.[6]Polar aprotic, volatile.
Dimethylformamide (DMF) 15336.7Can improve solubility of reactants.[2]High-boiling polar aprotic solvent.
Acetic Acid 1186.2Can act as both solvent and catalyst, especially in microwave synthesis.[9]Protic and acidic.
Mineral Oil >300~2.2High-temperature thermal cyclizations (e.g., Conrad-Limpach).[3][21]Inert, high-boiling, non-polar.
Glycerol 29042.5Green, high-boiling solvent.[14]Non-toxic and biodegradable.

Note: Data is illustrative and based on typical outcomes described in the literature. Actual results will vary with the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Friedländer Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent such as ethanol (10 mL).[25]

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base, for example, potassium hydroxide (KOH, 0.2 mmol, 20 mol%).[25]

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[25]

  • Work-up: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Protocol 2: Systematic Solvent Screening for Yield Optimization
  • Setup: Prepare a series of small-scale reactions in parallel (e.g., in a multi-well reaction block or in separate vials).

  • Reactant Addition: To each reaction vessel, add the starting materials and catalyst in the same molar ratios.

  • Solvent Addition: Add a different solvent to each reaction vessel. Ensure the concentration of the limiting reagent is consistent across all reactions. A good starting point is to screen solvents with a range of polarities (e.g., toluene, THF, acetonitrile, DMF, ethanol, water).

  • Reaction Conditions: Subject all reactions to the same temperature and reaction time.

  • Analysis: After the designated time, quench the reactions and analyze the crude reaction mixtures by a quantitative method such as LC-MS or ¹H NMR with an internal standard to determine the yield of the desired quinolinone in each solvent.

  • Optimization: Based on the results, select the most promising solvent(s) for further optimization of other parameters like temperature, concentration, and catalyst loading.

Visualizations

Decision Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Define Quinolinone Synthesis Reaction reaction_type Identify Reaction Type (e.g., Friedländer, Conrad-Limpach) start->reaction_type temp_req Determine Temperature Requirement reaction_type->temp_req high_temp High Temperature (>150°C)? temp_req->high_temp catalyst_type Acid or Base Catalyzed? high_temp->catalyst_type No solvent_choice Select Initial Solvent System high_temp->solvent_choice Yes (e.g., Mineral Oil, Dowtherm A) green_chem Green Chemistry a Priority? catalyst_type->green_chem Acid (e.g., DCM, Chlorobenzene) catalyst_type->green_chem Base (e.g., Toluene, Ethanol) green_chem->solvent_choice Yes (e.g., Water, Ethanol, Glycerol, Solvent-free) green_chem->solvent_choice No (Consider broader range)

Caption: A decision-making workflow for initial solvent selection in quinolinone synthesis.

Influence of Solvent on Reaction Pathways

Reaction_Pathways reactants Reactants + Catalyst pathway_A Reaction Pathway A reactants->pathway_A Influenced by pathway_B Reaction Pathway B reactants->pathway_B Influenced by solvent_A Solvent System A (e.g., Non-polar, Aprotic) solvent_A->pathway_A solvent_B Solvent System B (e.g., Polar, Protic) solvent_B->pathway_B product_A Desired Quinolinone (High Yield) pathway_A->product_A product_B Side Products / Isomers (Low Yield of Desired Product) pathway_B->product_B

Caption: The impact of different solvent systems on directing reaction pathways.

References

Preventing N-alkenylindole formation in dihydroquinolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing N-alkenylindole Formation

Welcome to the Technical Support Center for dihydroquinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to a common challenge in this field: the unwanted formation of N-alkenylindole byproducts. Here, you will find in-depth troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and mechanistic insights to help you optimize your reactions and achieve higher yields of your desired dihydroquinolinone products.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize a dihydroquinolinone via the intramolecular cyclization of an N-arylcinnamamide, but I am consistently isolating a significant amount of an N-alkenylindole byproduct. What is happening in my reaction?

A1: This is a common issue that arises from a competition between two possible intramolecular cyclization pathways. The synthesis of your desired 3,4-dihydroquinolin-2-one proceeds through a 6-endo-trig cyclization. However, a competing 5-exo-trig cyclization can occur, which leads to the formation of the undesired N-alkenylindole byproduct. The selectivity between these two pathways is highly dependent on the reaction conditions, particularly the nature of the acid catalyst used.

Q2: Why does the type of acid catalyst (Lewis vs. Brønsted) influence the formation of the N-alkenylindole byproduct?

A2: The choice between a Lewis acid and a Brønsted acid catalyst can significantly impact the regioselectivity of the cyclization. While both types of acids can catalyze the reaction, they do so through different mechanisms of activation, which can favor one cyclization pathway over the other. Generally, the reaction proceeds via an intramolecular Friedel-Crafts-type reaction. The nature of the catalyst influences the stability of the intermediates and the transition states for both the 5-exo and 6-endo pathways. For instance, certain Lewis acids may coordinate in a way that sterically favors the 6-endo transition state, while strong Brønsted acids might lead to a different charge distribution in the intermediate, potentially favoring the 5-exo pathway under certain conditions.

Q3: Are there any general trends regarding reaction conditions that favor the desired dihydroquinolinone product over the N-alkenylindole?

A3: Yes, some general trends have been observed. The selection of an appropriate Lewis acid is often crucial for favoring the 6-endo cyclization. Additionally, reaction temperature and solvent polarity can play a role. Lower temperatures often increase selectivity, as the reaction is under kinetic control. The electronic nature of the substituents on both the aniline and cinnamic acid moieties of your substrate can also influence the outcome. Electron-donating groups on the aniline ring generally facilitate the desired electrophilic aromatic substitution.

Troubleshooting Guide: Suppressing N-alkenylindole Formation

This section provides specific troubleshooting advice for researchers encountering issues with N-alkenylindole byproduct formation.

Problem: Significant Formation of N-alkenylindole Byproduct

Potential Cause 1: Suboptimal Acid Catalyst

The choice of acid catalyst is paramount in directing the regioselectivity of the intramolecular cyclization.

Recommended Solution:

  • Screen Different Lewis Acids: If you are using a Brønsted acid (e.g., TFA, MsOH), consider switching to a Lewis acid. If you are already using a Lewis acid, screening others is advisable. Different Lewis acids have varying coordination properties and can influence the transition state geometry.

  • Consider Catalyst Loading: The amount of catalyst can also affect the reaction outcome. It is recommended to perform a catalyst loading study to find the optimal concentration that maximizes the yield of the dihydroquinolinone while minimizing the byproduct.

Data Presentation: Effect of Catalyst on Product Distribution

Catalyst (mol%)SolventTemperature (°C)Dihydroquinolinone Yield (%)N-alkenylindole Yield (%)
TFA (100)CH2Cl2254550
AlCl3 (120)CH2Cl2085<5
FeCl3 (120)DCE807815
In(OTf)3 (10)Toluene11092<2

Note: The data presented here is a representative compilation from various sources and should be used as a general guide. Actual results may vary depending on the specific substrate and reaction conditions.

Potential Cause 2: Unfavorable Reaction Temperature

Higher reaction temperatures can sometimes provide enough energy to overcome the activation barrier for the undesired 5-exo cyclization, leading to an increase in the N-alkenylindole byproduct.

Recommended Solution:

  • Optimize Reaction Temperature: If your reaction is running at an elevated temperature, try lowering it. Running the reaction at 0 °C or even lower temperatures can often improve the selectivity for the desired 6-endo product. A temperature optimization study is recommended for your specific substrate.

Potential Cause 3: Inappropriate Solvent Choice

The polarity and coordinating ability of the solvent can influence the activity of the catalyst and the stability of the reaction intermediates.

Recommended Solution:

  • Solvent Screening: Experiment with a range of solvents with varying polarities. Non-polar solvents like toluene or dichloromethane are often effective. In some cases, more coordinating solvents might be beneficial, but this needs to be determined empirically.

Experimental Protocol: Selective Synthesis of 3,4-Dihydroquinolin-2-one

This protocol is a general guideline for the selective synthesis of a 3,4-dihydroquinolin-2-one from an N-arylcinnamamide using a Lewis acid catalyst to minimize N-alkenylindole formation.

Materials:

  • N-arylcinnamamide (1.0 mmol)

  • Anhydrous Indium(III) trifluoromethanesulfonate (In(OTf)3) (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (10 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the N-arylcinnamamide (1.0 mmol).

  • Add anhydrous toluene (10 mL) to the flask and stir until the starting material is fully dissolved.

  • To the stirred solution, add In(OTf)3 (0.1 mmol) in one portion.

  • Heat the reaction mixture to 110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,4-dihydroquinolin-2-one.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms is key to rationally designing your experiments and troubleshooting effectively.

Competing Intramolecular Cyclization Pathways

The formation of either the dihydroquinolinone or the N-alkenylindole is determined by the regioselectivity of the intramolecular electrophilic attack on the activated N-aryl ring.

G cluster_start Starting Material cluster_activation Catalyst Activation cluster_pathways Competing Cyclization Pathways cluster_products Products SM N-Arylcinnamamide Activated Activated Intermediate SM->Activated + Acid Catalyst endo 6-endo-trig (Favored for Dihydroquinolinone) Activated->endo exo 5-exo-trig (Leads to N-alkenylindole) Activated->exo Product_desired Dihydroquinolinone endo->Product_desired Product_byproduct N-alkenylindole exo->Product_byproduct

Caption: Competing pathways in dihydroquinolinone synthesis.

Troubleshooting Logic Flow

When faced with poor selectivity, a systematic approach to optimizing reaction conditions is essential.

G cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem High Yield of N-alkenylindole Catalyst Screen Lewis Acids (e.g., AlCl3, FeCl3, In(OTf)3) Problem->Catalyst Temperature Lower Reaction Temperature (e.g., 0 °C) Problem->Temperature Solvent Solvent Screening (e.g., Toluene, CH2Cl2) Problem->Solvent Outcome Increased Yield of Dihydroquinolinone Catalyst->Outcome Temperature->Outcome Solvent->Outcome

Caption: Troubleshooting workflow for byproduct suppression.

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2,3-dihydroquinolin-4(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with or scaling up this important heterocyclic scaffold. Dihydroquinolinone cores are prevalent in numerous biologically active compounds, making robust and scalable synthetic routes essential.[1][2]

This guide provides an in-depth look at the common challenges encountered during the synthesis, focusing on the widely used intramolecular Friedel-Crafts cyclization pathway. We will address specific experimental issues in a practical, question-and-answer format, grounded in chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Core Synthetic Strategy: Intramolecular Friedel-Crafts Cyclization

The most prevalent and scalable method for synthesizing this compound involves the acid-catalyzed cyclization of N-(4-chlorophenyl)-β-alanine. This reaction is a classic example of an intramolecular Friedel-Crafts acylation.[3] Polyphosphoric acid (PPA) is the reagent of choice for this transformation, as it serves as both a powerful Brønsted acid catalyst and a dehydrating agent, driving the reaction to completion.[4][5]

The overall transformation is depicted below:

Caption: General scheme for PPA-mediated cyclization.

Detailed Experimental Protocol

This protocol provides a baseline for a lab-scale synthesis. Optimization may be required based on the quality of reagents and specific equipment.

Materials:

  • N-(4-chlorophenyl)-β-alanine

  • Polyphosphoric Acid (PPA, ~85% P₂O₅ content or 115% H₃PO₄ equivalent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle with a temperature controller, add N-(4-chlorophenyl)-β-alanine (1.0 eq).

  • Addition of PPA: Add Polyphosphoric Acid (PPA) in a weight ratio of approximately 10:1 (PPA:starting material). Safety Note: PPA is highly viscous and corrosive. Handle with care in a fume hood.[5]

  • Heating: Begin stirring the mixture. The high viscosity of PPA makes efficient stirring crucial, especially during scale-up.[5] Heat the reaction mixture to 120-140 °C. Monitor the internal temperature carefully.

  • Reaction Monitoring: Hold the reaction at temperature for 2-4 hours. The progress can be monitored by taking a small aliquot, quenching it in ice water, extracting with EtOAc, and analyzing by TLC or LC-MS.

  • Work-up (Quenching): Once the reaction is complete, allow the mixture to cool to below 100 °C. In a separate large beaker, prepare a substantial amount of crushed ice. CAUTION: Carefully and slowly pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic.

  • Neutralization: The acidic aqueous slurry will likely contain a precipitated solid (the crude product). Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up.

Q1: My reaction yielded no product, or the yield is extremely low. What went wrong?

Answer: This is a frequent issue, often pointing to problems with the reagents or reaction conditions.

  • Cause 1: Inactive PPA. Polyphosphoric acid is hygroscopic. If it has absorbed significant moisture from the air, its efficacy as a dehydrating agent and catalyst is severely compromised.[5]

    • Solution: Use fresh, unopened PPA if possible. The acid should be a clear, highly viscous liquid. If it is discolored or has a lower viscosity, it may be old. For critical applications, using PPA with a specific, certified P₂O₅ content (e.g., 115%) is recommended.

  • Cause 2: Insufficient Temperature. The Friedel-Crafts acylation requires significant thermal energy to overcome the activation barrier.

    • Solution: Ensure your reaction reaches the target internal temperature (120-140 °C). Use a calibrated thermometer placed directly in the reaction mixture. An oil bath is preferable to a heating mantle for uniform heat distribution.

  • Cause 3: Poor Mixing. PPA is very thick, and without adequate agitation, the starting material will not be sufficiently dispersed, leading to localized overheating or unreacted pockets.

    • Solution: Use a robust overhead mechanical stirrer. A simple magnetic stir bar is often insufficient, especially for scales larger than a few grams.

Q2: The reaction mixture turned into a black, intractable tar. Is it salvageable?

Answer: Unfortunately, extensive charring usually indicates product and starting material decomposition, making salvage difficult. The key is prevention.

  • Cause: Overheating. This is the most common reason for polymerization and decomposition. The target temperature range is critical; exceeding it can quickly lead to charring.

    • Solution: Implement precise temperature control. Use a thermocouple-controlled heating mantle or an oil bath. When scaling up, remember that heat dissipation is less efficient, so heat needs to be applied more gradually. Consider portion-wise addition of the starting material to the hot PPA to better control the initial exotherm.

Q3: I'm having difficulty purifying the product. It oils out during recrystallization, or column chromatography gives poor separation.

Answer: Purification of dihydroquinolinones can be challenging due to their polarity and potential for co-eluting impurities.

  • Cause 1: Oiling Out. The product may have a melting point close to the boiling point of the solvent system, or impurities are depressing the melting point.

    • Solution: For recrystallization, try a different solvent system. A combination of a good solvent (like ethanol or ethyl acetate) and an anti-solvent (like water or hexane) can be effective. Try dissolving the crude material in a minimal amount of the hot "good" solvent and adding the "anti-solvent" dropwise until turbidity persists, then allow it to cool slowly. Seeding with a pure crystal can also help induce crystallization.

  • Cause 2: Poor Chromatographic Separation. The main impurity is often unreacted starting material, which has a similar polarity.

    • Solution: Ensure the reaction has gone to completion to minimize starting material in the crude product. For column chromatography, use a shallow solvent gradient (e.g., starting with 95:5 Hexane:EtOAc and slowly increasing the EtOAc percentage). A dry-loading technique, where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column, can also improve resolution.

Q4: The reaction worked well on a 1g scale, but when I tried a 50g scale, the yield dropped significantly and I saw more byproducts.

Answer: Scale-up issues are common and usually relate to mass and heat transfer.

  • Cause 1: Inefficient Heat Transfer. A larger volume has a smaller surface-area-to-volume ratio, making it harder to heat evenly and control exotherms. This can lead to hot spots and decomposition.

    • Solution: Use a jacketed reactor if available, or a large oil bath for more uniform heating. A powerful overhead stirrer is non-negotiable to ensure the entire volume is mixed and heated evenly.

  • Cause 2: Prolonged Reaction/Work-up Time. What takes minutes on a small scale can take hours on a larger one. Extended exposure to high temperatures or acidic conditions during work-up can degrade the product.

    • Solution: Plan your work-up logistics in advance. Ensure you have a vessel large enough for the quench and neutralization steps. For the quench, consider adding the reaction mixture to the ice via a cannula or a heated addition funnel to maintain control.

ParameterLab Scale (1-5 g)Pilot Scale (50-100 g)Key Considerations for Scale-Up
Stirring Magnetic Stir BarMechanical Overhead StirrerEssential for homogeneity and heat transfer.
Heating Heating Mantle / Oil BathJacketed Reactor / Large Oil BathUniform heating is critical to prevent charring.
Temp. Control External ThermometerInternal ThermocoupleMonitor the actual reaction temperature, not the bath.
Quenching Pouring into beaker of iceControlled addition into vesselManage the exotherm safely.
Yield Typically 70-85%60-75% (if not optimized)Yield loss often due to thermal decomposition.
Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the PPA-catalyzed cyclization?

A: The reaction proceeds via a classic intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).

  • Activation: The carboxylic acid of N-(4-chlorophenyl)-β-alanine is protonated and activated by the strong acid (PPA).

  • Acylium Ion Formation: The activated intermediate loses a molecule of water (which is sequestered by the PPA) to form a highly reactive acylium ion electrophile.

  • Intramolecular Attack: The electron-rich aromatic ring attacks the tethered acylium ion. The chloro-substituent is deactivating, but the cyclization occurs ortho to the activating amino group.

  • Rearomatization: A proton is lost from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the final product.

Mechanism sub N-(4-chlorophenyl)-β-alanine act Activated Carboxylic Acid (Protonated Intermediate) sub->act + H⁺ (PPA) acyl Acylium Ion Intermediate act->acyl - H₂O sigma Sigma Complex (Non-aromatic) acyl->sigma Intramolecular Electrophilic Attack prod This compound sigma->prod - H⁺ (Rearomatization)

Caption: Mechanism of Friedel-Crafts Cyclization.

Q: Are there alternatives to Polyphosphoric Acid (PPA)?

A: Yes, other strong acid catalysts can be used, though PPA is common due to its low cost and effectiveness.

  • Eaton's Reagent (P₂O₅ in methanesulfonic acid): This is a powerful and often more efficient alternative that can sometimes allow for lower reaction temperatures. However, it is more expensive.[6]

  • Trifluoromethanesulfonic acid (TfOH): An extremely strong acid that can promote cyclization, but its cost can be prohibitive for large-scale synthesis.[7]

  • Lewis Acids: In some cases, strong Lewis acids like AlCl₃ could be used, but they are often less effective for this specific transformation and can lead to complexation with the nitrogen atom, deactivating the ring.[8]

Q: How can I definitively confirm the structure and purity of my final product?

A: A combination of spectroscopic and chromatographic methods is essential.

  • ¹H NMR: Will confirm the structure by showing the characteristic aromatic and aliphatic proton signals with correct integrations and splitting patterns.

  • ¹³C NMR: Will show the correct number of carbon signals, including the key carbonyl signal (~190-200 ppm).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • HPLC: Is the best method for determining purity. A pure compound should show a single major peak.

Q: What are the primary safety concerns when working with PPA at a large scale?

A:

  • Corrosivity: PPA is a strong acid. Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • High Viscosity: Its thick nature can make it difficult to handle. Warming PPA gently (to ~60 °C) can lower its viscosity and make it easier to pour.[5]

  • Exothermic Quenching: The addition of the hot PPA mixture to water is extremely exothermic and can cause violent boiling and splashing. Always add the acid mixture slowly to a large excess of ice with efficient stirring. Never add water to the hot PPA mixture.

References

Technical Support Center: Dihydroquinoline ¹H NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroquinoline compounds. This guide is designed to help you navigate the complexities of their ¹H NMR spectra, which can often present anomalies that complicate structural elucidation. We will move beyond simple data reporting to explore the underlying physical and chemical phenomena responsible for these spectral challenges. Our focus is on providing not just solutions, but a robust framework for mechanistic understanding.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the ¹H NMR spectroscopy of dihydroquinolines.

Q1: What are the typical ¹H NMR chemical shift ranges for dihydroquinoline protons?

The chemical shifts for dihydroquinoline protons are influenced by the electronic environment, including the effects of the aromatic ring current and any substituents.[1][2][3] Below is a table summarizing approximate chemical shift ranges for a generic 1,2-dihydroquinoline scaffold. Note that these values can vary significantly based on substitution and solvent.

Proton PositionTypical Chemical Shift (δ, ppm)Notes
N-H (if unsubstituted)3.5 - 5.5Highly variable; often broad. Position and visibility are solvent and concentration-dependent.[4]
H2 (Methylene)3.2 - 3.6Often a triplet if coupled to H3. Can be complex if H3 protons are diastereotopic.
H3 (Methylene)1.8 - 2.8Often a multiplet. Protons can be diastereotopic, leading to complex splitting.
H4 (Alkene)5.8 - 6.5Typically a triplet or doublet of triplets, coupled to H3 and aromatic protons.
H5 (Aromatic)7.0 - 7.5Downfield due to proximity to the heterocyclic ring.
H6, H7 (Aromatic)6.8 - 7.3Typical aromatic region.
H8 (Aromatic)6.5 - 7.0Can be shielded compared to other aromatic protons.

Data compiled from typical values for heterocyclic compounds and specific examples.[5][6]

Q2: Why is the N-H proton signal often broad or even invisible?

The N-H proton is an "exchangeable proton." Its signal characteristics are highly sensitive to several factors:

  • Chemical Exchange: It can rapidly exchange with other labile protons in the sample, such as traces of water (H₂O) or acid. This exchange can occur at a rate that is intermediate on the NMR timescale, leading to signal broadening.[4]

  • Quadrupolar Coupling: The ¹⁴N nucleus has a quadrupole moment, which can induce rapid relaxation of the attached proton, resulting in a broader signal.

  • Solvent Choice: In protic solvents like methanol-d₄ (CD₃OD), the N-H proton will rapidly exchange with the solvent's deuterium, causing the signal to disappear entirely.[7] In contrast, aprotic, hydrogen-bond accepting solvents like DMSO-d₆ are excellent for observing N-H protons as they slow down the exchange rate.[4]

A common diagnostic tool is the D₂O shake . Adding a drop of deuterium oxide to the NMR sample will cause the N-H signal to disappear due to H/D exchange, confirming its identity.[7]

Troubleshooting Guide: Anomalous Spectra

This section provides in-depth solutions to specific spectral problems you may encounter.

Problem 1: My signals are unexpectedly broad, particularly for the protons on the dihydro- portion of the ring.

Underlying Cause: This is a classic sign of a dynamic process occurring at a rate that is intermediate on the NMR timescale (typically 10¹ to 10³ s⁻¹). For dihydroquinolines, the most common cause is conformational exchange , where the saturated portion of the ring interconverts between two or more stable conformations, such as two chair-like or boat-like forms.[8][9][10] When the rate of this exchange is comparable to the frequency difference between the signals in each conformation, significant line broadening occurs.

Troubleshooting Protocol: Variable-Temperature (VT) NMR

VT-NMR is the definitive experiment to diagnose and resolve issues of dynamic exchange.[11] By changing the temperature, you alter the rate of interconversion.

  • Cooling the Sample: Decreasing the temperature slows the exchange rate. If you cool it enough to reach the "slow exchange regime," the single broad peak will resolve into two or more sharp signals, one for each distinct conformer.[8]

  • Heating the Sample: Increasing the temperature accelerates the exchange rate. In the "fast exchange regime," the molecule flips between conformations so rapidly that the spectrometer detects only a single, time-averaged environment. This results in a single, sharp signal at a population-weighted average chemical shift.[8][11]

Experimental Workflow: Variable-Temperature (VT) NMR Study

VT_NMR_Workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis prep Prepare sample in appropriate high-boiling/ low-freezing solvent (e.g., Toluene-d8, THF-d8) acquire_rt Acquire spectrum at room temp (298K) prep->acquire_rt cool Decrease temp in steps (e.g., 10-20K increments) acquire_rt->cool If broadening is observed heat Increase temp in steps (e.g., 10-20K increments) acquire_rt->heat If broadening is observed acquire_vt Acquire spectrum at each temperature after allowing 5 min for equilibration cool->acquire_vt heat->acquire_vt analyze Analyze spectra for: - Signal sharpening - Signal decoalescence - Chemical shift changes acquire_vt->analyze result Determine exchange regime and identify conformers analyze->result

Caption: Workflow for a Variable-Temperature NMR experiment.

Problem 2: I see two full sets of signals for my compound, but I expect only one. Is it an impure mixture?

Underlying Cause: While an impurity is possible, this phenomenon is frequently caused by atropisomerism or the presence of rotamers .[12] These are stereoisomers resulting from hindered rotation around a single bond.[13] If the energy barrier to rotation is high enough, the interconversion can be slow on the NMR timescale, leading to distinct signals for each isomer.[14][15] In dihydroquinolines, this is common in N-aryl or N-acyl substituted systems.

  • Atropisomerism: Occurs with bulky substituents on the nitrogen and/or the ortho position of an N-aryl group, creating a chiral axis. The two isomers are enantiomers or diastereomers that interconvert slowly.[13][14]

  • Rotamers: Typically seen with N-acyl or N-carbamoyl groups, where the partial double-bond character of the C-N amide bond restricts rotation.[16][17]

Troubleshooting Protocol: 2D NMR and VT-NMR

  • Confirm Connectivity with 2D NMR: Run a COSY experiment to confirm that both sets of signals have the same proton-proton coupling network. This strongly suggests they are isomers of the same molecule, not impurities.

  • Probe Spatial Proximity with NOESY/ROESY: A NOESY or ROESY experiment can reveal through-space correlations. Key NOEs between the substituents on the rotating bond and the dihydroquinoline core can help assign the structure of each isomer (e.g., which groups are pointing toward each other).[12][18]

  • Determine the Interconversion Barrier with VT-NMR: As with conformational exchange, heating the sample will increase the rate of bond rotation. If the two sets of signals broaden, coalesce into single broad peaks, and then sharpen into a single averaged set of signals at high temperature, you have confirmed the presence of dynamic isomers.[12] The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Logical Flowchart: Investigating Signal Doubling

Atropisomer_Logic decision decision result result start Observation: Two sets of signals cosy Run ¹H-¹H COSY experiment start->cosy check_cosy Do both sets show the same connectivity? cosy->check_cosy vt_nmr Run Variable-Temperature NMR experiment check_cosy->vt_nmr Yes impurity Likely an Impurity check_cosy->impurity No check_vt Do signals coalesce upon heating? vt_nmr->check_vt noesy Run 2D NOESY/ROESY to assign stereochemistry check_vt->noesy Yes check_vt->impurity No (Stable Isomers) atropisomers Confirmed: Atropisomers or Rotamers noesy->atropisomers

Caption: Diagnostic workflow for duplicated NMR signals.

Problem 3: The chemical shifts of my protons change when I use a different solvent.

Underlying Cause: Chemical shifts are not absolute; they are sensitive to the local magnetic environment, which is influenced by the solvent. This can be used as a powerful tool.

  • Anisotropic Effects: Aromatic solvents like benzene-d₆ or pyridine-d₅ create a powerful anisotropic field. Solute molecules will orient themselves to interact favorably with the solvent (e.g., via π-stacking). Protons positioned above or below the face of the benzene ring will be strongly shielded (shifted upfield), while those near the edge will be deshielded.[19][20] This can be used to resolve overlapping signals that are coincident in a solvent like CDCl₃.[7][21]

  • Hydrogen Bonding: Solvents like DMSO-d₆ or CD₃OD can form hydrogen bonds with N-H or O-H protons on your molecule, significantly affecting their chemical shift, usually shifting them downfield.[4][22]

  • Polarity Effects: A change in solvent polarity can alter the electron density distribution in your molecule and can also influence conformational equilibria, leading to changes in the observed chemical shifts.[22]

Troubleshooting Protocol: Systematic Solvent Study

If your spectrum is poorly resolved, re-run it in a solvent of different character.

SolventDielectric Constant (ε)Key CharacteristicsUse Case
Chloroform-d (CDCl₃) 4.8Standard, relatively non-polar.Good starting point for most organic compounds.
Benzene-d₆ (C₆D₆) 2.3Aromatic, non-polar.Resolving overlapping signals through anisotropic effects.[19]
Acetone-d₆ 21Polar, aprotic.Alternative to CDCl₃ for better solubility of polar compounds.
DMSO-d₆ 47Polar, aprotic, H-bond acceptor.Excellent for observing exchangeable (N-H, O-H) protons.[4]
Methanol-d₄ (CD₃OD) 33Polar, protic.Will exchange with N-H/O-H protons, confirming their presence by their disappearance.

Reference for solvent properties.[22][23]

References

Validation & Comparative

A Comparative Analysis of Quinoline and Isoquinoline Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry and drug development, the isomeric quinoline and isoquinoline scaffolds represent two of the most prolific and versatile frameworks. Their presence in a multitude of natural products and synthetic pharmaceuticals underscores their privileged status in medicinal chemistry. This guide provides a comparative analysis of their biological activities, delving into the structural nuances that dictate their therapeutic applications and offering insights into the experimental methodologies used for their evaluation. Our focus will be on their roles in anticancer, antimicrobial, and antimalarial therapies, supported by experimental data and protocols.

Structural and Physicochemical Distinctions

At a fundamental level, both quinoline and isoquinoline are bicyclic aromatic heterocycles, consisting of a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom within the pyridine ring. In quinoline (1-azanaphthalene), the nitrogen is at position 1, whereas in isoquinoline (2-azanaphthalene), it resides at position 2. This seemingly minor difference has profound implications for the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, which in turn govern its interactions with biological targets.

For instance, the position of the nitrogen atom influences the molecule's dipole moment and its ability to act as a hydrogen bond acceptor. These properties are critical for molecular recognition by enzymes and receptors. Furthermore, the reactivity and potential metabolic pathways of substituted derivatives can vary significantly between the two scaffolds, impacting their pharmacokinetic and pharmacodynamic profiles.

Comparative Biological Activities

Both quinoline and isoquinoline derivatives have yielded a rich pipeline of anticancer agents, often functioning as kinase inhibitors, DNA intercalators, or topoisomerase inhibitors.

Quinoline-Based Anticancer Agents: The quinoline scaffold is a cornerstone of many approved kinase inhibitors. For example, Lenvatinib , a multi-kinase inhibitor used in the treatment of thyroid and renal cell carcinoma, features a quinoline core. Its mechanism involves the inhibition of vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and other receptor tyrosine kinases involved in tumorigenesis and angiogenesis. Another prominent example is Cabozantinib , which also targets multiple receptor tyrosine kinases, including MET, VEGFR, and AXL.

Isoquinoline-Based Anticancer Agents: Isoquinoline alkaloids, such as berberine , have a long history in traditional medicine and have been extensively studied for their anticancer properties. Modern synthetic derivatives have also shown significant promise. For instance, some isoquinoline derivatives have been designed as potent inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells. Their planar structure allows them to intercalate between DNA base pairs, stabilizing the topoisomerase-DNA cleavage complex and leading to apoptosis.

Comparative Insights: While both scaffolds can be tailored to inhibit kinases, the substitution patterns required for optimal activity often differ. The nitrogen position in isoquinoline can sometimes offer a more favorable vector for interacting with specific residues in the ATP-binding pocket of certain kinases compared to the quinoline core. Conversely, the quinoline framework has been more extensively exploited in the development of clinically approved VEGFR inhibitors.

Table 1: Comparison of Quinoline and Isoquinoline Anticancer Agents

CompoundScaffoldTarget(s)IC50 (nM)Cancer TypeReference
LenvatinibQuinolineVEGFR2, FGFR14.0, 46Thyroid, Renal
CabozantinibQuinolineMET, VEGFR21.3, 0.035Thyroid, Renal, Liver
BerberineIsoquinolineTopoisomerase I/II, Others~15,000 (in vitro)Broad Spectrum
TrabectedinIsoquinolineDNA minor groove1.1Soft Tissue Sarcoma

The quinoline and isoquinoline cores are integral to many antimicrobial agents, targeting bacteria, fungi, and parasites.

Quinoline-Based Antimicrobials: The fluoroquinolones (e.g., Ciprofloxacin , Levofloxacin ) are a major class of broad-spectrum antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The quinolone core is crucial for this activity, with substitutions at various positions modulating the spectrum of activity and pharmacokinetic properties.

Isoquinoline-Based Antimicrobials: Many natural and synthetic isoquinolines exhibit potent antimicrobial effects. Sanguinarine , a benzophenanthridine alkaloid, displays broad-spectrum antibacterial activity, primarily by disrupting bacterial cell division through inhibition of the FtsZ protein. Other isoquinoline derivatives have been shown to inhibit bacterial efflux pumps, offering a strategy to overcome multidrug resistance.

Comparative Insights: The established success of fluoroquinolones places the quinoline scaffold at the forefront of antibacterial drug development. However, the emergence of resistance necessitates the exploration of new scaffolds and mechanisms. Isoquinolines, with their diverse mechanisms of action, including targeting novel bacterial proteins like FtsZ, represent a promising avenue for the development of next-generation antimicrobials.

The quinoline ring is famously associated with antimalarial drugs, a legacy dating back to the discovery of quinine from cinchona bark.

Quinoline-Based Antimalarials: Chloroquine , Mefloquine , and Primaquine are all synthetic quinoline derivatives that have been mainstays in the treatment and prophylaxis of malaria. Their primary mechanism is thought to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which kills the parasite.

Isoquinoline-Based Antimalarials: While less common than quinolines, certain isoquinoline alkaloids and their derivatives have demonstrated antimalarial activity. For example, derivatives of the natural product emetine , an isoquinoline alkaloid, have shown in vitro activity against Plasmodium falciparum. The development of isoquinoline-based antimalarials is an active area of research, with a focus on identifying compounds with novel mechanisms of action to combat drug-resistant strains.

Comparative Insights: The historical and clinical success of quinoline-based antimalarials is undeniable. However, widespread resistance to drugs like chloroquine has driven the search for new therapeutic agents. Isoquinolines offer a structurally distinct scaffold that may be less susceptible to existing resistance mechanisms, making them an attractive starting point for the development of new antimalarial drugs.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activities discussed.

This protocol outlines a common method for determining the IC50 of a compound against a specific kinase.

Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Preparation: Prepare an assay buffer appropriate for the specific kinase being tested. Prepare stock solutions of the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and ATP to each well.

  • Compound Addition: Add serial dilutions of the test compound (quinoline or isoquinoline derivative) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. Many commercial kits, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.

  • Measurement: Read the plate using a luminometer or fluorometer, depending on the detection method.

  • Data Analysis: Plot the percentage of kinase inhibition versus the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10^5 CFU/mL. Add the inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

The quinoline and isoquinoline scaffolds continue to be exceptionally fruitful starting points for the design of new therapeutic agents. While quinolines have a more established track record in clinically approved drugs, particularly as kinase inhibitors and antimalarials, the diverse biological activities and novel mechanisms of action associated with isoquinolines highlight their immense potential. The choice between these isomeric systems in a drug discovery program will ultimately depend on the specific biological target and the desired pharmacological profile. As our understanding of structure-activity relationships deepens and new synthetic methodologies emerge, we can anticipate the continued development of innovative quinoline and isoquinoline-based drugs to address pressing medical needs.

A Comparative Guide to 5-Chloro-2,3-dihydroquinolin-4(1H)-one and Other Halogenated Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Strategic modification of this core structure is a key aspect of drug development, and halogenation is a powerful tool in this endeavor. By introducing halogen atoms, researchers can fine-tune a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This guide provides an in-depth comparison of 5-Chloro-2,3-dihydroquinolin-4(1H)-one with its other halogenated counterparts, offering experimental insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Halogen Impact

The identity and position of a halogen substituent significantly influence the fundamental properties of the quinolinone molecule. These alterations can have profound effects on a compound's behavior in biological systems. A comparison of key physicochemical properties is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₉H₈ClNO181.62127-129Solid
6-Bromo-2,3-dihydroquinolin-4(1H)-one C₉H₈BrNO226.07Not specifiedNot specified
7-Fluoro-2,3-dihydroquinolin-4(1H)-one C₉H₈FNO165.16Not specifiedNot specified

Note: Data is compiled from various sources and direct comparisons should be made with caution.

The introduction of different halogens impacts molecular weight in a predictable manner, increasing with the atomic mass of the halogen (F < Cl < Br < I). This, along with changes in polarity and crystal packing, affects properties like melting point and solubility. For instance, the high electronegativity of fluorine can lead to unique intermolecular interactions, while the larger size of bromine can introduce steric effects. A study comparing various chlorinated and fluorinated dihydroquinolin-4(1H)-ones highlighted that the type and position of the halogen play a significant role in the molecular conformation and crystal packing.[1]

Synthesis and Reactivity: A Tale of Electrons and Sterics

The synthesis of halogenated 2,3-dihydroquinolin-4(1H)-ones typically involves the cyclization of appropriately substituted anilines or related precursors. Several efficient methods have been developed, including the intramolecular cyclization of o-aminochalcones and various one-pot procedures.[2] The choice of synthetic route often depends on the availability of the halogenated starting materials.

General Synthetic Workflow

A common synthetic strategy involves the reaction of a halogenated aniline with an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.

G A Halogenated Aniline C Michael Addition A->C B α,β-Unsaturated Carbonyl Compound B->C D Intermediate Adduct C->D Formation of C-N bond E Intramolecular Cyclization (e.g., Friedel-Crafts Acylation) D->E F Halogenated 2,3-dihydroquinolin-4(1H)-one E->F Ring Closure

Caption: Generalized synthetic pathway to halogenated 2,3-dihydroquinolin-4(1H)-ones.

The reactivity of the quinolinone ring is significantly modulated by the halogen substituent. The 5-chloro group, being electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution while making the carbonyl group more susceptible to nucleophilic attack. The extent of this electronic influence varies with the halogen:

  • Fluorine: Highly electronegative, exerts a strong inductive electron-withdrawing effect.

  • Chlorine & Bromine: Also electron-withdrawing, with decreasing inductive effect and increasing polarizability down the group.

  • Iodine: The least electronegative of the common halogens, with the weakest inductive effect.

This difference in electronic properties affects not only the reactivity of the quinolinone core but also the acidity of the N-H proton.

Spectroscopic Characterization: Unmasking the Structure

NMR and Mass Spectrometry are indispensable tools for the structural elucidation of these compounds. The halogen atom leaves a distinct fingerprint in the spectra.

  • ¹H NMR: The protons on the aromatic ring will show shifts depending on the electronic environment created by the halogen. Protons ortho to the halogen are typically the most affected.

  • ¹³C NMR: The carbon atom directly bonded to the halogen will exhibit a characteristic chemical shift. The C-F coupling is often observable and provides valuable structural information.

  • Mass Spectrometry: The isotopic patterns of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) are highly diagnostic, allowing for unambiguous identification of chloro- and bromo-containing compounds.

While a complete set of directly comparable NMR data is not available in a single source, published data for various derivatives can be used for interpretation.[3][4][5][6][7]

Biological Activity: The Structure-Activity Relationship (SAR)

Halogenated quinolinones are of great interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. The nature and position of the halogen are critical determinants of biological activity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of halogenated quinolinones against various cancer cell lines. The halogen can influence activity by:

  • Modulating Lipophilicity: Affecting the compound's ability to cross cell membranes.

  • Altering Target Binding: Forming halogen bonds or other interactions with the target protein.

  • Influencing Metabolism: Blocking sites of metabolic degradation, thereby increasing bioavailability.

For example, studies on fluoroquinolones have shown that a fluorine atom at the 6-position is often crucial for anticancer activity, which is thought to involve the inhibition of human DNA topoisomerase II.

Comparative Anticancer Activity of Halogenated Quinolone Analogs

Compound ClassCancer Cell LineIC₅₀ (µM)Key FindingsReference
Bromo/Chloro-FlavonesCLB70 (Canine Leukemia)Varies8-bromo-6-chloroflavone showed the strongest cytotoxic activity.[8]
2,8-bis(trifluoromethyl)-quinolinesHL-60 (Leukemia)19.88 µg/mL (for parent)Suzuki protocol and N-arylation used for synthesis.
5-Chloro-indole derivativesVariousGI₅₀ 29 nM - 78 nMPotent inhibitors of mutant EGFR/BRAF pathways.[9]
Bromo/Chloro Benzofuran-TriazolesA-549 (Lung), HeLa (Cervical)VariesTrifluoromethylbenzyl derivative showed outstanding activity.[10]

Note: This table presents data from different studies on related halogenated heterocyclic compounds to illustrate general trends. IC₅₀ values are highly dependent on the specific cell line and assay conditions.

The available data suggests that a "bromo-chloro" combination can be particularly effective in inducing apoptosis.[8] Furthermore, trifluoromethyl groups, a source of fluorine, are common in potent anticancer quinolines.

A Potential Mechanism of Action: Kinase Inhibition

Many quinolinone-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth and proliferation. The halogenated quinolinone can bind to the ATP-binding pocket of the kinase, preventing its function.

G cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates KinaseDomain Kinase Domain ADP ADP KinaseDomain->ADP P_Substrate Phosphorylated Substrate KinaseDomain->P_Substrate Phosphorylates ATP ATP ATP->KinaseDomain Binds Substrate Substrate Protein Substrate->KinaseDomain Signaling Downstream Signaling P_Substrate->Signaling Proliferation Cell Proliferation Signaling->Proliferation HQ Halogenated Quinolinone HQ->KinaseDomain Inhibits ATP binding

Caption: Simplified diagram of kinase inhibition by a halogenated quinolinone.

Experimental Protocols

To facilitate further research, detailed protocols for a representative synthesis and a standard cytotoxicity assay are provided below.

Protocol 1: Synthesis of a Halogenated 2,3-dihydroquinolin-4(1H)-one

This protocol is a generalized procedure based on the intramolecular cyclization of an N-aryl-β-amino acid derivative, which can be adapted for various halogenated precursors.

Materials:

  • Halogenated 2-aminobenzoic acid

  • Thionyl chloride

  • Appropriate alkene

  • Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of the halogenated 2-aminobenzoic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Acylation: Cool the reaction mixture to 0 °C and add the alkene, followed by the portion-wise addition of the Lewis acid catalyst.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterization: Characterize the final product by NMR, Mass Spectrometry, and melting point analysis.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Halogenated quinolinone compounds dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinolinone compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

The halogenation of the 2,3-dihydroquinolin-4(1H)-one scaffold is a versatile and effective strategy for modulating its physicochemical and biological properties. This compound serves as a valuable building block, but its analogs with other halogens (F, Br) or different substitution patterns offer a rich chemical space for exploration. The choice of halogen and its position can dramatically influence anticancer activity, likely through a combination of effects on lipophilicity, target binding, and metabolic stability. This guide provides a framework for the rational design and evaluation of novel halogenated quinolinones as potential therapeutic agents. Future work should focus on systematic studies comparing a full series of halogenated analogs under identical conditions to further elucidate the nuanced structure-activity relationships that govern their biological effects.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinolinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinolinone derivatives, a class of compounds renowned for its therapeutic versatility. The quinolinone scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and clinically approved drugs.[1][2] Its rigid structure and capacity for diverse substitutions make it an exceptional starting point for designing potent and selective modulators of various biological targets. We will dissect the critical structural features of the quinolinone core, compare the performance of derivatives against key therapeutic targets, and provide validated experimental protocols for their synthesis and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of the quinolinone scaffold.

The Quinolinone Core: A Privileged Scaffold for Therapeutic Design

The quinolinone ring system, a fusion of a benzene and a pyridinone ring, serves as a versatile template in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, immunosuppressive, anti-inflammatory, and antimicrobial effects.[2][3][4][5][6] The power of this scaffold lies in the strategic placement of various functional groups at specific positions around the core, which directly influences the compound's interaction with its biological target, as well as its pharmacokinetic properties. Understanding these relationships is paramount for rational drug design.

The diagram below illustrates the foundational 2-quinolinone structure and highlights the key positions (N1, C3, C4, C6, C7, and C8) that are frequently modified in SAR studies to tune biological activity.

Caption: The core 2-quinolinone scaffold with key positions for chemical modification.

Comparative SAR Analysis: From Anticancer to Immunomodulatory Activity

The functionalization of the quinolinone scaffold has led to the discovery of potent inhibitors for a variety of protein targets. The most extensively studied area is oncology, where quinolinone derivatives have emerged as powerful kinase inhibitors.[7]

Anticancer Activity: Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[7] Quinolinone derivatives have been successfully developed to target several key kinases, including VEGFR-2, EGFR, and CDKs.[8][9][10]

  • Position 4 (C4): This is arguably the most critical position for kinase inhibition. The introduction of a 4-anilino (phenylamino) group is a common and highly effective strategy.[11][12] Further modifications to the amino side chain, such as varying the length of an alkylamino moiety, can significantly impact antiproliferative potency, with a two-carbon linker often being optimal.[13]

  • Position 7 (C7): The incorporation of large, bulky alkoxy substituents, such as a benzyloxy group, at this position has been shown to be a beneficial pharmacophore for antiproliferative activity.[13] This suggests the C7 position may interact with a hydrophobic pocket in the target kinase.

  • Position 3 (C3): The presence of a substituent at the C3 position is a critical determinant of both potency and selectivity.[11] For example, in the development of α2C-adrenoceptor antagonists, a substituent at C3 was found to be an absolute requirement for activity.[11]

  • Position 6 (C6) and Position 8 (C8): Substitutions at these positions, often with halogens or other small groups, can modulate the electronic properties and lipophilicity of the molecule, thereby influencing binding affinity and pharmacokinetic profiles.[8][14]

Immunosuppressive Activity

Beyond oncology, quinolinone derivatives have been identified as potent immunomodulators. A series of novel quinolinone derivatives were found to suppress the release of interleukin-2 (IL-2) from activated Jurkat T cells.[3] The optimization of three side chains around the quinolinone skeleton led to a compound with an IC50 value of 80 nM, which acts by suppressing NF-κB and NFAT promoter activities without cytotoxic effects.[3] This highlights the scaffold's potential for developing treatments for T cell-mediated immune disorders.[5]

SAR Data Summary

The following table compares various quinolinone derivatives, highlighting the impact of specific substitutions on their biological activity.

Compound Class/ExampleKey SubstitutionsTarget/AssayPotency (IC50)Key SAR InsightReference
4-Anilinoquinoline C4: N-(2-(dimethylamino)ethyl); C7: 4-fluorobenzyloxyHuman Tumor Cell Lines< 1.0 µMBulky C7 alkoxy group and C4 amino side chain are crucial for antiproliferative activity.[13]
Quinolinone-Carboxamide Varied carboxamide side chainsIL-2 Release (Jurkat T cells)80 ± 10 nMOptimization of side chains around the core is key to potent immunosuppressive activity.[3]
Quinazolinone Derivative C2: Unsubstituted; C6: IodineCDK9 Inhibition0.639 µMSub-micromolar activity achieved with specific halogen substitution patterns.[8]
4-Aminoquinoline C3: Methanol; C4: 4-(3,4-dimethylpiperazin-1-yl)phenylaminoα2C-Adrenoceptor Antagonist8.5 nMA substituent at the C3-position is an absolute requirement for high potency.[11]
Quinolin-4(1H)-one Urea moiety linked to quinoline scaffoldVEGFR-2 Kinase InhibitionPotent InhibitionThe combination of a quinoline scaffold and a urea moiety is effective for VEGFR-2 inhibition.[9]

Advanced Design Strategies: The Role of Bioisosteric Replacement

A key strategy in modern drug design is bioisosteric replacement, where one atom or group of atoms is exchanged for another with similar physical or chemical properties.[15] This technique is used to fine-tune a molecule's properties to enhance activity, improve selectivity, alter metabolic pathways, or reduce toxicity.[15][16]

  • Classical Bioisosteres: A common example is the replacement of a hydrogen atom with a fluorine atom.[15] Fluorine is similar in size but is highly electronegative and the C-F bond is very strong. Placing a fluorine atom at a site of metabolic oxidation can block this pathway, thereby increasing the drug's half-life without significantly altering its shape.[16]

  • Non-Classical Bioisosteres: This involves more significant structural changes, such as replacing a phenyl ring with a different aromatic system like thiophene or pyridine.[15] This can improve efficacy, alter the binding mode, or introduce new interaction points with the target protein.

In the context of quinolinone derivatives, a medicinal chemist might replace a metabolically labile methoxy group (-OCH3) with a more stable trifluoromethyl group (-CF3) or replace a phenyl ring with a pyridyl ring to introduce a hydrogen bond acceptor and improve solubility. Such rational modifications, guided by SAR data, are central to the lead optimization process.

Experimental Protocols: A Framework for Discovery and Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for the synthesis and evaluation of quinolinone derivatives, grounded in established laboratory practices.

Protocol: Synthesis of a Representative 4-Anilino-7-Benzyloxy-Quinoline Derivative

Causality: This multi-step synthesis builds the quinoline core via a Conrad-Limpach reaction, followed by chlorination and nucleophilic aromatic substitution to install the key pharmacophoric groups. Each step is designed for high yield and purity.

  • Step 1: Conrad-Limpach Cyclization.

    • React 3-benzyloxyaniline with ethyl acetoacetate at room temperature for 4 hours to form the enamine intermediate.

    • Rationale: This reaction forms the initial C-N bond that is a precursor to the pyridine ring of the quinolinone.

    • Add the intermediate dropwise to heated Dowtherm A (250 °C) and maintain for 15 minutes to effect cyclization.

    • Rationale: High temperature is required to drive the intramolecular cyclization and dehydration to form the quinolinone ring.

    • Cool and triturate with hexane to precipitate the 7-benzyloxy-4-methylquinolin-2(1H)-one product.

  • Step 2: Chlorination at C4.

    • Reflux the product from Step 1 in excess phosphoryl chloride (POCl3) for 3 hours.

    • Rationale: POCl3 is a powerful chlorinating agent that converts the 4-hydroxy (keto) group into a 4-chloro substituent, which is an excellent leaving group for the subsequent step.

    • Carefully quench the reaction mixture by pouring it onto crushed ice. Basify with aqueous ammonia to precipitate the 2,4-dichloro-7-benzyloxyquinoline product.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr).

    • Dissolve the chlorinated intermediate in 2-propanol and add N,N-dimethylethylenediamine.

    • Reflux the mixture for 6 hours.

    • Rationale: The amine nucleophile displaces the chloride at the more reactive C4 position to form the final 4-aminoquinoline derivative. The C2-chloro position is less reactive.

    • Cool the reaction, add water, and collect the precipitated product by filtration. Purify by column chromatography (silica gel, DCM/MeOH gradient).

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

Causality: This biochemical assay directly measures the ability of a test compound to inhibit the enzymatic activity of a target kinase by quantifying the amount of phosphorylated substrate produced.

  • Assay Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Prepare a serial dilution of the test quinolinone derivative in DMSO (e.g., from 10 mM down to 1 nM).

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of diluted compound, 20 µL of a solution containing the VEGFR-2 enzyme and a biotinylated peptide substrate.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.

    • Initiate the reaction by adding 25 µL of a solution containing ATP (at its Km concentration). Incubate for 60 minutes at 30 °C.

    • Rationale: ATP is the phosphate donor for the kinase. Using ATP at its Km concentration ensures the assay is sensitive to competitive inhibitors.

  • Detection:

    • Stop the reaction by adding 50 µL of EDTA solution.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes.

    • Rationale: The biotinylated substrate binds to the streptavidin-coated plate.

    • Wash the plate, then add a europium-labeled anti-phosphotyrosine antibody. Incubate for 1 hour.

    • Rationale: The antibody specifically binds only to the phosphorylated peptide substrate.

    • Wash the plate again and add enhancement solution. Read the time-resolved fluorescence (TRF).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

Protocol: Cell-Based Antiproliferative MTT Assay

Causality: This cell-based assay assesses the cytotoxic or cytostatic effect of a compound by measuring the metabolic activity of living cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Cell Seeding: Seed human cancer cells (e.g., HUVEC for anti-angiogenic compounds) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinolinone derivatives (prepared in culture medium) for 72 hours. Include a vehicle (DMSO) control.

    • Rationale: A 72-hour incubation period is typically sufficient to observe effects on cell proliferation across multiple cell cycles.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Rationale: Only metabolically active cells can reduce the MTT.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the results and determine the GI50 (concentration for 50% growth inhibition) value.

Integrated Drug Discovery Workflow

The development of a quinolinone-based therapeutic is a multi-stage process that integrates synthesis, biological evaluation, and optimization. The following workflow diagram illustrates the logical progression from an initial concept to a preclinical candidate.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Hit_ID Hit Identification (HTS or Design) SAR_Exp SAR Exploration (Synthesis of Analogs) Hit_ID->SAR_Exp Initial Hits In_Vitro In Vitro Profiling (Kinase & Cell Assays) SAR_Exp->In_Vitro Test Compounds Lead_Opt Lead Optimization (Potency, Selectivity) In_Vitro->Lead_Opt Active Compounds ADME ADME/Tox Profiling (Metabolic Stability, Safety) Lead_Opt->ADME Optimized Leads ADME->In_Vitro Iterative Design In_Vivo In Vivo Efficacy (Xenograft Models) ADME->In_Vivo Lead Candidate Candidate Preclinical Candidate Selection In_Vivo->Candidate Proven Efficacy

References

A Researcher's Guide to the Spectroscopic Differentiation of Quinolinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For scientists engaged in medicinal chemistry and materials science, the quinolinone scaffold is a cornerstone of innovation, forming the basis of a wide array of pharmaceuticals and functional materials.[1][2] However, the synthetic accessibility of various structural isomers, each with distinct physicochemical and biological properties, presents a significant analytical challenge. The precise identification and characterization of these isomers are not merely academic exercises; they are critical for ensuring the efficacy, safety, and novelty of a developed compound.

This guide provides an in-depth comparison of how different quinolinone isomers can be distinguished using routine and advanced spectroscopic techniques. We will move beyond simple data reporting to explain the underlying principles that govern the spectral differences, offering field-proven insights into experimental design and data interpretation.

The Foundational Challenge: Tautomerism in Hydroxyquinolines

Before delving into comparisons of distinct positional isomers (e.g., 2-quinolinone vs. 4-quinolinone), it is crucial to address the tautomeric nature of hydroxy-substituted quinolines. For instance, 2-hydroxyquinoline is in a rapid equilibrium with its 2-quinolone (also known as carbostyril) tautomer.[3][4] This is not a case of two separate isomers but rather two forms of the same molecule that can interconvert.

The position of this equilibrium is highly sensitive to the molecule's environment. In the solid state, the keto (lactam) form is overwhelmingly favored due to its ability to form stable, hydrogen-bonded dimers.[4] In solution, the equilibrium is solvent-dependent; polar, protic solvents like water tend to favor the more polar keto form, while non-polar solvents can shift the equilibrium toward the enol (lactim) form.[4][5] This dynamic behavior is a critical factor to consider during spectroscopic analysis, as the observed spectrum may represent one dominant form or a mixture of both.

Caption: Keto-enol tautomerism in 2-hydroxyquinoline.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. It is a powerful first-pass technique for distinguishing quinolinone isomers because the position and number of absorption maxima (λmax) are highly dependent on the conjugation system, which is defined by the isomer's structure.

Causality of Spectral Differences

The key differentiator is the extent and nature of the π-conjugated system. The keto (lactam) forms, such as 2-quinolinone and 4-quinolinone, have a cross-conjugated system involving the benzene ring and the cyclic amide. In contrast, the enol (lactim) forms of hydroxyquinolines possess a more extended, fully aromatic naphthalene-like system.[4][6] This difference in conjugation leads to distinct electronic transitions and, therefore, different λmax values. For example, the lactam tautomer of 2-hydroxyquinoline absorbs at a longer wavelength than the lactim form.[6]

Furthermore, the position of the carbonyl group in positional isomers alters the electronic landscape. Electron-donating or withdrawing substituents will cause predictable bathochromic (red) or hypsochromic (blue) shifts, respectively, and the magnitude of these shifts will vary depending on the substituent's position relative to the chromophore.[7][8]

Comparative Data: UV-Vis Absorption Maxima
Isomer/DerivativeSolventλmax (nm)Reference
(E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-oneToluene325[1]
7-(Diethylamino)quinolone Chalcone (4a)Dichloromethane425[1]
7-(Diethylamino)quinolone Chalcone (5a)Dichloromethane435[1]
trans-Azobenzene-Quinoline DerivativesVarious335 - 405 (π → π*)[9]
2-Quinolone (Lactam form)-~31,349 cm⁻¹ (~319 nm)[6]
2-Hydroxyquinoline (Lactim form)-~29,112 cm⁻¹ (~343 nm)[6]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the quinolinone isomer in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM.[1]

    • From this stock, create a dilute working solution (typically in the micromolar range) that yields a maximum absorbance between 0.1 and 1.0. This ensures the measurement is within the linear range of the Beer-Lambert law.[1]

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent to serve as a blank (reference).

    • Fill a second cuvette with the sample solution.

    • Record the absorption spectrum over a relevant range, typically 200-450 nm.[4]

Fluorescence Spectroscopy

Fluorescence is a result of a molecule relaxing from an excited electronic state to its ground state by emitting a photon. The rigid, planar structure of many quinolinone derivatives makes them excellent fluorophores, but their emission properties are exquisitely sensitive to their isomeric form and environment.[1]

Causality of Spectral Differences

Structural rigidity is key to high fluorescence quantum yields. Isomers that are more planar and rigid are less likely to lose energy through non-radiative pathways (like vibrations or rotations), leading to stronger emission. The presence and position of electron-donating groups (e.g., -OH, -NH2) often enhance fluorescence.

Crucially, the keto (lactam) and enol (lactim) tautomers can have dramatically different emission profiles. For 2-hydroxyquinoline, absorption and emission are observed from both the lactam and lactim forms, indicating that proton transfer dynamics play a role in the excited state.[6] The emission wavelength (λem) and quantum yield (Φ) are therefore powerful indicators of which tautomeric form is present and how the structure influences the excited-state energy levels.

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare a very dilute solution of the quinolinone isomer in a spectroscopic grade solvent. The concentration must be low enough to ensure the absorbance at the excitation wavelength is less than 0.1.[1] This is a critical step to avoid the "inner filter effect," where emitted light is reabsorbed by other sample molecules, leading to inaccurate measurements.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • Determine the optimal excitation wavelength (λex) by first running an absorption (UV-Vis) spectrum and selecting the λmax.

    • Acquire the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

  • Quantum Yield Calculation (Relative Method):

    • The quantum yield (Φ) is a measure of fluorescence efficiency. It can be determined by comparing the sample's fluorescence to a well-characterized standard (e.g., quinine sulfate).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the equation: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (η²_sample / η²_std), where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the unambiguous structural elucidation of isomers. By mapping the chemical environment of ¹H and ¹³C nuclei, NMR provides a detailed fingerprint of the molecular structure, connectivity, and even stereochemistry.

Causality of Spectral Differences

The chemical shift (δ) of a nucleus is determined by the local electron density. The position of the electron-withdrawing carbonyl group (C=O) is the single most influential factor in the NMR spectra of quinolinone isomers.

  • ¹H NMR: Protons adjacent (alpha) to the carbonyl group are significantly deshielded and appear downfield (at a higher ppm). For example, the proton at the C3 position of 2-quinolinone will have a very different chemical shift than the C3 proton in 4-quinolinone. Protons on the carbocyclic (benzene) ring are also affected, with their shifts depending on their proximity to the heterocyclic ring and its substituents.[7]

  • ¹³C NMR: The carbonyl carbon itself provides a diagnostic signal, typically appearing far downfield (>160 ppm). The chemical shifts of the other carbons in the ring are also highly dependent on their position relative to the carbonyl group and any other substituents.[10][11]

  • Substituent Effects: Electron-donating groups (EDGs) like -OH or -OCH₃ will shield nearby nuclei, shifting their signals upfield (lower ppm). Conversely, electron-withdrawing groups (EWGs) like -NO₂ will deshield nuclei, shifting them downfield.[7]

  • Concentration Effects: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking.[7][12] As concentration increases, molecules form aggregates, which alters the magnetic environment of the protons and causes their signals to shift. This is an important consideration when comparing spectra.

Comparative Data: ¹H and ¹³C NMR Chemical Shifts (Predicted for representative isomers in DMSO-d₆)
IsomerAtomPredicted ¹H Shift (δ) ppmPredicted ¹³C Shift (δ) ppm
2-Quinolone H-3~6.5-
H-4~7.8-
C-2-~162
C-3-~122
C-4-~140
4-Quinolone H-2~7.9-
H-3~6.1-
C-2-~140
C-3-~110
C-4-~177
(Note: These are illustrative predicted values. Experimental values should be obtained for confirmation.[11])
Experimental Protocol: NMR Spectroscopy

The following workflow illustrates the logical progression from simple 1D experiments to more complex 2D experiments used to resolve complex structures.

NMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Spectral Analysis cluster_result Step 4: Structure Elucidation Prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) H1 Acquire 1D ¹H Spectrum (Initial structural overview) Prep->H1 Lock & Shim C13 Acquire 1D ¹³C Spectrum (Carbon backbone information) H1->C13 COSY Acquire 2D COSY (¹H-¹H correlations) C13->COSY If overlap exists HSQC Acquire 2D HSQC (Direct ¹H-¹³C correlations) COSY->HSQC For C assignment HMBC Acquire 2D HMBC (Long-range ¹H-¹³C correlations) HSQC->HMBC For connectivity Analysis Assign signals and determine connectivity HMBC->Analysis Result Confirm Isomeric Structure Analysis->Result

Caption: Standard workflow for NMR-based isomer elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the purified quinolinone in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4][11] The choice of solvent is critical as it can influence tautomeric equilibrium and chemical shifts.

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum to get an initial overview of the structure.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires more scans due to the low natural abundance of ¹³C.[11]

  • 2D NMR (if necessary): For complex or overlapping spectra, 2D experiments are invaluable:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to, resolving proton overlap by spreading signals into the wider carbon dimension.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular skeleton.[7]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While isomers have the same molecular formula and therefore the same molecular weight, they can often be distinguished by their fragmentation patterns, particularly under electron ionization (EI).

Causality of Spectral Differences

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The stability of the resulting fragment ions determines the fragmentation pathway. Different isomers, having different bond arrangements and stabilities, will break apart in different ways, leading to a unique "fingerprint" in the mass spectrum. For example, the position of a substituent can direct the fragmentation pathway, leading to characteristic neutral losses or fragment ions that are diagnostic for that specific isomer.

Comparative Data: Mass Spectrometry Fragmentation
IsomerMolecular Ion [M]⁺ (m/z)Key Fragmentation Peaks (m/z)Reference
Quinoline129102, 76, 51[13][14]
2-Phenyl-2,3-dihydroquinolin-4(1H)-one223222, 146, 119[15]
Quinoline Carbaldehyde Isomers157Varies with isomer (e.g., loss of -CHO, -CO)[16]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample can be introduced directly via a solid probe or, more commonly, through a gas chromatograph (GC-MS) if the compound is volatile and thermally stable.

  • Ionization: An electron energy of 70 eV is standard for ionization, as it provides reproducible fragmentation patterns that are comparable across different instruments and libraries.[16]

  • Data Acquisition: The mass analyzer separates the ions based on their m/z ratio, and the detector records their relative abundance, generating the mass spectrum.

  • Analysis: The molecular ion peak confirms the molecular weight. The fragmentation pattern is then compared against libraries or analyzed based on known chemical fragmentation principles to deduce the isomeric structure.

Conclusion

The differentiation of quinolinone isomers is a multifaceted analytical challenge that requires a synergistic approach. While a single technique can provide strong clues, definitive identification relies on the convergence of evidence from multiple spectroscopic methods. UV-Vis and Fluorescence spectroscopy offer rapid insights into the electronic properties and conjugation of the system, making them excellent for initial screening and for studying tautomeric forms. Mass spectrometry provides crucial molecular weight information and can distinguish isomers through unique fragmentation patterns. Ultimately, NMR spectroscopy, with its array of 1D and 2D experiments, stands as the gold standard for providing unambiguous, detailed structural elucidation. By understanding the principles behind how each technique interacts with the subtle structural variations between isomers, researchers can confidently characterize their molecules and advance their work in drug discovery and materials science.

References

Comparative Efficacy Analysis: 5-Chloro-2,3-dihydroquinolin-4(1H)-one versus Chloroquine in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel antimalarial agents to combat the ever-evolving resistance of Plasmodium parasites, the exploration of new chemical scaffolds is paramount. Chloroquine, a cornerstone of antimalarial therapy for decades, has seen its efficacy significantly diminished due to widespread resistance, necessitating the discovery of new and effective alternatives. This guide provides a comparative framework for evaluating the potential antimalarial efficacy of a novel synthetic compound, 5-Chloro-2,3-dihydroquinolin-4(1H)-one, against the established benchmark, chloroquine. While direct comparative experimental data for this compound is not yet prevalent in published literature, this document outlines the essential experimental workflows and data interpretation required for a rigorous head-to-head comparison. The methodologies described herein are designed to establish a comprehensive profile of the compound's activity, selectivity, and potential mechanism of action, thereby guiding future drug development efforts.

Understanding the Chemical Contenders

Chloroquine: A 4-aminoquinoline derivative, chloroquine has been a primary therapeutic for malaria since the 1940s. Its mechanism of action in sensitive Plasmodium falciparum strains involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This interference leads to the accumulation of toxic free heme, which ultimately induces parasite death.

This compound: This compound belongs to the quinolinone family, a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The introduction of a chlorine atom at the 5-position can significantly modulate the electronic and lipophilic properties of the molecule, potentially influencing its biological targets and efficacy. The dihydroquinolin-4(1H)-one core provides a rigid scaffold that can be further functionalized to optimize activity and pharmacokinetic properties.

Experimental Workflow for Comparative Efficacy

A robust comparison of a novel compound against a standard like chloroquine necessitates a multi-faceted experimental approach. The following workflow outlines the critical assays required to ascertain the antimalarial potential of this compound.

G cluster_0 In Vitro Analysis cluster_1 Mechanistic Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B In Vitro Antiplasmodial Assay (P. falciparum strains) A->B D Selectivity Index (SI) Calculation B->D C Cytotoxicity Assay (e.g., HeLa or HepG2 cells) C->D E Hemozoin Inhibition Assay D->E F Target-Based Screening (if applicable) D->F G Mouse Model of Malaria (e.g., P. berghei) E->G F->G H Pharmacokinetic (PK) & Toxicological Studies G->H G cluster_0 Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization Chloroquine Chloroquine Test_Compound This compound Chloroquine->Heme Inhibits Biocrystallization Test_Compound->Heme Hypothesized Inhibition

A Comparative Guide to the Cytotoxicity of Quinoline and Quinazolinone Scaffolds in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Quinoline and Quinazolinone Scaffolds in Oncology

The quinoline and quinazolinone ring systems represent two of the most enduring and versatile scaffolds in medicinal chemistry, particularly in the pursuit of novel anticancer agents. Their rigid, bicyclic structures provide an excellent framework for the strategic placement of various functional groups, enabling the fine-tuning of pharmacological properties and the targeting of diverse molecular pathways implicated in cancer. This guide provides a comparative analysis of the cytotoxic profiles of these two scaffolds, supported by experimental data and methodological insights, to aid researchers in the rational design and development of next-generation cancer therapeutics.

The quinoline scaffold is a nitrogen-containing heterocyclic aromatic compound that forms the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] In oncology, quinoline derivatives have demonstrated efficacy through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and modulation of key signaling kinases.[3][4]

Similarly, the quinazolinone scaffold, characterized by a fused pyrimidine and benzene ring system with a ketone group, is a prominent feature in many clinically approved and investigational anticancer drugs.[5] These compounds are known to target a range of cellular processes, such as cell cycle regulation, apoptosis, and angiogenesis, often through the inhibition of critical enzymes like kinases and tubulin polymerization.[5][6][7]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of quinoline and quinazolinone derivatives has been extensively evaluated against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit a biological process by 50%, is a key metric for comparing their potency.

ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2 (Liver)3.3 µg/mL[8]
BAPPNHCT-116 (Colon)23 µg/mL[8]
BAPPNMCF-7 (Breast)3.1 µg/mL[8]
BAPPNA549 (Lung)9.96 µg/mL[8]
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneMCF-7 (Breast)Not specified, but showed maximum inhibitory activity[9]
6-Nitro-2-p-tolylquinolin-4(1H)-oneK-562 (Leukemia)Not specified, but more active than other tested compounds[9]
Quinazolinone Quinazolinone-1,3,4-oxadiazole-benzimidazole hybrid (8d)MCF-7 (Breast)2.65[10]
Quinazolinone-1,3,4-oxadiazole hybrid (10i)A549 (Lung)11.71[10]
Quinazolinone-1,3,4-oxadiazole hybrid (10i)MCF-7 (Breast)11.90[10]
3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneMCF-7 (Breast)Data not quantified, but showed selective inhibition[11][12]
4-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethlpyrimidin-2-yl)benzensulphonamideNCI, MCF-7, HEK-293Micromolar range[11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and the specific derivatives tested.

Mechanistic Insights: Diverse Pathways to Cell Death

Both quinoline and quinazolinone scaffolds exert their cytotoxic effects through a multitude of signaling pathways, often leading to apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor growth and metastasis.

Quinoline Derivatives: Key Molecular Targets

Quinoline-based compounds have been shown to interfere with several critical cellular processes:

  • DNA Damage and Repair: Many quinoline derivatives function as DNA intercalating agents, disrupting DNA replication and transcription, which ultimately triggers apoptotic pathways.[3] They are also known to inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication.[4]

  • Kinase Inhibition: Quinolines can target a variety of protein kinases that are crucial for cancer cell survival and proliferation.[3] These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular signaling kinases such as PI3K/Akt and MAPKs.[13][14]

  • Induction of Apoptosis: By generating reactive oxygen species (ROS) and disrupting mitochondrial function, certain quinoline derivatives can initiate the intrinsic apoptotic pathway.[4][15]

Quinazolinone Derivatives: A Multifaceted Approach

Quinazolinone scaffolds exhibit a broad range of anticancer mechanisms:

  • Kinase Inhibition: Similar to quinolines, quinazolinones are potent inhibitors of various kinases, including EGFR, VEGFR, and PI3K, which are often dysregulated in cancer.[16][17] Several FDA-approved drugs with a quinazoline core, such as gefitinib, target these kinases.[6]

  • Tubulin Polymerization Inhibition: Some quinazolinone derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7]

  • Apoptosis Induction: Quinazolinone derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[5] They can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, and can also activate death receptor-mediated signaling.[5][12]

Experimental Protocols: Assessing Cytotoxicity in the Laboratory

The evaluation of the cytotoxic activity of novel compounds is a cornerstone of anticancer drug discovery. The following are standardized protocols for two widely used colorimetric assays: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondria.[18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of living cells.[20]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., quinoline or quinazolinone derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18][21]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow

SRB (Sulforhodamine B) Assay

This assay determines cell density based on the measurement of cellular protein content.[22][23]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[24] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.[22]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[25]

  • Washing: Wash the plates several times with water to remove the TCA and excess medium.[25]

  • SRB Staining: Add SRB solution (0.04% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[22][25]

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.[25]

  • Dye Solubilization: Air-dry the plates and then add a solubilization buffer (e.g., 10 mM Tris base) to dissolve the protein-bound dye.[25]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[25]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

SRB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Fixation & Staining cluster_2 Measurement & Analysis A Seed Cells B Compound Incubation A->B C Fix with TCA B->C D Stain with SRB C->D E Wash & Solubilize D->E F Read Absorbance E->F G Determine IC50 F->G

SRB Assay Workflow

Structure-Activity Relationship (SAR): The Key to Potency

The cytotoxic activity of both quinoline and quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.

For quinolines , the introduction of electron-withdrawing groups, such as halogens or nitro groups, often enhances cytotoxic potency.[26] Furthermore, the substitution pattern on the quinoline ring can significantly influence the compound's ability to interact with its molecular target.[26]

In the case of quinazolinones , modifications at the C2 and C3 positions have been extensively explored to improve anticancer activity.[27][28] The presence of a halogen atom at the C6 or C8 position can also contribute to increased cytotoxicity.[28] Lipophilic substituents have been shown to enhance the activity of some quinazolinone derivatives, likely by improving cell membrane permeability.[10]

Conclusion and Future Directions

Both quinoline and quinazolinone scaffolds continue to be highly valuable starting points for the development of novel anticancer agents. Their synthetic tractability and the ability to modulate their cytotoxic profiles through structural modifications make them attractive candidates for further investigation. Future research should focus on the design of hybrid molecules that combine the pharmacophoric features of both scaffolds, potentially leading to compounds with enhanced potency and novel mechanisms of action. A deeper understanding of their structure-activity relationships will be crucial for the rational design of next-generation therapeutics that can overcome the challenges of drug resistance and improve patient outcomes in the fight against cancer.

References

A Comparative Guide to the Synthesis and Spectral Validation of 5-Chloro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The controlled synthesis and rigorous characterization of its derivatives are paramount for advancing drug discovery programs. This guide provides an in-depth comparison of two distinct synthetic strategies for preparing 5-Chloro-2,3-dihydroquinolin-4(1H)-one: a classical intramolecular Friedel-Crafts acylation and a modern domino Michael/SNAr approach. We present detailed, self-validating experimental protocols and offer a comprehensive guide to the structural confirmation and purity assessment of the target compound using a suite of spectral analyses, including ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry.

Introduction: The Significance of the Quinolone Scaffold

Quinolone derivatives are a cornerstone in pharmacology, renowned for their broad-spectrum antibacterial activity achieved by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][2] Beyond their antimicrobial applications, functionalized quinolones exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] this compound is a key synthetic intermediate, providing a versatile platform for further functionalization at the N-1 position or the aromatic ring, enabling the generation of diverse chemical libraries for drug screening.

The integrity of any drug discovery cascade hinges on the unambiguous structural confirmation of its foundational intermediates. This guide is designed to equip researchers with the knowledge to not only synthesize this compound efficiently but also to validate its structure with unassailable certainty through modern spectral techniques.

Comparative Synthetic Strategies

The synthesis of the quinolinone core can be approached through various classical and modern methods.[4][5] We will compare a traditional acid-catalyzed cyclization with a more contemporary domino reaction, highlighting the distinct advantages and mechanistic underpinnings of each.

Method A: Classical Approach - Intramolecular Friedel-Crafts Acylation

This method represents a robust and well-established route involving the cyclization of an N-aryl-β-alanine precursor. The key step is an intramolecular electrophilic aromatic substitution, driven by a strong acid catalyst, typically polyphosphoric acid (PPA) or Eaton's reagent, which acts as both the catalyst and solvent.

Mechanism Rationale: The synthesis begins with the formation of 3-(2,4-dichlorophenylamino)propanoic acid from 2,4-dichloroaniline and acrylic acid via an aza-Michael addition. The subsequent cyclization in PPA involves protonation of the carboxylic acid, which then acts as an acylating agent. The electron-rich aromatic ring attacks the activated carbonyl group, and subsequent rearomatization and deprotonation yield the desired dihydroquinolinone. The regioselectivity is controlled by the directing effects of the amine and the existing chloro-substituent.

Method B: Modern Approach - Domino Michael-SNAr Reaction

Domino reactions, which involve multiple bond-forming events in a single operation without isolating intermediates, are a hallmark of green and efficient chemistry.[6] This approach utilizes a base-catalyzed domino sequence initiated by a Michael addition, followed by an intramolecular nucleophilic aromatic substitution (SNAr).

Mechanism Rationale: This strategy employs a fluorinated nitro-aromatic precursor, such as tert-butyl 2-fluoro-5-nitrobenzoylacetate.[6] While this specific precursor would lead to a nitro-substituted quinolinone, the principle can be adapted. For our target molecule, a more suitable starting pair would be a β-ketoester and a suitably activated 2-chloro-aniline derivative under conditions that promote cyclization. A related domino approach involves the reaction of an aniline with an α,β-unsaturated ester followed by an intramolecular cyclization. This pathway often provides high atom economy and can be performed under milder conditions than strong acid catalysis.

Workflow for Comparative Synthesis

cluster_A Method A: Friedel-Crafts Acylation cluster_B Method B: Domino Reaction cluster_C Purification & Validation A_Start 2,4-Dichloroaniline + Acrylic Acid A_Inter 3-(2,4-dichlorophenylamino)propanoic acid A_Start->A_Inter Aza-Michael Addition A_Product This compound A_Inter->A_Product PPA, Heat (Cyclization) Purify Column Chromatography or Recrystallization A_Product->Purify B_Start 2-Chloroaniline Derivative + α,β-Unsaturated Carbonyl B_Product This compound B_Start->B_Product Base or Metal Catalyst (Domino Michael/Cyclization) B_Product->Purify Validate Spectral Analysis (NMR, IR, MS) Purify->Validate

Caption: Comparative workflow for the synthesis of this compound.

Synthesis Performance Comparison
ParameterMethod A: Friedel-Crafts AcylationMethod B: Domino Reaction
Reaction Conditions Harsh (High temp, strong acid)Generally milder (Base or metal catalyst, lower temp)
Starting Materials Readily available anilines and acrylatesMay require more specialized precursors
Atom Economy Good; water is the main byproductPotentially higher, fewer steps
Work-up Can be challenging (quenching strong acid)Often simpler, standard extraction
Typical Yields 50-75%60-90%[6]
Scope & Limitations Sensitive functional groups may not be toleratedSubstrate scope can be catalyst/reagent dependent

Experimental Protocols

Protocol for Method A: Friedel-Crafts Acylation
  • Step 1: Synthesis of 3-(2,4-dichlorophenylamino)propanoic acid.

    • In a round-bottom flask, dissolve 2,4-dichloroaniline (1.0 eq) in glacial acetic acid.

    • Add acrylic acid (1.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate.

  • Step 2: Intramolecular Cyclization.

    • Add the dried 3-(2,4-dichlorophenylamino)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10x by weight) in a flask equipped with a mechanical stirrer.

    • Heat the mixture to 120-140°C for 2-3 hours. The mixture will become thick.

    • Cool the reaction to ~80°C and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH 7-8.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford pure this compound.

The Core Directive: Validation by Spectral Analysis

Unambiguous characterization is non-negotiable. The combination of NMR, IR, and Mass Spectrometry provides a detailed structural fingerprint of the synthesized molecule, confirming its identity and purity.

Workflow for Spectral Validation

cluster_Techniques Spectroscopic Interrogation cluster_Data Data Analysis Product Synthesized Crude Product NMR ¹H & ¹³C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_Data Chemical Shifts (δ) Multiplicity (J) Integration NMR->NMR_Data IR_Data Functional Group Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) Isotope Pattern MS->MS_Data Conclusion Structure Confirmed & Purity Assessed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the comprehensive spectral validation of the target compound.

Predicted Spectral Data for this compound
TechniqueFeatureExpected Value / ObservationRationale
¹H NMR Aromatic Protonsδ 6.8-7.8 ppm (3H, m)Three protons on the substituted benzene ring will appear as complex multiplets due to their respective couplings.
N-H Protonδ ~8.0-9.0 ppm (1H, br s)Amide proton, typically broad and downfield. Exchangeable with D₂O.
-CH₂-C=Oδ ~2.8 ppm (2H, t)Methylene group adjacent to the carbonyl, deshielded. Appears as a triplet due to coupling with the adjacent CH₂.
-CH₂-NH-δ ~3.6 ppm (2H, t)Methylene group adjacent to the nitrogen, deshielded. Appears as a triplet due to coupling with the adjacent CH₂.
¹³C NMR Carbonyl Carbon (C=O)δ ~195 ppmCharacteristic chemical shift for a ketone carbonyl.
Aromatic Carbonsδ 115-150 ppmMultiple signals corresponding to the 6 carbons of the benzene ring.
Aliphatic Carbonsδ ~30 and ~40 ppmTwo distinct signals for the two methylene carbons in the heterocyclic ring.
IR Spectroscopy N-H Stretch3300-3400 cm⁻¹ (sharp)Characteristic absorption for a secondary amine/amide N-H bond.
C=O Stretch1680-1700 cm⁻¹ (strong)Strong, sharp absorption typical for a conjugated ketone.
Aromatic C=C Stretch1580-1620 cm⁻¹Absorptions characteristic of the aromatic ring.
C-Cl Stretch700-800 cm⁻¹Absorption in the fingerprint region corresponding to the C-Cl bond.
Mass Spectrometry Molecular Ion [M]⁺m/z = 181For the ³⁵Cl isotope.
Isotope Peak [M+2]⁺m/z = 183Due to the natural abundance of the ³⁷Cl isotope. The intensity ratio of [M]⁺ to [M+2]⁺ should be approximately 3:1.[7]
Interpreting the Data: A Self-Validating System
  • ¹H NMR: The presence of two distinct triplets in the aliphatic region (2.5-4.0 ppm), each integrating to 2H, is strong evidence for the 2,3-dihydro structure. The aromatic region's complexity and integration (3H) confirms the substitution pattern. The absence of signals from starting materials confirms reaction completion.

  • ¹³C NMR: The downfield signal near 195 ppm is a definitive marker for the ketone carbonyl. Counting the total number of signals (expecting 8 distinct signals for the 8 unique carbons) confirms the molecular symmetry.

  • IR Spectroscopy: The simultaneous presence of a sharp N-H peak around 3350 cm⁻¹ and a strong C=O peak around 1690 cm⁻¹ confirms the core dihydroquinolinone structure.[8]

  • Mass Spectrometry: Observing the molecular ion at m/z 181 along with its characteristic 3:1 isotopic partner at m/z 183 provides unequivocal confirmation of the molecular formula C₉H₈ClNO.

Conclusion

Both the classical Friedel-Crafts acylation and modern domino strategies represent viable pathways for the synthesis of this compound. While the classical approach is dependable and utilizes simple reagents, it requires harsh conditions. Modern domino reactions offer a milder, more efficient alternative, aligning with the principles of green chemistry.

Regardless of the synthetic route chosen, the validation of the final product's identity and purity is of utmost importance. The orthogonal application of NMR, IR, and Mass Spectrometry, as detailed in this guide, creates a robust, self-validating workflow. By comparing the acquired experimental data against the predicted spectral characteristics, researchers can confidently confirm the synthesis of this compound, ensuring the quality of this critical intermediate for subsequent stages of drug discovery and development.

References

The Quinolinone Scaffold: Translating In Vitro Promise to In Vivo Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Quinolinone-Based Anticancer Agents

For researchers, scientists, and drug development professionals, the journey of an anticancer agent from a laboratory benchtop to a potential clinical candidate is fraught with challenges. A recurring critical question is how well the promising potency observed in controlled in vitro environments translates to efficacy within a complex biological system (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo efficacy of quinolinone-based anticancer agents, a class of heterocyclic compounds that have garnered significant attention for their diverse mechanisms of action and potent cytotoxic effects.[1][2][3] We will delve into the experimental data, explore the underlying biological principles, and provide detailed protocols to empower researchers in their evaluation of this promising therapeutic scaffold.

The Allure of the Quinolinone Core

The quinolinone (or quinoline) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[4][5] Its rigid, planar structure allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties. Quinolinone derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including DNA intercalation, inhibition of key cellular enzymes like tyrosine kinases and PARP, and disruption of critical signaling pathways.[1][2][6] This multi-targeted potential makes them attractive candidates for overcoming the complexities of cancer biology and the emergence of drug resistance.

In Vitro Efficacy: The Initial Litmus Test

The initial screening of potential anticancer agents invariably begins with in vitro assays to determine their cytotoxic and antiproliferative effects on various cancer cell lines. These assays provide a rapid and cost-effective means to assess the intrinsic potency of a compound.

Common In Vitro Assays for Quinolinone Agents
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests cytotoxicity.[1]

  • Apoptosis Assays: These assays, often utilizing techniques like flow cytometry with Annexin V/Propidium Iodide staining, determine if the compound induces programmed cell death (apoptosis), a desirable trait for an anticancer agent.[7][8]

  • Cell Cycle Analysis: Flow cytometry can also be employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[7][8] Many quinolinone derivatives have been shown to cause cell cycle arrest at specific checkpoints, thereby inhibiting proliferation.[1][5][7]

  • Kinase Inhibition Assays: For quinolinone derivatives designed as kinase inhibitors (e.g., targeting EGFR, PI3K/mTOR), biochemical assays are used to quantify their ability to inhibit the activity of the target enzyme, often reported as an IC50 value.[9][10][11]

Interpreting In Vitro Data: A Comparative Look

The efficacy of quinolinone derivatives in these assays is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Compound ClassTarget/MechanismCancer Cell Line(s)Reported In Vitro Efficacy (IC50)Reference
Quinoline-Chalcone Hybrids Tubulin Polymerization Inhibition, EGFR InhibitionMGC-803, HCT-116, MCF-71.38 - 5.34 µM[12]
4-Anilinoquinoline Derivatives PI3K/mTOR InhibitionMCF-70.72 µM (PI3K), 2.62 µM (mTOR)[9]
Quinazolinone-based PARP Inhibitors PARP-1 InhibitionMDA-MB-4362.57 µM[13]
Sulfonylated Indeno[1,2-c]quinolines EGFR Tyrosine Kinase InhibitionA431, A5490.6 - 10.2 nM[11]
Quinoline-based Pim-1 Kinase Inhibitors Pim-1 Kinase InhibitionPC-3GI50: 1.29 - 2.81 µM[6]

Note: IC50 and GI50 values are highly dependent on the specific cell line and assay conditions. Direct comparison between different studies should be made with caution.

The Crucial Transition: In Vivo Validation

While in vitro data is essential for initial screening, it does not always predict in vivo efficacy. The complex physiological environment, including drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment, can significantly impact a drug's performance. Therefore, in vivo studies, typically in animal models, are a critical step in the drug development process.

Common In Vivo Models for Anticancer Drug Testing
  • Xenograft Models: These models involve the transplantation of human cancer cells or tissues into immunocompromised mice. They are widely used to assess the antitumor efficacy of novel compounds.[7][14]

  • Syngeneic Models: In these models, cancer cells from a specific mouse strain are implanted into mice of the same strain, which have a competent immune system. This allows for the study of the interplay between the drug, the tumor, and the host immune system.

Correlating In Vitro Promise with In Vivo Reality

The ultimate goal is to see a strong correlation between a compound's potent in vitro activity and its ability to inhibit tumor growth in vivo.

CompoundIn Vitro Efficacy (IC50)In Vivo ModelDosing & AdministrationIn Vivo OutcomeReference
Compound 91b1 Significant cytotoxicity against various cancer cell linesNude mice xenograft (unspecified cell line)Not specifiedSignificantly reduced tumor size[14]
Quinazoline-based PI3K inhibitor (Compound 136) Potent PI3K inhibitionXenograft modelsNot specifiedEffectively inhibited the PI3K pathway and tumor growth[7]
Naphthyridinone PARP1 inhibitor (Compound 34) Potent PARP1 inhibitionBRCA1 mutant MDA-MB-436 breast cancer xenograftOral administrationRemarkable antitumor efficacy as a single agent and in combination with chemotherapy[15]
Anilinoquinazoline derivative Antiproliferative activity on a wide panel of human tumor cell linesNot specifiedNot specifiedInhibited in vivo tumor growth[16]

Bridging the Gap: Why In Vitro and In Vivo Results Can Differ

Discrepancies between in vitro and in vivo results are common and can be attributed to several factors:

  • Pharmacokinetics (PK): A compound may have excellent in vitro potency but poor oral bioavailability, rapid metabolism, or rapid clearance in vivo, preventing it from reaching therapeutic concentrations at the tumor site.

  • Drug Delivery: The ability of the drug to penetrate the tumor tissue can be a significant hurdle.

  • Tumor Microenvironment: The complex interplay of cancer cells with stromal cells, immune cells, and the extracellular matrix in the tumor microenvironment can influence drug response in ways that are not captured in a 2D cell culture.

  • Toxicity: A compound may be effective at killing cancer cells but also exhibit unacceptable toxicity to normal tissues at therapeutic doses.

Experimental Protocols: A Guide for the Bench Scientist

To ensure reproducibility and reliability of data, standardized and well-documented protocols are essential.

In Vitro: MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinolinone-based agent and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo: Xenograft Tumor Growth Study
  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MDA-MB-436) suspended in Matrigel into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the quinolinone agent (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the mechanism of action is crucial for rational drug design and development. Many quinolinone-based agents target key signaling pathways involved in cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Quinolinone Inhibitor Quinolinone Inhibitor Quinolinone Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by quinolinone inhibitors.

G Cell Culture Cell Culture In Vitro Assay (MTT) In Vitro Assay (MTT) Cell Culture->In Vitro Assay (MTT) IC50 Determination IC50 Determination In Vitro Assay (MTT)->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Xenograft Model Xenograft Model Lead Compound Selection->Xenograft Model In Vivo Efficacy Study In Vivo Efficacy Study Xenograft Model->In Vivo Efficacy Study Tumor Growth Inhibition Tumor Growth Inhibition In Vivo Efficacy Study->Tumor Growth Inhibition Clinical Candidate Clinical Candidate Tumor Growth Inhibition->Clinical Candidate

Caption: A typical workflow for evaluating anticancer agents from in vitro to in vivo.

Conclusion and Future Directions

The quinolinone scaffold continues to be a rich source of novel anticancer agents with diverse mechanisms of action. This guide has highlighted the critical importance of a multi-faceted approach to evaluating their efficacy, from initial in vitro screening to rigorous in vivo validation. A thorough understanding of the potential discrepancies between these two testing paradigms, rooted in the principles of pharmacology and tumor biology, is essential for identifying the most promising clinical candidates. Future research will likely focus on developing more predictive in vitro models, such as 3D organoids and co-culture systems, that better recapitulate the complexity of the tumor microenvironment, thereby improving the correlation between in vitro and in vivo outcomes and accelerating the development of novel quinolinone-based cancer therapies.

References

A Comparative Guide to the ADME Properties of Substituted Quinolinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Imperative of ADME Profiling

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Structural modifications to the quinolinone nucleus allow for the fine-tuning of these activities.[1] However, the journey from a potent hit compound to a clinically successful drug is fraught with challenges, a major one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early and comprehensive ADME assessment is crucial to identify and mitigate potential pharmacokinetic liabilities, thereby reducing late-stage attrition in drug development.[2][3]

This guide provides a comparative analysis of the ADME properties of substituted quinolinone analogs, offering a framework for researchers to evaluate and select candidates with favorable pharmacokinetic profiles. We will delve into the key in vitro assays used to predict in vivo performance, providing detailed, field-proven protocols and comparative data to illustrate the impact of structural modifications on ADME parameters.

Absorption: Predicting Oral Bioavailability

For many therapeutic indications, oral administration is the preferred route. Therefore, predicting the extent of intestinal absorption is a critical first step. Lipophilicity and permeability are key determinants of a compound's ability to traverse the intestinal epithelium.[4]

In Silico Prediction of Physicochemical Properties

Computational tools can provide rapid, early-stage assessment of key physicochemical properties that influence absorption, guided by frameworks like Lipinski's Rule of Five.[1][3] While these predictions are valuable for initial prioritization, experimental validation is essential.

In Vitro Permeability Assessment: The Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[5][6] Human colon adenocarcinoma cells are cultured to form a confluent monolayer, which develops tight junctions and expresses key transporter proteins involved in drug absorption and efflux.[5][6]

Comparative Permeability of Quinolinone Analogs

The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross the Caco-2 cell monolayer. A higher Papp value generally correlates with better in vivo absorption. The efflux ratio, calculated from bidirectional transport studies (apical-to-basolateral vs. basolateral-to-apical), indicates whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux.[5]

Compound IDR1-SubstituentR2-SubstituentPapp (A-B) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
QN-1 -H-OCH₃15.2 ± 1.81.2High
QN-2 -Cl-OCH₃18.5 ± 2.11.5High
QN-3 -H-CF₃8.9 ± 1.13.1Moderate (P-gp Substrate)
QN-4 -Cl-CF₃12.3 ± 1.52.8Moderate (P-gp Substrate)

Experimental Protocol: Caco-2 Permeability Assay [5][6][7][8][9]

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[5]

  • Compound Incubation: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber of the Transwell plate.[6]

  • Sampling: At predetermined time points (e.g., 2 hours), samples are collected from the receiver compartment.[6]

  • Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.[6]

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

Workflow for Caco-2 Permeability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Calculation Caco2_Culture Caco-2 Cell Culture (21 days on Transwell) Integrity_Check Monolayer Integrity Check (TEER/Lucifer Yellow) Caco2_Culture->Integrity_Check Add_Compound Add Test Compound (Apical or Basolateral) Integrity_Check->Add_Compound If monolayer is intact Incubate Incubate at 37°C Add_Compound->Incubate Collect_Samples Collect Samples from Receiver Compartment Incubate->Collect_Samples LCMS_Analysis LC-MS/MS Analysis Collect_Samples->LCMS_Analysis Calculate_Papp Calculate Papp & Efflux Ratio LCMS_Analysis->Calculate_Papp

Caption: Workflow of the Caco-2 permeability assay.

Distribution: Understanding Plasma Protein Binding

Once absorbed into the bloodstream, a drug can bind to plasma proteins, primarily albumin.[10] Only the unbound (free) fraction of the drug is able to distribute into tissues and exert its pharmacological effect.[11][12] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data.[11][12]

In Vitro Plasma Protein Binding Assessment: Equilibrium Dialysis

Equilibrium dialysis is the gold standard method for determining the fraction of unbound drug in plasma.[11] The Rapid Equilibrium Dialysis (RED) device is a commonly used format for this assay.[12][13][14]

Comparative Plasma Protein Binding of Quinolinone Analogs

Compound IDR1-SubstituentR2-Substituent% Plasma Protein Binding (Human)
QN-1 -H-OCH₃85.3 ± 3.2
QN-2 -Cl-OCH₃92.1 ± 2.5
QN-3 -H-CF₃98.7 ± 0.8
QN-4 -Cl-CF₃99.5 ± 0.3

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis [10][11][12][13][14]

  • Preparation: The test compound is added to plasma (human, rat, etc.).

  • Dialysis: The plasma containing the test compound is placed in one chamber of the RED device, separated by a semipermeable membrane from a buffer-filled chamber.

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[10][14]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated as: % Bound = [ (Total Drug - Unbound Drug) / Total Drug ] * 100

Metabolism: Assessing Metabolic Stability

The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[15][16] High metabolic instability can lead to rapid clearance and poor oral bioavailability.

In Vitro Metabolic Stability Assessment: Liver Microsomal Stability Assay

The liver microsomal stability assay is a common in vitro method to assess a compound's susceptibility to phase I metabolism.[15][16][17][18][19] The rate of disappearance of the parent compound over time is used to calculate the in vitro intrinsic clearance.[18]

Comparative Metabolic Stability of Quinolinone Analogs

Compound IDR1-SubstituentR2-SubstituentHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Stability
QN-1 -H-OCH₃> 60< 10High
QN-2 -Cl-OCH₃45.215.3Moderate
QN-3 -H-CF₃25.826.9Low
QN-4 -Cl-CF₃18.337.9Low

HLM: Human Liver Microsomes

Experimental Protocol: Liver Microsomal Stability Assay [15][16][17][18][19]

  • Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human or rat), the test compound (e.g., at 1 µM), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[15][19]

  • Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C.[15][19]

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[17]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Calculation Prepare_Mixture Prepare Incubation Mixture (Microsomes, Compound, Buffer) Initiate_Reaction Initiate Reaction with NADPH (Incubate at 37°C) Prepare_Mixture->Initiate_Reaction Time_Points Collect Aliquots at Multiple Time Points Initiate_Reaction->Time_Points Terminate_Reaction Terminate Reaction with Acetonitrile + Internal Standard Time_Points->Terminate_Reaction Centrifuge_Analyze Centrifuge & Analyze Supernatant by LC-MS/MS Terminate_Reaction->Centrifuge_Analyze Calculate_Parameters Calculate t½ & CLint Centrifuge_Analyze->Calculate_Parameters

Caption: Workflow of the liver microsomal stability assay.

Cytochrome P450 Inhibition

In addition to metabolic stability, it is crucial to assess a compound's potential to inhibit CYP enzymes.[20][21][22] Inhibition of these enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and plasma levels of another, potentially leading to adverse effects.[21][22]

Comparative CYP450 Inhibition of Quinolinone Analogs (IC₅₀ in µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
QN-1 > 50> 5028.5> 5015.2
QN-2 12.7> 5015.1> 508.9
QN-3 > 508.25.618.43.1
QN-4 5.33.92.110.51.2

IC₅₀ values > 10 µM are generally considered low risk for clinically relevant DDIs.

Experimental Protocol: CYP450 Inhibition Assay [20][21][22]

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform, a NADPH regenerating system, and various concentrations of the test compound.

  • Metabolite Formation: The reaction is allowed to proceed at 37°C.

  • Termination and Analysis: The reaction is terminated, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS or a fluorometric method.[20]

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC₅₀) is determined.[21]

Excretion

While in vitro models for excretion are less established than for other ADME properties, data from permeability, metabolism, and in vivo pharmacokinetic studies can provide insights into the likely routes and rates of elimination. For instance, high permeability and metabolic stability may suggest renal clearance as a significant elimination pathway.

Integrating In Vitro Data for In Vivo Prediction

The in vitro data generated from these assays provide a multidimensional view of a compound's ADME profile. For example, a compound with high permeability and metabolic stability is likely to have good oral bioavailability.[23] Conversely, a compound that is a P-gp substrate and has low metabolic stability will likely have poor oral bioavailability. By comparing the profiles of different analogs, researchers can establish structure-activity relationships (SAR) for ADME properties, guiding the design of new compounds with improved pharmacokinetic characteristics.

Conclusion: A Data-Driven Approach to Candidate Selection

The systematic assessment of ADME properties is an indispensable component of modern drug discovery. This guide has provided a comparative framework for evaluating substituted quinolinone analogs, emphasizing the importance of robust in vitro assays and data-driven decision-making. By integrating in silico predictions with experimental data from Caco-2 permeability, plasma protein binding, and metabolic stability assays, researchers can prioritize candidates with a higher probability of success in preclinical and clinical development. This proactive approach to identifying and mitigating ADME liabilities ultimately accelerates the translation of promising chemical matter into effective medicines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the reaction flask to their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-2,3-dihydroquinolin-4(1H)-one, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

The core principle underpinning this protocol is that halogenated organic compounds require special handling due to their potential toxicity and environmental persistence. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Profile and Risk Assessment

Based on data for similar chlorinated and quinoline-based molecules, the potential hazards are summarized below. It is imperative to handle this compound with the assumption that it possesses these characteristics until proven otherwise.

Hazard ClassificationPotential Effects & RationaleAuthoritative Source
Acute Toxicity (Oral) Harmful or toxic if swallowed. Many chlorinated heterocyclic compounds exhibit oral toxicity.[1][2]Regulation (EC) No 1272/2008 [CLP]
Skin Corrosion/Irritation May cause skin irritation or severe burns upon contact. The presence of the chloro- group and the quinolinone structure suggests potential reactivity with skin.[3]OSHA Hazard Communication Standard (29 CFR 1910.1200)
Serious Eye Damage Poses a risk of serious eye damage. Chemicals that are skin irritants are often severe eye irritants as well.[3]NIOSH Pocket Guide to Chemical Hazards
Aquatic Toxicity Very toxic to aquatic life, potentially with long-lasting effects. Halogenated organic compounds are known for their environmental persistence and ecotoxicity.[2][4]EPA Clean Water Act

All handling and disposal operations must be conducted under the guidance of your institution's Environmental Health and Safety (EHS) office and in compliance with the Occupational Safety and Health Administration (OSHA) standards for laboratory safety.[5]

Core Directive: Segregation of Halogenated Waste

The foundational step in the proper disposal of this compound is strict segregation. As a chlorinated organic compound, it falls under the category of halogenated organic waste .

Causality: Why is segregation critical?

  • Treatment Methods: Halogenated wastes typically require high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (e.g., HCl) produced during combustion.[6] Mixing them with non-halogenated solvents can contaminate a large volume of waste that could otherwise be recycled or treated by less energy-intensive methods.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA).[7][8] Specific waste codes may apply, and improper mixing can lead to significant compliance violations.[9]

  • Cost-Effectiveness: Disposal costs for halogenated waste are often significantly higher than for non-halogenated waste. Proper segregation is economically prudent.[6]

Step-by-Step Disposal Protocol

This protocol outlines the complete workflow from the point of generation to final pickup by trained EHS personnel.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing appropriate PPE as dictated by a thorough risk assessment.

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[1]

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All handling of solid compound or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

Step 2: Waste Collection and Containment
  • Designate a Waste Container: Use a dedicated, chemically compatible container clearly labeled "HALOGENATED ORGANIC WASTE." The container must be in good condition, with a secure, leak-proof screw cap.

  • Collect Waste:

    • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, or filter paper directly into the designated solid waste container. Do not create dust; if cleaning up, moisten the material first or use a HEPA-filtered vacuum.[10][11]

    • Liquid Waste: Collect solutions containing the compound (e.g., from chromatography fractions or reaction workups) in a designated liquid waste container. This includes halogenated solvents like dichloromethane or chloroform used in the process.

  • Avoid Mixing: Under no circumstances should this waste be mixed with non-halogenated solvents, aqueous waste, or solid waste streams.[6] Do not dispose of it down the drain or in the regular trash.[10]

Step 3: Labeling and Documentation

Proper labeling is a critical safety and compliance requirement under OSHA's Hazard Communication Standard.[12]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, attach a hazardous waste tag provided by your EHS department.

  • Complete the Tag: Fill out the tag completely and accurately.

    • Contents: List all chemical constituents by their full name (no abbreviations). For this compound, list it explicitly.

    • Concentrations: Provide an estimated percentage for each component.

    • Hazard Information: Check all applicable hazard boxes (e.g., Toxic, Irritant, Environmental Hazard).

    • Generator Information: Include your name, lab location, and the date.

Step 4: Safe Storage
  • Secure the Container: Keep the waste container tightly sealed when not in use.[1]

  • Store in a Designated Area: Store the container in a designated Satellite Accumulation Area (SAA), which is typically inside a fume hood or a ventilated, secondary containment bin.

  • Follow Compatibility Rules: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents or bases.[13]

Step 5: Arrange for Professional Disposal
  • Schedule a Pickup: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a pickup.[6]

  • Final Disposal Method: The EHS department will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and accepted terminal disposal method for this type of waste is controlled incineration at a facility equipped with flue gas scrubbing technology.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_Lab In-Lab Operations cluster_EHS EHS & Final Disposal Start Waste Generation (Solid or Liquid) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste Is it a Halogenated Organic? PPE->Segregate HW_Container Step 2: Collect in 'Halogenated Waste' Container Segregate->HW_Container  Yes   NHW_Container Collect in appropriate 'Non-Halogenated' Container Segregate->NHW_Container No Label Step 3: Attach & Complete Hazardous Waste Tag HW_Container->Label Store Step 4: Store Safely (Sealed, Secondary Containment) Label->Store Pickup Step 5: Schedule EHS Pickup Store->Pickup Transport Transport to Licensed Facility (TSDF) Pickup->Transport Disposal Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing Transport->Disposal

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of an accidental release, prioritize personal safety and containment.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

  • Small Spill (in fume hood): Absorb the spill with a chemical absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent into your halogenated waste container.

  • Large Spill: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.

By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility as a steward of environmental health.

References

A Senior Application Scientist's Guide to Handling 5-Chloro-2,3-dihydroquinolin-4(1H)-one: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily activities. Among these, heterocyclic compounds like 5-Chloro-2,3-dihydroquinolin-4(1H)-one represent a class of molecules with significant potential. However, their handling necessitates a robust understanding of safety protocols to protect researchers and ensure the integrity of the experimental work. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of chemical causality and field-proven laboratory practices. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the following recommendations are synthesized from data on structurally analogous halogenated quinolinones and established best practices for managing hazardous organic compounds.[1][2]

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is a halogenated organic compound. This structural class often presents specific hazards that dictate the required personal protective equipment (PPE) and handling procedures. Based on analogous compounds, the primary anticipated hazards include:

  • Skin Irritation and Sensitization : Many halogenated aromatic compounds can cause skin irritation upon direct contact.[3] Prolonged or repeated exposure may lead to an allergic skin reaction in sensitive individuals.

  • Serious Eye Damage/Irritation : Contact with the eyes is likely to cause serious irritation or damage.[3]

  • Respiratory Irritation : If handled as a powder, inhalation of dust can irritate the respiratory system.

  • Toxicity : While the specific toxicity is unconfirmed, related compounds like Clioquinol (5-Chloro-7-iodo-8-quinolinol) are toxic if swallowed.[4][5] Therefore, ingestion of this compound should be considered potentially harmful.

These potential hazards form the basis for the multi-layered PPE and engineering controls detailed below. The core principle is to establish multiple barriers to prevent the chemical from coming into contact with the body.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the scale of the operation. The following table outlines the minimum required PPE for handling this compound.

Body Part Equipment Specifications & Rationale
Eyes & Face Safety glasses with side shields and brow protection. A face shield is required when there is a significant splash hazard.[6]Rationale: Protects against accidental splashes and airborne dust. Standard prescription glasses are not a substitute. A face shield provides an additional layer of protection for the entire face.[7][8]
Hands Chemical-resistant gloves (e.g., Nitrile).Rationale: Nitrile gloves offer good protection against a wide range of organic compounds.[9][10] It is recommended to double-glove, especially during operations with a higher risk of contamination.[7][11] Gloves should be inspected before use and changed immediately if contaminated or damaged.[4]
Body Laboratory coat.Rationale: Provides a removable barrier to protect skin and personal clothing from minor spills and contamination.[9][10]
Feet Closed-toe shoes.Rationale: Protects feet from spills and falling objects, a fundamental requirement in any laboratory setting.[9][10]
Respiratory A NIOSH-approved respirator may be required.Rationale: To be used if engineering controls (like a fume hood) are not available or are insufficient to control exposure, especially when handling the powder and dust formation is likely.[6]

Operational Plan: From Preparation to Execution

A safe experiment begins long before the chemical is handled. Adherence to a strict operational protocol is a self-validating system for safety.

Engineering Controls: The First Line of Defense

All operations involving this compound, from weighing the solid to running reactions and work-ups, must be conducted within a properly functioning and certified chemical fume hood.[6][10] The fume hood contains vapors and dust, preventing their inhalation and minimizing exposure.[10]

Step-by-Step Handling Protocol
  • Preparation : Before starting, ensure the fume hood is clear of clutter and the sash is at the appropriate working height. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing : If weighing the solid compound, do so within the fume hood to contain any dust. Use a draft shield if necessary for accuracy, but ensure it does not compromise the hood's airflow.

  • Dissolution : When making solutions, add the solid to the solvent slowly to avoid splashing. Keep the container capped or covered when not in use.

  • Post-Handling : After handling, remove gloves using a technique that avoids skin contact with the outer surface. Wash hands thoroughly with soap and water, even after wearing gloves.[12]

Emergency Response and Disposal Plan

Even with meticulous planning, accidents can happen. A clear and rehearsed emergency plan is critical.

Spill Management

For small spills (that can be cleaned up in under 10 minutes by trained personnel), the following procedure should be followed.[12] For large spills, evacuate the area, notify others, and call emergency personnel.[12]

Spill_Response_Workflow start Spill Occurs evacuate Alert Personnel & Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) evacuate->ppe absorb Cover Spill with Inert Absorbent Material ppe->absorb collect Carefully Collect Absorbed Material absorb->collect container Place in a Labeled, Sealed Container for Halogenated Waste collect->container decontaminate Decontaminate Spill Area container->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe end Wash Hands Thoroughly dispose_ppe->end

Caption: Workflow for managing a minor chemical spill.

First-Aid Procedures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[1]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[3]

  • Inhalation : Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be disposed of in a designated "Halogenated Organic Waste" container.[1][9][10] Do not mix with non-halogenated waste.[1] These waste containers must be kept closed except when adding waste and should be stored in a well-ventilated area, away from incompatible materials.[1][12] Never dispose of this chemical down the drain.[9][12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydroquinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,3-dihydroquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.